3-(Trifluoromethyl)pyridine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOSFEOQEZQFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649099 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590371-38-3 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Trifluoromethylated Pyridines
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. Within the vast family of fluorinated heterocycles, trifluoromethyl-substituted pyridine carboxylic acids stand out as exceptionally valuable building blocks.
This guide focuses on a specific, yet increasingly important isomer: 3-(Trifluoromethyl)pyridine-4-carboxylic acid (also known as 3-(Trifluoromethyl)isonicotinic acid). While its isomer, 4-(trifluoromethyl)nicotinic acid, is well-documented as a key intermediate in the synthesis of the insecticide Flonicamid, this compound presents its own unique set of properties and potential applications that are critical for researchers in drug discovery and materials science to understand. This document serves as a comprehensive technical resource, consolidating its known properties, safety protocols, and synthetic considerations, while also providing expert insights into its strategic application.
Core Compound Identification and Properties
Correctly identifying a chemical entity is the foundational step for any rigorous scientific endeavor. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 590371-38-3 [1]
It is crucial to distinguish this from its well-known isomer, 4-(Trifluoromethyl)pyridine-3-carboxylic acid, which is assigned CAS Number 158063-66-2. The positional difference of the trifluoromethyl and carboxylic acid groups profoundly influences the molecule's electronic distribution, reactivity, and ultimately, its utility.
Physicochemical Characteristics
A summary of the key physical and chemical properties is presented below. These values are critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 205-207 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 352.3 ± 42.0 °C | [2] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.40 ± 0.36 | [2] |
| SMILES | O=C(O)c1cncc(c1)C(F)(F)F | [1] |
| InChI Key | FBOSFEOQEZQFOC-UHFFFAOYSA-N | [1] |
Note: Some physical properties are computationally predicted and should be confirmed experimentally for critical applications.
Synthesis and Reactivity: A Strategic Perspective
The synthesis of trifluoromethylated pyridine derivatives is a subject of extensive research, driven by their value as intermediates. General strategies often involve either the introduction of a CF₃ group onto a pre-formed pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing building block.
While specific, peer-reviewed synthetic protocols for this compound are not as widespread as for its isomers, established methods in fluorine chemistry provide a logical framework for its preparation. A plausible and commonly employed strategy involves the oxidation of a corresponding precursor, such as 4-methyl-3-(trifluoromethyl)pyridine or the hydrolysis of a nitrile like 4-cyano-3-(trifluoromethyl)pyridine.
Conceptual Synthetic Workflow
The diagram below illustrates a generalized synthetic pathway, highlighting the key transformations required. The causality behind this approach lies in the robustness of the CF₃ group to common oxidizing conditions and the reliability of nitrile hydrolysis or side-chain oxidation to generate the carboxylic acid moiety.
Caption: A generalized workflow for the synthesis of trifluoromethylated pyridine carboxylic acids.
Key Experimental Protocol: Nitrile Hydrolysis (Hypothetical)
This protocol is a representative, self-validating methodology based on standard organic chemistry procedures for converting an aryl nitrile to a carboxylic acid.
Objective: To hydrolyze 4-cyano-3-(trifluoromethyl)pyridine to this compound.
Materials:
-
4-cyano-3-(trifluoromethyl)pyridine
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium hydroxide (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 4-cyano-3-(trifluoromethyl)pyridine (1.0 eq) to a 1:1 mixture of concentrated sulfuric acid and water. Causality: The strong acidic conditions are necessary to protonate the nitrile nitrogen, facilitating nucleophilic attack by water.
-
Hydrolysis: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS. Trustworthiness: The reaction is monitored to ensure complete conversion of the starting material, preventing contamination of the final product.
-
Workup & Neutralization: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Adjust the pH of the aqueous solution to approximately 2-3 using a concentrated sodium hydroxide solution. The product should precipitate as a solid. Causality: The pH adjustment protonates the carboxylate, rendering the product less water-soluble and causing it to precipitate for easier isolation.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is an irritant and requires careful handling.
GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Consolidated from supplier SDS[1]
Recommended Handling Protocol
The following workflow ensures safe handling from receipt to disposal.
Caption: Standardized workflow for the safe handling of this compound.
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Applications and Future Directions
The true value of a building block like this compound lies in its potential for creating novel, high-value molecules. The specific arrangement of the electron-withdrawing CF₃ and carboxylic acid groups on the pyridine ring creates a unique electronic and steric profile.
-
Medicinal Chemistry: This compound is an attractive scaffold for designing novel therapeutic agents. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the exploration of vast chemical space. The 3-CF₃-pyridine core can serve as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties.
-
Agrochemicals: Following the precedent set by its isomers, this molecule is a candidate for the synthesis of new pesticides and herbicides. The trifluoromethylpyridine motif is a proven pharmacophore in this field.
-
Materials Science: The rigid, polar structure of this acid makes it a candidate for the synthesis of metal-organic frameworks (MOFs) or specialty polymers with tailored thermal and electronic properties.
The positional isomerism between this compound and its 4-CF₃ counterpart is a critical design element. A 2024 study on isomeric trifluoromethyl-pyridine carboxylic acid zinc complexes demonstrated that the coordination mode and subsequent biological activity were directly controlled by the substituent positions. This underscores the importance of having access to all isomers to fully explore structure-activity relationships (SAR) in drug development programs.
Conclusion
This compound (CAS 590371-38-3) is a valuable, albeit less-documented, fluorinated building block with significant potential. Its unique substitution pattern offers researchers a distinct tool for modulating molecular properties in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials. Adherence to rigorous identification, safe handling protocols, and a strategic understanding of its synthetic utility are essential for unlocking its full potential. As research continues, this compound is poised to become an increasingly important component in the synthetic chemist's toolbox.
References
A Comprehensive Technical Guide to 4-(Trifluoromethyl)pyridine-3-carboxylic Acid
Executive Summary
This document provides an in-depth technical overview of 4-(Trifluoromethyl)pyridine-3-carboxylic acid, a pivotal heterocyclic building block in modern chemistry. This guide elucidates its fundamental chemical and physical properties, including its precise molecular weight, and explores its strategic importance in the development of novel pharmaceutical and agrochemical agents. We will delve into validated synthesis protocols, analytical characterization techniques, and critical safety and handling procedures. The unique electronic and steric contributions of the trifluoromethyl group (CF3) to the pyridine scaffold bestow enhanced metabolic stability, lipophilicity, and binding affinity upon derivative molecules, making this compound a subject of intense interest for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
4-(Trifluoromethyl)pyridine-3-carboxylic acid, also known as 4-(trifluoromethyl)nicotinic acid (TFNA), is the subject of this guide. It is crucial to distinguish it from its isomer, 3-(trifluoromethyl)pyridine-4-carboxylic acid (CAS 590371-38-3), as the 4-CF3 isomer is more extensively documented and utilized in commercial and research applications. All data herein pertains to the 4-(trifluoromethyl)pyridine-3-carboxylic acid isomer (CAS 158063-66-2).
The molecular weight of this compound, computed from its molecular formula, is a foundational piece of data for all stoichiometric calculations in synthesis and analysis.
| Identifier | Value | Source(s) |
| Compound Name | 4-(Trifluoromethyl)pyridine-3-carboxylic acid | [1][2] |
| Synonyms | 4-Trifluoromethylnicotinic acid, TFNA | [1][2][3] |
| CAS Number | 158063-66-2 | [1][2][4][5] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2][3][4] |
| Molecular Weight | 191.11 g/mol | [1][2][3][4][5] |
| Appearance | Light brown to pale yellow solid | [2][3] |
| Melting Point | 146-148 °C | [2][3] |
| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [3] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.50 ± 0.36 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
The Strategic Importance of the Trifluoromethylpyridine Moiety
The trifluoromethylpyridine (TFMP) structural motif has become a cornerstone of modern medicinal and agricultural chemistry.[6] The strategic incorporation of a CF3 group onto the pyridine ring profoundly alters the molecule's physicochemical profile, offering distinct advantages in drug design.[7]
-
Electronic Effects : The CF3 group is a powerful electron-withdrawing group. This property lowers the pKa of the pyridine nitrogen, reducing its basicity and altering its capacity for hydrogen bonding and electrostatic interactions with biological targets.[7]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. The CF3 group can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[2]
-
Lipophilicity : Fluorination, particularly the introduction of a CF3 group, significantly increases a molecule's lipophilicity. This can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[2][8]
-
Binding Affinity : The unique steric and electronic properties of the CF3 group can lead to enhanced binding affinity and selectivity for target proteins, as it can occupy specific hydrophobic pockets within an active site.
These combined effects explain why TFMP derivatives are found in numerous approved agrochemicals and pharmaceuticals, with many more candidates currently in clinical trials.[6][8]
Synthesis and Characterization
The synthesis of 4-(Trifluoromethyl)pyridine-3-carboxylic acid is achievable through robust and scalable methods. A common and reliable laboratory-scale approach involves the hydrolysis of the corresponding carboxamide.
Synthetic Workflow
The conversion of 4-(trifluoromethyl)nicotinamide to the target carboxylic acid is typically achieved via base-catalyzed hydrolysis followed by acidic workup to protonate the carboxylate salt.
Caption: General workflow for the hydrolysis of 4-(trifluoromethyl)nicotinamide.
Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system, where successful execution yields a product whose analytical data will confirm its identity and purity.
Materials:
-
4-(Trifluoromethyl)nicotinamide
-
25% (w/v) Sodium Hydroxide (NaOH) aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
To a reaction flask, add 4-(trifluoromethyl)nicotinamide and the 25% aqueous NaOH solution.[3]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Maintain the temperature and continue stirring for approximately 4 hours, or until all solid starting material has dissolved, indicating the formation of the sodium carboxylate salt.[3]
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated HCl to the stirred solution to adjust the pH to approximately 2. The product will precipitate as a solid.[3]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove residual salts.
-
Dry the product under vacuum to yield 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
Analytical Characterization
To validate the identity and purity of the synthesized product, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): Provides definitive structural confirmation by showing the characteristic shifts and couplings of the pyridine ring protons, the carboxylic acid proton, the quaternary carbon of the CF3 group, and the fluorine atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, which should match the theoretical value of 191.11 g/mol , and provides fragmentation patterns for further structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, typically aiming for ≥98%.[2]
Applications in Research and Development
4-(Trifluoromethyl)pyridine-3-carboxylic acid is not typically an end-product but rather a high-value intermediate for constructing more complex, biologically active molecules.[2][3]
Caption: Key application pathways for TFNA in R&D.
-
Pharmaceutical Intermediate : This compound is a precursor for synthesizing pyridine carboxamides that act as palm site inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[3] It is also used to create pyrazolylcarboxanilides that function as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, a target for inflammatory diseases.[3] Its structure is integral to developing drugs for neurological and cardiovascular conditions.[2]
-
Agrochemical Building Block : TFNA is a key intermediate in the synthesis of the insecticide Flonicamid, and it is also a known environmental transformation product of this pesticide.[1][3] The TFMP moiety is present in herbicides like Pyroxsulam, where it provides high activity and crucial crop selectivity.[8][9]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound. It is classified as an irritant.[3][10]
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3][10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][3][10] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][3][10] |
Safe Handling Procedures:
-
Use only in a well-ventilated area or under a chemical fume hood.[11][12]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wash hands thoroughly after handling.[11]
-
Keep away from heat, sparks, and open flames.[11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[12]
-
Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate.[4]
-
Skin and Body Protection: Wear a laboratory coat.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
-
Recommended storage is at room temperature under an inert atmosphere.[3]
Conclusion
4-(Trifluoromethyl)pyridine-3-carboxylic acid, with a molecular weight of 191.11 g/mol , is a quintessential example of a modern chemical building block. Its value is derived not from its own biological activity, but from the powerful combination of a pyridine pharmacophore and a trifluoromethyl group. This structure provides a reliable scaffold for chemists to develop next-generation pharmaceuticals and agrochemicals with enhanced efficacy, selectivity, and metabolic stability. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its significant potential.
References
- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 4. 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. synquestlabs.com [synquestlabs.com]
3-(Trifluoromethyl)pyridine-4-carboxylic acid chemical properties
An In-Depth Technical Guide to 4-(Trifluoromethyl)pyridine-3-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern chemical synthesis, fluorinated organic compounds have established themselves as indispensable tools, particularly within the pharmaceutical and agrochemical industries. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.
This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)pyridine-3-carboxylic acid (also known as 4-(Trifluoromethyl)nicotinic acid or TFNA), a key heterocyclic building block. While its isomer, 3-(Trifluoromethyl)pyridine-4-carboxylic acid, exists, the 4-CF3 isomer (CAS 158063-66-2) is more widely documented and utilized in synthetic applications. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and pivotal applications, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.
Core Chemical & Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Structure and Identification
The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position. This specific arrangement dictates its reactivity and utility.
Caption: Chemical structure of 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
Physicochemical Data Summary
The compound's physical properties make it suitable for a variety of standard laboratory reaction conditions. Its moderate melting point and solid form facilitate ease of handling and weighing.
| Property | Value | Source(s) |
| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |
| Synonyms | 4-(Trifluoromethyl)nicotinic acid, TFNA | [1][2][3] |
| CAS Number | 158063-66-2 | [1][2] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [1][2] |
| Appearance | Light brown to pale yellow solid | [2][3] |
| Melting Point | 146 - 148 °C | [2][3] |
| Predicted pKa | 2.50 ± 0.36 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Spectral Analysis
Spectroscopic data is crucial for confirming the identity and purity of the compound after synthesis or before use.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts influenced by the anisotropic effects of the ring and the electron-withdrawing substituents.
-
¹³C NMR: The carbon spectrum will display seven signals, including the characteristic quaternary carbons of the carboxylic acid and the trifluoromethyl group, as well as the carbons of the pyridine ring.
-
IR Spectroscopy: The infrared spectrum will feature prominent absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-F stretches associated with the trifluoromethyl group.[1]
Synthesis and Reactivity
The utility of 4-(trifluoromethyl)pyridine-3-carboxylic acid stems from its accessibility through established synthetic routes and its predictable reactivity, enabling its incorporation into more complex molecules.
Representative Synthesis Pathway
A common and scalable synthesis involves a multi-step sequence starting from readily available precursors.[4] The choice of a palladium-on-carbon catalyst for hydrogenolysis is driven by its efficiency in cleaving carbon-halogen bonds without reducing the pyridine ring under the specified conditions.
References
- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)pyridine-3-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 158063-66-2). This compound, a key building block in modern chemistry, is of significant interest to researchers in pharmaceutical and agrochemical development. The strategic incorporation of a trifluoromethyl group onto the nicotinic acid scaffold imparts unique characteristics, including enhanced metabolic stability and lipophilicity, which are highly desirable in bioactive molecules.[1] This document synthesizes publicly available data on its chemical identity, core physical constants, spectroscopic signature, and safety protocols. Furthermore, it presents illustrative experimental workflows and discusses the causal relationship between these physical properties and the compound's applications, offering field-proven insights for scientists and development professionals.
A Note on Isomeric Specificity: The topic requested was 3-(Trifluoromethyl)pyridine-4-carboxylic acid. However, the vast majority of published scientific data, including consistent CAS registry numbers and physical properties, corresponds to its isomer, 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS: 158063-66-2). To ensure scientific integrity and provide robust, verifiable data, this guide will focus on the well-documented 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
Chemical Identity and Structure
Accurate identification is the foundation of all chemical research. 4-(Trifluoromethyl)pyridine-3-carboxylic acid is known by several synonyms, the most common being 4-(Trifluoromethyl)nicotinic acid.[1] Its unique structure is key to its function in synthesis.
Key Identifiers:
-
IUPAC Name: 4-(trifluoromethyl)pyridine-3-carboxylic acid[2]
-
Synonyms: 4-(Trifluoromethyl)nicotinic acid, 4-Trifluoromethylpyridine-3-carboxylic acid, TFNA[1][2][3]
The structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a trifluoromethyl group. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the aromatic ring.
Caption: 2D representation of 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
Core Physical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. These values are critical for designing experiments and developing applications.
| Property | Value | Source(s) |
| Appearance | Light brown to brown or pale yellow solid. | [1][3] |
| Melting Point | 146-148 °C | [1][3] |
| Boiling Point | 290.4 ± 40.0 °C (Predicted) | [3] |
| pKa | 2.50 ± 0.36 (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol. | [3] |
Melting Point
The sharp melting point range of 146-148 °C indicates a relatively pure crystalline solid.[1] In a drug development setting, a consistent and narrow melting point is a primary indicator of purity and polymorphic consistency, which are critical for regulatory approval and consistent batch production.
Solubility
While detailed quantitative data is sparse, the compound is described as slightly soluble in polar organic solvents like DMSO and methanol.[3] The presence of the highly lipophilic trifluoromethyl group enhances its solubility in various organic solvents, a property valuable in synthetic chemistry and for improving a drug candidate's ability to cross biological membranes.[1] The carboxylic acid group provides a handle for salt formation, which can be exploited to increase aqueous solubility for formulation purposes.
Acidity (pKa)
The predicted pKa of approximately 2.50 is characteristic of a pyridine carboxylic acid bearing a strong electron-withdrawing group (CF₃).[3] This relatively strong acidity means the carboxyl group will be deprotonated (as a carboxylate) at physiological pH (~7.4). This is a crucial consideration in drug design, as the ionization state affects solubility, cell permeability, and interaction with biological targets.
Spectroscopic Data and Analysis
Spectroscopic analysis is indispensable for verifying the structure and purity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectral data are available and serve as the primary method for confirming the precise arrangement of hydrogen and carbon atoms in the molecule, ensuring the correct isomeric form has been synthesized.[2]
-
Infrared (IR) Spectroscopy: ATR-IR spectra are available for this compound.[2] The IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of its functional groups. Key expected absorptions include:
-
O-H Stretch: A very broad band in the 3300-2500 cm⁻¹ region, characteristic of a hydrogen-bonded carboxylic acid.[4][5]
-
C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹.[4]
-
C=O Stretch: A strong, sharp absorption between 1760-1690 cm⁻¹, typical for a carboxylic acid carbonyl group.[4][5]
-
C=C Stretch (Aromatic): Multiple bands in the 1600-1400 cm⁻¹ region.[5]
-
C-F Stretch: Strong, intense bands characteristic of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region.
-
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the compound (191.11 g/mol ), further validating its identity.[2]
Illustrative Experimental Protocol: Melting Point Determination
To ensure trustworthiness and reproducibility, physical constants must be determined using standardized protocols. The melting point is a fundamental property that provides insights into purity.
Objective: To accurately determine the melting point range of a synthesized batch of 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
Methodology: Digital Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of the crystalline solid. A fine powder ensures uniform heat transfer.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Heating Protocol:
-
Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~146 °C).
-
Approximately 15-20 °C below the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is critical for accurately observing the onset and completion of melting.
-
-
Observation & Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (≤ 2 °C) and align with the literature value of 146-148 °C.
Caption: Standard workflow for melting point determination.
Applications and Significance of Physical Properties
The physical properties of 4-(Trifluoromethyl)pyridine-3-carboxylic acid are directly linked to its utility as a synthetic intermediate.
-
Pharmaceutical Development: The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This, combined with increased lipophilicity, can improve a drug's pharmacokinetic profile. The compound serves as a precursor for molecules targeting conditions like neurological and cardiovascular diseases and as an inhibitor for viral polymerases.[1][3]
-
Agrochemicals: It is a key intermediate for the insecticide Flonicamid.[3][6] In this context, the compound's stability (indicated by its high melting and boiling points) and specific reactivity are crucial for industrial-scale synthesis. Its solubility characteristics influence the formulation of the final agrochemical product for effective field application.[1]
Safety and Handling
Proper handling is essential for laboratory safety. Based on aggregated GHS data, this compound presents the following hazards:
-
GHS Hazard Statements:
-
Precautionary Statements: Standard precautions include avoiding breathing dust (P261), washing hands thoroughly after handling (P264), and wearing protective gloves, eye protection, and face protection (P280).[3] In case of contact with skin or eyes, rinse thoroughly with water (P302+P352, P305+P351+P338).[3]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere.[3] Some suppliers recommend refrigeration between 2°C and 8°C for long-term storage.[7]
Conclusion
4-(Trifluoromethyl)pyridine-3-carboxylic acid is a high-value synthetic intermediate whose utility is fundamentally derived from its physical properties. Its solid state, defined melting point, and predicted acidity make it a versatile and reliable building block for complex molecular architectures in the pharmaceutical and agrochemical industries. A thorough understanding of these core properties, from melting point to spectroscopic signature, is the first step toward innovative and successful research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. 4-(Trifluoromethyl)pyridine-3-carboxylic acid [CA... [cpachem.com]
An In-Depth Technical Guide to the Spectral Analysis of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
Introduction
3-(Trifluoromethyl)pyridine-4-carboxylic acid, also known by its synonym 4-(Trifluoromethyl)nicotinic acid, is a key heterocyclic building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its structure, featuring a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group and a carboxylic acid moiety, imparts unique electronic properties and reactivity. This guide provides a comprehensive analysis of the spectral data for this compound, offering researchers and drug development professionals a detailed framework for its characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule.
The molecular structure of this compound is presented below. Its systematic IUPAC name is 4-(trifluoromethyl)pyridine-3-carboxylic acid and its Chemical Abstracts Service (CAS) registry number is 158063-66-2.[2]
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton. The electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid group will significantly deshield the ring protons, shifting them downfield.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | Broad Singlet | - | COOH |
| ~9.1 | Singlet | - | H-2 |
| ~8.9 | Doublet | ~5.0 | H-6 |
| ~7.9 | Doublet | ~5.0 | H-5 |
Causality Behind Predictions:
-
H-2: This proton is ortho to the nitrogen atom and meta to the two electron-withdrawing groups. The proximity to the electronegative nitrogen atom causes a significant downfield shift. It is predicted to be a singlet as its nearest proton neighbors are more than three bonds away.
-
H-6: This proton is also ortho to the ring nitrogen, leading to a downfield shift. It is coupled to H-5, resulting in a doublet.
-
H-5: This proton is adjacent to H-6, appearing as a doublet. It is expected to be the most upfield of the aromatic protons as it is furthest from the electron-withdrawing substituents.
-
COOH: The carboxylic acid proton is acidic and typically appears as a very broad singlet at a very downfield position, often above 10 ppm. Its chemical shift is highly dependent on concentration and solvent.[3]
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum, typically acquired with proton decoupling, will show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) | Assignment |
| ~166 | - | C=O |
| ~153 | - | C-2 |
| ~151 | - | C-6 |
| ~145 (q) | ~35 | C-4 |
| ~135 | - | C-3 |
| ~125 | - | C-5 |
| ~122 (q) | ~275 | CF₃ |
Causality Behind Predictions:
-
C=O: The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[4]
-
CF₃: The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The large one-bond coupling constant is characteristic of C-F bonds.[5]
-
C-4: The carbon atom directly attached to the trifluoromethyl group will also exhibit a quartet splitting (²JCF), though with a smaller coupling constant than the direct C-F bond.[5]
-
Pyridine Carbons (C-2, C-3, C-5, C-6): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the two substituents. Carbons adjacent to the nitrogen (C-2 and C-6) are typically found further downfield.[6]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, the aromatic pyridine ring, and the C-F bonds.
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1600 - 1450 | Medium | C=C and C=N stretches (Aromatic ring) |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid) |
| 1300 - 1100 | Very Strong | C-F stretches (Trifluoromethyl group) |
| ~920 | Medium, Broad | O-H bend (Out-of-plane) |
Interpretation of Key Absorptions:
-
O-H Stretch: The most prominent feature will be a very broad absorption band spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]
-
C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[7]
-
C-F Stretches: The trifluoromethyl group will give rise to one or more very strong absorption bands in the 1100-1300 cm⁻¹ region, which is a highly diagnostic feature for fluorinated compounds.[2]
-
Aromatic Stretches: Medium intensity peaks between 1450 and 1600 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine ring.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and aspects of its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 191, corresponding to the molecular weight of the compound (C₇H₄F₃NO₂). Aromatic systems tend to give a relatively stable molecular ion.[8]
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z = 174, resulting from the loss of a hydroxyl radical from the carboxylic acid group.
-
Loss of -COOH (M-45): A significant peak at m/z = 146, corresponding to the loss of the entire carboxyl group. This is a common fragmentation for carboxylic acids.[8]
-
Loss of -CF₃ (M-69): A peak at m/z = 122, due to the cleavage of the C-C bond and loss of the trifluoromethyl radical.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Part 4: Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following validated protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectral characterization.
4.1 NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent (~0.7 mL). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar carboxylic acid and its acidic proton is readily observable without exchange, unlike in D₂O or CD₃OD.
-
Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube and add the deuterated solvent. Vortex the tube until the sample is fully dissolved.
-
Instrumentation: Acquire the spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, although for this molecule, it would primarily confirm the CH carbons of the pyridine ring.
4.2 FT-IR Sample Preparation and Analysis
-
Methodology: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal must be acquired prior to the sample analysis and subtracted from the sample spectrum.
4.3 Mass Spectrometry Sample Preparation and Analysis
-
Ionization Method: Electron Ionization (EI) is suitable for this relatively volatile and stable compound and will provide informative fragmentation. Electrospray Ionization (ESI) could also be used, likely showing a prominent [M-H]⁻ peak in negative ion mode or [M+H]⁺ in positive ion mode.
-
Sample Introduction: For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent like methanol or acetonitrile.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and key fragments.
References
- 1. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]
- 2. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)pyridine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Trifluoromethyl)pyridine-3-carboxylic acid, a key building block in pharmaceutical and agrochemical research.[1] This document offers a detailed theoretical prediction of the spectrum, grounded in the fundamental principles of chemical shifts and spin-spin coupling, tailored for researchers, chemists, and drug development professionals. We delve into the synergistic electronic effects of the trifluoromethyl and carboxylic acid substituents on the pyridine ring, present a validated, step-by-step protocol for sample preparation and spectral acquisition, and summarize the expected spectral parameters. Visual aids, including molecular structure and coupling diagrams, are provided to facilitate a deeper understanding of the proton environment and connectivity.
Introduction and Structural Context
4-(Trifluoromethyl)pyridine-3-carboxylic acid, also known as 4-(trifluoromethyl)nicotinic acid, is a disubstituted pyridine derivative.[1][2][3] Its structure is characterized by a pyridine ring functionalized with a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position. The precise characterization of this molecule is critical for its application in synthesis, and ¹H NMR spectroscopy is the foremost technique for this purpose.
The ¹H NMR spectrum provides a detailed electronic and structural fingerprint of the molecule. The pyridine ring contains three aromatic protons at the 2, 5, and 6 positions. The chemical environment of each proton is uniquely influenced by the nitrogen heteroatom and the two powerful electron-withdrawing substituents, leading to a highly informative and predictable spectrum.
A note on nomenclature: The user's topic specified "3-(Trifluoromethyl)pyridine-4-carboxylic acid". However, the commercially available and widely referenced isomer is 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS 158063-66-2).[1][2][4][5] This guide will focus on the analysis of the latter, more common compound.
Figure 1: Molecular structure of 4-(Trifluoromethyl)pyridine-3-carboxylic acid with proton numbering.
Theoretical ¹H NMR Spectral Analysis
The analysis of the ¹H NMR spectrum can be broken down into the chemical shift (δ), spin-spin coupling (J), and the resulting signal multiplicity for each unique proton.
Chemical Shift (δ) Predictions
The chemical shifts of the pyridine protons are heavily influenced by the anisotropic effect of the ring current and the electronic effects of the substituents.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between δ 10.0–13.2 ppm .[6][7] Its chemical shift is sensitive to concentration, temperature, and solvent due to variations in hydrogen bonding. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to rapid proton-deuterium exchange, providing a definitive method for its assignment.
-
Pyridine Ring Protons (H-2, H-5, H-6): Both the -COOH and -CF₃ groups are strongly electron-withdrawing, which deshields (shifts to higher ppm) all the ring protons relative to unsubstituted pyridine. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, and its influence on proton chemical shifts is significant.[8]
-
H-2: This proton is ortho to the carboxylic acid group and the nitrogen atom. The combined deshielding effects place this proton furthest downfield among the ring protons. It is expected to resonate at approximately δ 9.0–9.2 ppm .
-
H-5: This proton is ortho to the powerfully electron-withdrawing -CF₃ group. This proximity will cause significant deshielding. It is expected to appear at approximately δ 8.8–9.0 ppm .
-
H-6: This proton is meta to the -COOH group and para to the -CF₃ group. While still deshielded by the overall electron-poor nature of the ring, it is the least affected of the three and will appear at the most upfield position, likely around δ 7.8–8.0 ppm .
-
Spin-Spin Coupling (J) and Multiplicity
Spin-spin coupling provides crucial information about the connectivity of the protons.
-
H-6 and H-5: These protons are on adjacent carbons (ortho relationship). They will exhibit a strong spin-spin coupling, with a typical ortho coupling constant (³JH5,H6 ) of approximately 5–8 Hz .[9] This interaction will split the H-6 signal into a doublet and contribute to the splitting of the H-5 signal.
-
H-2: This proton is isolated from the other ring protons by four or five bonds. Any coupling to H-5 (⁵J) or H-6 (⁴J) would be very small (<1 Hz) and likely not resolved, resulting in H-2 appearing as a sharp singlet .
-
Proton-Fluorine Coupling (JHF): The three equivalent fluorine atoms of the -CF₃ group will couple to the nearby ring protons. This heteronuclear coupling is transmitted through bonds.
-
The H-5 proton is four bonds away from the fluorine nuclei (ortho position). This will result in a significant ⁴JHF coupling, typically in the range of 1–3 Hz . This coupling will split the H-5 signal into a quartet .
-
Longer-range couplings to H-2 (⁵JHF) and H-6 (⁵JHF) are generally much smaller and may not be resolved, but could contribute to minor signal broadening.
-
Predicted Signal Multiplicities
Based on the coupling analysis, the following multiplicities are predicted:
-
-COOH: Broad singlet (s) .
-
H-2: Singlet (s) .
-
H-5: Doublet of quartets (dq) , resulting from the large ortho coupling to H-6 and the smaller four-bond coupling to the -CF₃ group.
-
H-6: Doublet (d) , from the ortho coupling to H-5.
Figure 2: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways for the aromatic protons.
Experimental Protocol: ¹H NMR Spectrum Acquisition
Adherence to a rigorous experimental protocol is essential for obtaining a high-quality, interpretable spectrum.
Materials and Equipment
-
4-(Trifluoromethyl)pyridine-3-carboxylic acid (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)
-
Internal standard (e.g., Tetramethylsilane, TMS, 0 ppm)
-
High-quality 5 mm NMR tube and cap[10]
-
Pasteur pipette with glass wool plug[11]
-
Vortex mixer
-
NMR Spectrometer (≥400 MHz recommended)
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid 4-(Trifluoromethyl)pyridine-3-carboxylic acid and place it into a clean, dry vial.
-
Solvent Selection: DMSO-d₆ is an excellent choice as it readily dissolves carboxylic acids and its residual proton peak (δ ~2.50 ppm) does not interfere with the analyte signals. CDCl₃ can also be used, but solubility may be lower, and its acidity can sometimes be an issue.[11][12]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. If TMS is not pre-dissolved in the solvent, add a very small drop. Cap the vial and gently vortex until the solid is completely dissolved.[13]
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into its neck. Filter the sample solution through this pipette directly into the NMR tube. This crucial step removes any particulate matter that could degrade spectral resolution.
-
Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) for optimal magnetic field homogeneity (shimming).[10][13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before insertion into the spectrometer.
Spectrometer Setup and Acquisition
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS signals.
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., -2 to 16 ppm) to ensure the capture of all signals, especially the downfield carboxylic acid proton.
-
Pulse Angle: Use a standard 30° or 90° pulse.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
Summary of Predicted Spectral Data
The table below summarizes the anticipated ¹H NMR data for 4-(Trifluoromethyl)pyridine-3-carboxylic acid in DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| -COOH | 10.0 – 13.2 | br s | N/A |
| H-2 | 9.0 – 9.2 | s | N/A |
| H-5 | 8.8 – 9.0 | dq | ³JH,H ≈ 5-8; ⁴JH,F ≈ 1-3 |
| H-6 | 7.8 – 8.0 | d | ³JH,H ≈ 5-8 |
Conclusion
The ¹H NMR spectrum of 4-(Trifluoromethyl)pyridine-3-carboxylic acid is highly characteristic and allows for unambiguous structural verification. The key diagnostic features are:
-
A broad singlet for the acidic proton above δ 10 ppm, which is exchangeable with D₂O.
-
Three distinct aromatic signals in the downfield region (δ 7.8–9.2 ppm).
-
A singlet for the isolated H-2 proton.
-
An ortho-coupled doublet (H-6) and a doublet of quartets (H-5), confirming their adjacency and the proximity of H-5 to the -CF₃ group.
This guide provides a robust framework for the prediction, acquisition, and interpretation of the spectrum, serving as a valuable resource for scientists working with this and structurally related compounds.
References
- 1. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 2. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)nicotinic Acid | 158063-66-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-(trifluoromethyl)pyridine-3-carboxylic acid [stenutz.eu]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. organomation.com [organomation.com]
The Definitive Guide to the ¹³C NMR Spectrum of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
A Senior Application Scientist's Perspective on Spectral Interpretation, Experimental Design, and Structural Elucidation for Drug Discovery Professionals.
Abstract
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethyl)pyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering a detailed theoretical framework for understanding the nuanced effects of the electron-withdrawing trifluoromethyl and carboxylic acid groups on the pyridine ring's electronic architecture. We will explore the predictable, yet complex, patterns of ¹³C chemical shifts and the characteristic through-bond scalar couplings between carbon and fluorine (ⁿJCF). This guide is designed for researchers, scientists, and drug development professionals, providing not only a predictive spectral analysis but also robust, field-proven experimental protocols to ensure data integrity and reproducibility.
Introduction: The Structural Significance of a Fluorinated Pyridine
This compound, also known as 3-(trifluoromethyl)isonicotinic acid, is a key building block in the synthesis of advanced materials and pharmacologically active agents. The strategic placement of a trifluoromethyl (CF₃) group—a potent electron-withdrawing moiety and metabolic blocker—and a carboxylic acid group on the pyridine scaffold imparts unique electronic and physicochemical properties. Understanding the precise ¹³C NMR signature of this molecule is paramount for unambiguous structural verification, purity assessment, and for predicting its reactivity and interaction with biological targets. This guide will deconstruct the ¹³C NMR spectrum, providing the foundational knowledge necessary for confident structural assignment.
Theoretical Underpinnings: Predicting the ¹³C NMR Landscape
The ¹³C NMR spectrum of this compound is governed by the interplay of inductive and resonance effects of its substituents, and the characteristic coupling of carbon nuclei to the three fluorine atoms of the CF₃ group.
-
Influence of Substituents on Chemical Shifts (δ):
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring carbons compared to benzene. The C2 and C6 carbons are most affected, typically appearing furthest downfield.
-
Trifluoromethyl Group (-CF₃): This group is a very strong σ-electron withdrawing group. It inductively deshields the carbon to which it is attached (C3). Its effect on other ring carbons is more complex, involving through-space and field effects.
-
Carboxylic Acid Group (-COOH): This group is also electron-withdrawing. The carbonyl carbon itself is highly deshielded and appears significantly downfield. It withdraws electron density from the ring, influencing the chemical shifts of the pyridine carbons, particularly the ipso-carbon (C4) and the ortho-positions (C3 and C5).
-
-
Carbon-Fluorine (¹³C-¹⁹F) Coupling (JCF): The presence of the CF₃ group introduces characteristic splitting patterns for the carbon signals due to spin-spin coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.
-
¹JCF: A large, one-bond coupling is observed for the CF₃ carbon itself, splitting its signal into a quartet (due to coupling with three equivalent ¹⁹F nuclei, following the n+1 rule). This coupling is typically in the range of 270-280 Hz.
-
²JCF: A significant two-bond coupling is expected between the C3 carbon and the fluorine atoms, splitting the C3 signal into a quartet. This coupling is typically around 30-40 Hz.
-
³JCF: A smaller three-bond coupling will split the C2 and C4 carbon signals into quartets. This coupling is typically in the range of 3-5 Hz.
-
⁴JCF: An even smaller four-bond coupling may be observable for the C5 carbon, also resulting in a quartet, with a typical magnitude of 1-2 Hz.
-
Predicted ¹³C NMR Spectral Data
Based on the analysis of substituent effects and known data for analogous compounds, such as 3-(trifluoromethyl)benzoic acid, the predicted ¹³C NMR spectrum of this compound in a common solvent like DMSO-d₆ is summarized below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C=O | ~166 | Singlet | - |
| C2 | ~152 | Quartet | ³JCF ≈ 4 Hz |
| C3 | ~131 | Quartet | ²JCF ≈ 35 Hz |
| C4 | ~142 | Quartet (broad) | ³JCF ≈ 4 Hz |
| C5 | ~125 | Doublet of Quartets | ⁴JCF ≈ 1-2 Hz |
| C6 | ~150 | Doublet | - |
| CF₃ | ~123 | Quartet | ¹JCF ≈ 274 Hz |
Note: The multiplicity of C5 and C6 will also be affected by ¹H coupling in a proton-coupled spectrum, but are described here based on C-F coupling primarily. In a standard proton-decoupled spectrum, they would appear as quartets or singlets respectively, though long-range couplings can sometimes broaden signals.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The acquisition of a clean, high-resolution ¹³C NMR spectrum is contingent on meticulous sample preparation and correctly chosen instrument parameters.
Sample Preparation
-
Solute Preparation: Accurately weigh 20-50 mg of this compound. The higher concentration is beneficial for ¹³C NMR due to its lower natural abundance and sensitivity.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve polar carboxylic acids. Other potential solvents include methanol-d₄. The choice of solvent can slightly influence chemical shifts.[1][2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To ensure a homogeneous magnetic field, the solution must be free of particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Tuning and Locking: Tune the probe for ¹³C and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize resolution and lineshape.
-
Acquisition Parameters (¹³C Proton Decoupled):
-
Pulse Program: A standard single-pulse experiment with proton noise decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons, like the carbonyl and C3/C4, have longer relaxation times, so a sufficient delay is crucial for their detection and accurate integration.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the solvent residual peak (DMSO-d₆ at 39.52 ppm) as the reference.
-
Spectral Assignment and Structural Elucidation Workflow
A definitive assignment of each carbon signal requires a logical workflow, often employing two-dimensional (2D) NMR techniques.
References
An In-Depth Technical Guide to the Mass Spectrometry of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
This guide provides a comprehensive technical overview for the analysis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid, also known as 4-(Trifluoromethyl)nicotinic acid (TFNA), using mass spectrometry. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the core principles, experimental protocols, and data interpretation associated with this analysis. We will explore the rationale behind methodological choices, ensuring a robust and reproducible approach grounded in scientific integrity.
Introduction: The Significance of this compound
This compound (TFNA) is a key chemical entity with significance in both agrochemical and pharmaceutical research. It is a principal metabolite of the insecticide Flonicamid, making its detection and quantification crucial for environmental monitoring and food safety analysis. The compound's structure, featuring a pyridine ring, a carboxylic acid group, and a trifluoromethyl group, presents unique characteristics that influence its behavior in a mass spectrometer. The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, properties that are highly valuable in drug design.[1] Understanding its mass spectrometric profile is therefore essential for its unambiguous identification and accurate measurement in complex matrices.
Chemical Profile:
| Property | Value |
| IUPAC Name | 4-(Trifluoromethyl)pyridine-3-carboxylic acid |
| Synonyms | 4-(Trifluoromethyl)nicotinic acid, TFNA |
| CAS Number | 158063-66-2 |
| Molecular Formula | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 g/mol |
| Appearance | Light brown to brown solid |
| Melting Point | 146 - 148 °C |
Source: PubChem, Chem-Impex International[1][2]
Foundational Principles: Ionization and Fragmentation
The analysis of TFNA is optimally performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for trace-level detection in complex samples.
Ionization: Electrospray Ionization (ESI)
Given the presence of a readily ionizable carboxylic acid group, Electrospray Ionization (ESI) is the source of choice. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the prominent generation of the molecular ion. For TFNA, with its acidic proton, negative ion mode ESI is particularly effective. In this mode, the carboxylic acid group is deprotonated, forming the [M-H]⁻ ion at m/z 190. The use of a mobile phase with a slightly acidic pH, such as one containing 0.1% formic acid, can facilitate this process during the chromatography and subsequent ionization.[2][3]
Fragmentation Dynamics
Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the precursor ion ([M-H]⁻). This process, typically occurring in a collision cell, provides structural information that serves as a highly specific fingerprint for the molecule. The fragmentation of TFNA is dictated by the relative bond strengths and the stability of the resulting fragment ions. The primary fragmentation pathways for the deprotonated molecule ([C₇H₃F₃NO₂]⁻) involve the loss of small, stable neutral molecules.
Experimental Workflow: A Validated Approach
The following section outlines a robust, self-validating protocol for the quantitative analysis of TFNA. The workflow is designed for high-throughput analysis while maintaining scientific rigor.
Sample Preparation: QuEChERS Protocol
For complex matrices such as fruits, vegetables, or tea, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides excellent recovery and cleanup.[3][4] An acidified version of the protocol is recommended for acidic analytes like TFNA to ensure they remain in a consistent protonation state and to improve extraction efficiency.[5]
Step-by-Step Protocol:
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic or formic acid. Shake vigorously for 1 minute.
-
Salting Out: Add a mixture of 4 g MgSO₄ and 1 g NaCl. Shake for another minute and then centrifuge.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and C18 sorbent (to remove nonpolar interferences). Vortex and centrifuge.
-
Final Preparation: Filter the supernatant and dilute with a solution of 0.1% formic acid in water/methanol (80/20, v/v) before injection into the LC-MS/MS system.[2]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining and separating TFNA from matrix components.[3][6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient Elution: A gradient from low to high organic phase concentration ensures good peak shape and resolution.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: ESI Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: m/z 190
-
Collision Gas: Argon
Data Acquisition and Visualization
The overall experimental process can be visualized as a logical flow from sample receipt to final data analysis.
Caption: High-level workflow for TFNA analysis.
Interpretation of Mass Spectra
The key to confident identification lies in the predictable fragmentation of the precursor ion. The MS/MS spectrum of TFNA is characterized by several key product ions.
Expected Fragmentation Data
Based on validated methods, the following MRM transitions are highly specific for the identification and quantification of TFNA.[5]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| 190 | 146 | CO₂ (44 Da) | Quantifier |
| 190 | 99 | CO₂ + F + HF | Qualifier |
| 190 | 69 | C₅H₃NO₂ (121 Da) | Qualifier (CF₃⁺) |
Note: The fragment at m/z 69 corresponds to the CF₃⁻ ion, a characteristic marker for trifluoromethylated compounds.
Proposed Fragmentation Pathway
The fragmentation of the deprotonated TFNA molecule ([M-H]⁻ at m/z 190) can be rationalized through a series of logical steps. The primary and most abundant fragmentation is the loss of carbon dioxide from the carboxylate anion, a classic fragmentation pathway for deprotonated carboxylic acids, leading to a highly stable carbanion at m/z 146.[7] Subsequent fragmentations from this ion or the parent ion can lead to the other observed product ions.
Caption: Proposed fragmentation of deprotonated TFNA.
Conclusion: Towards Authoritative Analysis
This guide has detailed a comprehensive and scientifically sound approach for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation, and by employing a validated experimental workflow, researchers can achieve reliable and accurate quantification of this important molecule. The provided protocols and data serve as a robust foundation for method development and routine analysis in diverse scientific and industrial settings. The key to trustworthy results lies not just in following steps, but in understanding the causality behind each experimental choice, from sample preparation to the final interpretation of the mass spectrum.
References
- 1. 158063-66-2|4-(Trifluoromethyl)nicotinic acid|BLD Pharm [bldpharm.com]
- 2. [Simultaneous determination of flonicamid and its metabolites in cucumbers and apples by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of flonicamid and its metabolites in vegetables using QuEChERS and reverse-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Solubility of 3-(Trifluoromethyl)pyridine-4-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in Modern Chemistry
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid function on a pyridine scaffold, make it a valuable synthon for creating novel compounds with tailored biological or material characteristics. However, the successful application of this compound, whether in a reaction vessel for multi-step synthesis or in a formulation for pharmacological screening, is fundamentally governed by its solubility.
Understanding and quantifying the solubility of this compound is not a trivial pursuit. It dictates the choice of reaction media, influences reaction kinetics and yield, determines the feasibility of purification methods like crystallization, and is a critical parameter in early-stage drug discovery for assessing potential bioavailability. This guide provides a comprehensive framework for understanding the factors that control the solubility of this molecule and presents a robust, field-proven protocol for its experimental determination.
Part 1: Theoretical Framework for Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. For this compound, its solubility behavior is a composite of its distinct functional groups.
-
The Carboxylic Acid Group (-COOH): This is the primary driver of solubility in polar, protic solvents. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). In the presence of a base, it can deprotonate to form a highly polar carboxylate salt.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity. The aromatic ring itself can participate in π-π stacking interactions.
-
The Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic (hydrophobic). It significantly reduces the molecule's ability to engage in favorable interactions with polar, protic solvents like water but can enhance solubility in less polar or fluorinated solvents.
The balance between the hydrophilic character of the carboxylic acid and pyridine nitrogen versus the lipophilic nature of the trifluoromethyl group results in a complex solubility profile that must be determined empirically.
Caption: Intermolecular forces governing solubility.
Part 2: Quantitative Solubility Profile
While comprehensive solubility data across a wide range of organic solvents is not extensively published, the following table summarizes expected solubility based on physicochemical principles and data from analogous structures. These values should be considered estimates and serve as a starting point for experimental verification.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid and pyridine nitrogen dominate. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent are effective. The lack of solvent H-bond donation is a minor limiting factor. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and hydrogen bond accepting capability allow for some solvation. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Limited polarity and inability to hydrogen bond significantly restricts solubility. |
| Aromatic | Toluene | Low | Dominated by weak van der Waals forces; the polar functional groups are poorly solvated. |
| Nonpolar | Hexanes | Very Low / Insoluble | Mismatch in polarity is too great for effective solvation to occur. |
Part 3: Experimental Protocol for Equilibrium Solubility Determination
To generate reliable and publication-quality data, the shake-flask method is the gold standard for determining equilibrium solubility. This protocol ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit at a given temperature.
Materials and Equipment
-
Compound: this compound (purity >98%)
-
Solvents: HPLC-grade or equivalent purity solvents of interest.
-
Equipment:
-
Analytical balance (4-decimal place)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature incubator shaker or orbital shaker in a temperature-controlled room
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility, e.g., PTFE)
-
Autosampler vials
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Experimental Workflow
Caption: Shake-Flask method for solubility determination.
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a vial (e.g., 10-20 mg). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Cap the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitation (e.g., 200 RPM). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is often taken to confirm that equilibrium has been reached (i.e., the measured solubility does not change between 24 and 48 hours).
-
Phase Separation: After equilibration, remove the vials and let them stand stationary at the same temperature for at least one hour to allow undissolved solids to settle. This step is critical to avoid clogging the filter.
-
Sampling and Filtration: Carefully draw a portion of the clear supernatant into a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE) into a clean autosampler vial. This step removes all undissolved microparticulates.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring its concentration into the linear range of the analytical calibration curve. A 100-fold or 1000-fold dilution is common.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample by comparing its response against a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility in the original solvent using the following formula:
Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]
Part 4: Data Validation and Trustworthiness
A protocol is only as reliable as its validation system. To ensure the trustworthiness of the generated solubility data:
-
Confirm Equilibrium: As mentioned, compare results from 24-hour and 48-hour time points. If the values are statistically identical, equilibrium has been reached.
-
Assess Purity: The purity of the starting compound must be high (>98%), as impurities can significantly affect solubility measurements.
-
Check for Degradation: Use HPLC to visually inspect the chromatogram of the saturated solution for any new peaks that would indicate the compound degraded in the solvent during the experiment.
-
Mass Balance: After the experiment, the remaining solid can optionally be collected, dried, and weighed to confirm that an excess was indeed present.
By embedding these checks, the protocol becomes a self-validating system, producing data that is not only accurate but demonstrably robust.
Conclusion
While a definitive, universal solubility chart for this compound remains to be compiled, this guide provides the fundamental principles and a validated experimental framework necessary for any researcher to determine it accurately. The interplay between its polar, hydrogen-bonding moieties and its lipophilic trifluoromethyl group necessitates a careful, empirical approach. By applying the gold-standard shake-flask method detailed herein, scientists in drug development and chemical synthesis can generate the reliable data needed to select appropriate solvent systems, optimize reaction conditions, and accelerate their research and development efforts.
Harnessing the Trifluoromethyl Group: A Guide to its Profound Electronic Effects in Pyridine Scaffolds for Advanced Chemical Design
An In-Depth Technical Guide:
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine rings represents a cornerstone of modern medicinal and agricultural chemistry.[1][2] This guide provides an in-depth analysis of the potent electronic effects exerted by the CF₃ group, offering researchers, scientists, and drug development professionals a comprehensive understanding of how this unique substituent modulates the physicochemical properties and reactivity of the pyridine core. We will dissect the interplay of inductive and resonance effects, quantify their impact on basicity and reactivity, and provide practical, field-proven insights into leveraging these properties for the rational design of novel, high-performance molecules.
Introduction: The Rise of Trifluoromethylpyridines
The pyridine ring is a ubiquitous pharmacophore, but its functionalization is often a delicate balance of tuning basicity, reactivity, and metabolic stability. The introduction of a trifluoromethyl group is a powerful strategy to address these challenges.[3] The unique physicochemical properties imparted by the CF₃ group—including high electronegativity, metabolic stability, and increased lipophilicity—have made trifluoromethylpyridines indispensable building blocks in a vast array of commercial products, from life-saving pharmaceuticals to advanced agrochemicals.[1][4][5] Understanding the fundamental electronic principles governing the CF₃ group's influence is therefore not merely an academic exercise, but a prerequisite for innovation in molecular design.
The Trifluoromethyl Group: A Potent Electron Sink
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that stems from the cumulative inductive effect of three highly electronegative fluorine atoms.[6] This intense polarization of the C-F bonds creates a strong dipole, making the carbon atom of the CF₃ group highly electron-deficient and, by extension, a potent electron sink for the aromatic system to which it is attached.
Inductive vs. Resonance Effects
The electronic influence of the CF₃ group is dominated by its strong negative inductive effect (-I).[7][8] The three fluorine atoms pull electron density through the sigma bond framework, significantly depleting the electron density of the pyridine ring.
Unlike groups such as nitro (-NO₂) or cyano (-CN), the CF₃ group does not possess a traditional π-system for resonance delocalization. However, it can participate in a form of negative hyperconjugation (often considered a type of resonance effect) where electron density from the ring's p-orbitals can delocalize into the low-lying σ* anti-bonding orbitals of the C-F bonds. While the -I effect is predominant, this hyperconjugative interaction further contributes to its electron-withdrawing character, particularly when positioned at the para position.
Quantifying the Electronic Impact: Hammett Constants
The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction center.[9] The CF₃ group possesses large, positive Hammett constants (σ), confirming its strong electron-withdrawing nature through both meta (σm) and para (σp) positions.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.06 | -0.16 |
| -Cl | 0.37 | 0.22 |
| -CF₃ | 0.44 [10] | 0.57 [10] |
| -CN | 0.62 | 0.67 |
| -NO₂ | 0.73 | 0.78 |
| Data adapted from established Hammett constant tables.[10][11] |
The significantly positive values for σm and σp underscore the CF₃ group's ability to stabilize negative charge and destabilize positive charge within the aromatic system.
Modulation of Pyridine Basicity (pKa)
From a practical standpoint, one of the most critical consequences of the CF₃ group's electron-withdrawing power is the profound reduction in the basicity of the pyridine nitrogen. The -I effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This results in a significant decrease in the pKa of the corresponding pyridinium ion.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.23 |
| 3-(Trifluoromethyl)pyridine | 2.84 (approx.)[12] |
| 4-(Trifluoromethyl)pyridine | 3.53 (approx.) |
| 2-(Trifluoromethyl)pyridine | 0.43 (approx.) |
| Note: pKa values can vary slightly based on experimental conditions. The trend is the key takeaway. |
This modulation of basicity is a critical design element in drug development. By tuning the pKa, a medicinal chemist can control the ionization state of a molecule at physiological pH, which directly impacts its solubility, membrane permeability, and potential for off-target interactions at ion channels.
Impact on Pyridine Ring Reactivity
The electron-deficient nature of the trifluoromethylated pyridine ring dramatically alters its reactivity profile compared to the parent heterocycle.
Deactivation towards Electrophilic Aromatic Substitution (EAS)
The strong deactivating nature of the CF₃ group makes electrophilic substitution reactions challenging. The electron-poor ring is less nucleophilic and thus less reactive towards electrophiles. In the event a reaction does occur, the CF₃ group acts as a meta-director. This is because the carbocation intermediates (Wheland intermediates) for ortho and para attack are highly destabilized, as they place a positive charge on the carbon atom directly attached to the electron-withdrawing CF₃ group.[7]
Activation towards Nucleophilic Aromatic Substitution (SNAr)
The most significant and synthetically useful consequence of the CF₃ group's electronic effects is the powerful activation of the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr).[1][4] When positioned ortho or para to a suitable leaving group (e.g., a halogen), the CF₃ group dramatically accelerates the rate of substitution by strongly stabilizing the negatively charged intermediate, known as a Meisenheimer complex.
The workflow below illustrates the logical progression of an SNAr reaction, a cornerstone in the synthesis of many trifluoromethylpyridine-containing compounds.
Caption: Logical workflow for a typical SNAr reaction.
The diagram below illustrates the mechanism, highlighting the stabilizing role of the CF₃ group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes the synthesis of a substituted 2-(trifluoromethyl)pyridine, a common intermediate in agrochemical and pharmaceutical development. This self-validating system includes checkpoints for reaction monitoring and product characterization.
Objective: Synthesis of 2-amino-5-(trifluoromethyl)pyridine via SNAr.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Aqueous Ammonia (28-30%, 10 eq)
-
Copper(I) oxide (0.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Vessel Charging: To a clean, dry high-pressure reaction vessel, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), copper(I) oxide (0.05 eq), and DMF (approx. 5 mL per 1 g of starting material).
-
Nucleophile Addition: Add aqueous ammonia (10 eq) to the vessel. Causality Note: A large excess of the nucleophile is used to drive the reaction to completion and minimize side reactions.
-
Reaction Execution: Seal the vessel securely. Heat the reaction mixture to 120-140 °C with vigorous stirring. The internal pressure will increase; monitor according to the vessel's specifications.
-
Reaction Monitoring: Maintain the temperature for 12-24 hours. The reaction progress can be monitored by taking small aliquots (after cooling and depressurizing) and analyzing by TLC or GC-MS to check for the disappearance of the starting material.
-
Work-up: After cooling the vessel to room temperature, carefully vent any excess ammonia pressure in a fume hood. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Dilute the mixture with toluene and wash with water (2x), followed by brine (1x). Causality Note: The aqueous washes remove the DMF solvent and inorganic salts, while the brine helps to break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the crude material by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure 2-amino-5-(trifluoromethyl)pyridine. Validate the product structure and purity using ¹H NMR, ¹⁹F NMR, and mass spectrometry. The appearance of characteristic amine protons in the ¹H NMR and the disappearance of the chloro-substituted starting material signal are key validation points.
Spectroscopic Signatures
The CF₃ group provides a unique and powerful handle for spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR).
-
¹⁹F NMR: The CF₃ group gives a sharp singlet in the ¹⁹F NMR spectrum, typically in the range of -60 to -70 ppm (relative to CCl₃F). Its chemical shift is highly sensitive to the electronic environment on the pyridine ring, making ¹⁹F NMR an excellent tool for probing substituent effects and confirming successful reactions.
-
¹³C NMR: The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). The pyridine ring carbons also show coupling to the fluorine atoms (nJCF), which can aid in signal assignment.
-
¹H NMR: Protons on the pyridine ring, particularly those ortho and meta to the CF₃ group, will experience downfield shifts due to the group's deshielding effect.
| Nucleus | Typical Chemical Shift / Coupling | Utility |
| ¹⁹F | -60 to -70 ppm (singlet) | Confirms presence of CF₃; sensitive to electronic environment |
| ¹³C (CF₃) | ~120-125 ppm (quartet) | Confirms presence and shows ¹JCF coupling (~275 Hz) |
| ¹H (ring) | Downfield shifts | Probes deshielding effect on specific ring positions |
| Spectroscopic data are illustrative and can vary based on the specific molecule and solvent.[13][14][15] |
Conclusion: A Strategic Tool for Molecular Design
The electronic effects of the trifluoromethyl group on the pyridine ring are potent, predictable, and profoundly useful. By acting as a strong electron sink, the CF₃ group fundamentally alters the core properties of the pyridine scaffold, decreasing its basicity while powerfully activating it for nucleophilic aromatic substitution. These predictable modulations, combined with the group's ability to enhance metabolic stability and lipophilicity, provide chemists with a reliable and strategic tool for rational drug design and the development of advanced materials. A thorough understanding of these electronic principles is essential for any scientist seeking to innovate in fields that rely on the design of high-performance heterocyclic compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acl.digimat.in [acl.digimat.in]
- 8. Khan Academy [khanacademy.org]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. global.oup.com [global.oup.com]
- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 12. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
The Trifluoromethylpyridine Moiety: A Historical and Synthetic Deep Dive for the Modern Scientist
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Trifluoromethylated Pyridines
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of rational design in both agrochemical and pharmaceutical research. The trifluoromethyl (CF3) group, in particular, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the biological activity of a parent molecule. When appended to the versatile pyridine ring, a ubiquitous pharmacophore in its own right, the resulting trifluoromethylpyridine (TFMP) scaffold has given rise to a plethora of highly successful commercial products. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of trifluoromethylated pyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the causality behind experimental choices, and survey the ever-expanding applications of this remarkable class of compounds.
A Historical Perspective: From a Chemical Curiosity to an Industrial Workhorse
The journey of trifluoromethylated pyridines began not with the heterocycle itself, but with the first synthesis of an aromatic compound bearing a trifluoromethyl group. In 1898, the Belgian chemist Frédéric Swarts reported the synthesis of benzotrifluoride by treating benzotrichloride with antimony trifluoride.[1] It would take nearly half a century for this transformation to be successfully applied to the pyridine ring. In 1947, the first synthesis of a trifluoromethylpyridine was reported, employing a similar strategy of chlorination and subsequent fluorination of picoline (methylpyridine).[1]
However, it was not until the early 1980s that the true potential of trifluoromethylated pyridines began to be realized. The development of economically viable industrial processes for the synthesis of key TFMP intermediates, primarily from 3-picoline, catalyzed a surge in research and development.[1][2] This is evidenced by the commercialization of the first herbicide containing a TFMP moiety, Fluazifop-butyl, by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[1][3] Since then, the demand for TFMP derivatives has grown steadily, with a rapid and consistent increase in scientific publications and patents.[1][2]
Timeline of Key Developments:
-
1898: Frédéric Swarts synthesizes the first aromatic trifluoromethyl compound, benzotrifluoride.[1]
-
1947: The first trifluoromethylpyridine is synthesized via chlorination and fluorination of picoline.[1]
-
Early 1980s: Development of economically feasible industrial syntheses from 3-picoline fuels research.[1][2]
-
1982: The first TFMP-containing agrochemical, the herbicide Fluazifop-butyl, is commercialized by ISK.[1][3]
-
1986: The sulfonylurea herbicide Flazasulfuron is introduced by ISK.[3]
-
1988: The fungicide Fluazinam is discovered by ISK.[3]
-
1989: The insect growth regulator Chlorfluazuron is developed by ISK.[4]
-
Post-1990: A significant increase in the diversity of substitution patterns on the pyridine ring is observed in new agrochemicals.[1]
-
2001: The fungicide Picoxystrobin is commercialized.[4]
-
2017: The FDA approves Enasidenib, an oral IDH2 inhibitor for leukemia, showcasing the growing importance of TFMPs in medicine.[2]
Core Synthetic Strategies: Building the TFMP Scaffold
The industrial production of trifluoromethylated pyridines relies on two primary strategies, each with its own set of advantages and limitations that dictate its application for the synthesis of specific isomers and derivatives.
-
Halogen Exchange (Halex) Reaction: This classical approach involves the initial synthesis of a trichloromethylpyridine followed by a fluorine-for-chlorine exchange reaction.
-
Building Block Approach (Cyclocondensation): This method constructs the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group.
A third, less common industrial method involves the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, often using trifluoromethyl copper species.[1][2]
The Halogen Exchange (Halex) Method: A Workhorse for Industrial Production
The Halex reaction is the dominant industrial method for producing key trifluoromethylpyridine intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), both of which are derived from 3-picoline.[1] This method is favored for its cost-effectiveness and scalability.
The general workflow for the Halex method can be visualized as a multi-step process:
Caption: General workflow for the Halogen Exchange (Halex) method.
Causality Behind Experimental Choices: The choice of reaction conditions is critical for maximizing yield and minimizing byproducts. Vapor-phase reactions at high temperatures (>300°C) are often employed for their efficiency in continuous processes.[1] The use of transition metal-based catalysts, such as iron fluoride, is crucial for facilitating the halogen exchange.[1] The molar ratio of chlorine gas and the reaction temperature can be precisely controlled to influence the degree of chlorination on the pyridine ring.[1]
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
The synthesis of 2,3,5-DCTF, a high-demand intermediate, exemplifies the Halex method.[3]
-
Step 1: Side-Chain Chlorination: 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine is subjected to liquid-phase chlorination to produce 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).[1]
-
Step 2: Vapor-Phase Fluorination: The resulting 2,3,5-DCTC undergoes vapor-phase fluorination to yield the final product, 2,3,5-DCTF.[1]
A notable industrial variation is the simultaneous vapor-phase chlorination and fluorination of 3-picoline.[1][2] This one-step process offers the advantage of producing 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in good yield.[1]
Caption: Stepwise synthesis of 2,3,5-DCTF via the Halex method.
The Building Block Approach: Constructing the Ring
Commonly Used Trifluoromethyl-Containing Building Blocks: [3]
-
Ethyl 2,2,2-trifluoroacetate
-
2,2,2-Trifluoroacetyl chloride
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Causality Behind Experimental Choices: The choice of building block and reaction partners allows for a high degree of control over the substitution pattern of the final pyridine ring. This method is often preferred when specific regiochemistry is required that cannot be easily achieved through the electrophilic substitution reactions common in the Halex method.
Experimental Protocol: Synthesis of a Pyridone Intermediate for Pyroxsulam
The synthesis of the herbicide pyroxsulam utilizes a key pyridone intermediate formed via a Horner-Wadsworth-Emmons reaction with a trifluoromethyl-containing building block.[1]
Caption: General workflow for the Building Block (Cyclocondensation) method.
Evolution of Trifluoromethylating Reagents
While the Halex method relies on inorganic fluorides, research into direct trifluoromethylation has led to the development of a diverse toolkit of reagents. These are broadly classified as electrophilic, nucleophilic, and radical trifluoromethylating agents. The development of shelf-stable, easy-to-handle reagents has been a major focus.
| Reagent Type | Examples | Advantages | Disadvantages |
| Electrophilic | Togni reagents, Umemoto reagents | Bench-stable, wide substrate scope | Can be expensive |
| Nucleophilic | Ruppert-Prakash reagent (TMSCF3) | Readily available, potent | Requires a fluoride source for activation |
| Radical | Trifluoroacetic acid (TFA), Langlois' reagent (CF3SO2Na) | Inexpensive, readily available | Can lack regioselectivity |
The choice of reagent is dictated by the specific substrate and the desired transformation, with ongoing research focused on developing more efficient, selective, and environmentally friendly methods.
Applications: From Crop Protection to Human Health
The unique properties imparted by the trifluoromethyl group have made TFMPs invaluable in a wide range of applications, most notably in the agrochemical and pharmaceutical industries.
Agrochemicals: A Pillar of Modern Agriculture
Trifluoromethylpyridines are key structural motifs in a large number of commercial herbicides, fungicides, and insecticides.[5] The TFMP moiety often enhances the efficacy and metabolic stability of these compounds.
Table of Selected Commercial Agrochemicals Containing a Trifluoromethylpyridine Moiety: [4]
| Compound | Class | Year of Introduction | Key Intermediate |
| Fluazifop-butyl | Herbicide | 1982 (racemic) | 2,5-CTF |
| Haloxyfop | Herbicide | 1986 (racemic) | 2,5-CTF |
| Fluazinam | Fungicide | 1988 | 2,3,5-DCTF |
| Chlorfluazuron | Insecticide | 1989 | 2,3,5-DCTF |
| Flazasulfuron | Herbicide | 1989 | 2,3-CTF |
| Dithiopyr | Herbicide | 1990 | α-TFMP |
| Picoxystrobin | Fungicide | 2001 | α-TFMP |
| Flonicamid | Insecticide | - | 4-TFMP |
| Pyroxsulam | Herbicide | - | - |
| Sulfoxaflor | Insecticide | - | 6-TFMP |
Pharmaceuticals: A Scaffold for Modern Medicines
The trifluoromethylpyridine scaffold is increasingly being incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties. Several TFMP-containing drugs have received FDA approval for a variety of therapeutic indications.[6][7][8]
Table of Selected FDA-Approved Drugs Containing a Trifluoromethylpyridine Moiety:
| Drug Name | Therapeutic Use | Year of FDA Approval |
| Enasidenib | Acute Myeloid Leukemia | 2017 |
| Apalutamide | Prostate Cancer | - |
| Alpelisib | Breast Cancer | - |
| Tipranavir | HIV/AIDS | - |
The inclusion of the TFMP moiety in these drugs has been shown to improve properties such as metabolic stability, membrane permeability, and binding affinity to their biological targets.[9]
Conclusion and Future Outlook
From its humble beginnings as a laboratory curiosity, the trifluoromethylpyridine scaffold has evolved into a cornerstone of modern chemical research and development. The robust and scalable synthetic methodologies, particularly the halogen exchange and building block approaches, have made these valuable intermediates readily accessible for a wide range of applications. The continued exploration of new trifluoromethylating reagents and synthetic strategies promises to further expand the chemical space accessible to researchers. As our understanding of the intricate relationship between chemical structure and biological activity deepens, it is certain that trifluoromethylated pyridines will continue to play a pivotal role in the discovery and development of next-generation agrochemicals and pharmaceuticals, addressing critical challenges in global food security and human health.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Computational Analysis of Trifluoromethyl Pyridine Carboxylic Acids
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethylpyridine derivatives are a cornerstone of modern medicinal and agrochemical development, prized for the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group.[1] This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate 3-(Trifluoromethyl)pyridine-4-carboxylic acid and its closely related isomers. The trifluoromethyl group significantly enhances molecular properties such as metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable as scaffolds in drug design and as intermediates for complex synthesis.[2][3] We will detail the quantum mechanical and molecular modeling techniques that allow researchers to predict molecular structure, spectroscopic properties, and biological activity before committing to costly and time-consuming synthesis. This document serves as a practical manual, offering field-proven insights and step-by-step protocols for Density Functional Theory (DFT) calculations, molecular docking simulations, and in silico ADMET predictions, thereby empowering researchers to accelerate the discovery and development pipeline.
The Strategic Importance of Trifluoromethyl Pyridine Carboxylic Acids
The convergence of a pyridine ring and a trifluoromethyl group creates a molecular scaffold with exceptional utility in bioactive compound design. Understanding the theoretical underpinnings of this scaffold is paramount for its effective exploitation.
The Pyridine Scaffold: A Privileged Heterocycle
The pyridine ring is a "privileged structure" in medicinal chemistry, appearing in a vast array of approved drugs.[4] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing solubility and receptor interactions. The aromatic system provides a rigid framework for orienting functional groups, while its electronic properties can be tuned through substitution. Pyridine carboxylic acid isomers, in particular, have given rise to a multitude of drugs targeting conditions from tuberculosis to cancer and hyperlipidemia.[4]
The Trifluoromethyl Group: A Bioisosteric Powerhouse
The substitution of a methyl group or hydrogen atom with a trifluoromethyl group is a widely used strategy in drug design. The -CF3 group is a powerful bioisostere that confers several advantageous properties:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, increasing the compound's half-life in vivo.[1][2]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
-
Modulated Acidity/Basicity: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby acidic or basic centers, affecting ionization state and receptor binding.
-
Unique Binding Interactions: The fluorine atoms can participate in non-canonical interactions, such as orthogonal multipolar interactions with carbonyl groups in protein backbones, leading to enhanced binding affinity.
The strategic incorporation of the -CF3 group has been instrumental in developing potent and selective agrochemicals and pharmaceuticals.[5][6]
Focus on this compound and Its Isomers
This guide focuses on the theoretical study of this compound. While this specific isomer is commercially available[7], a greater volume of published theoretical and experimental data exists for its isomer, 4-(Trifluoromethyl)pyridine-3-carboxylic acid (also known as 4-trifluoromethylnicotinic acid).[2][8][9] The theoretical principles and computational workflows described herein are directly applicable to both isomers. We will use data for the 4-CF3-3-COOH isomer as a well-documented example to illustrate these powerful techniques. This compound is a key intermediate in the synthesis of the insecticide flonicamid and serves as a valuable building block for other bioactive molecules.[2][10]
Physicochemical and Structural Properties
A foundational understanding begins with the molecule's basic properties. The data below corresponds to the well-studied isomer, 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | [8][11] |
| Molecular Weight | 191.11 g/mol | [8][11] |
| Appearance | Light brown to brown solid | [2] |
| Melting Point | 146 - 148 °C | [2][9] |
| IUPAC Name | 4-(Trifluoromethyl)pyridine-3-carboxylic acid | [8] |
| Synonyms | 4-(Trifluoromethyl)nicotinic acid, TFNA | [2][9] |
| CAS Number | 158063-66-2 | [11] |
Below is the two-dimensional structure of the primary topic, this compound.
Caption: 2D structure of this compound.
Theoretical Methodologies for In-Depth Characterization
Computational chemistry provides unparalleled insight into molecular properties, complementing and guiding experimental work.
Quantum Mechanical Approaches: The Foundation
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for molecules of this size. It offers an excellent balance of accuracy and computational cost for predicting geometries, electronic structures, and spectroscopic properties.[12] The choice of functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-31+G(d,p), 6-311++G(d,p)) is critical and should be guided by the specific properties being investigated and validated against experimental data where possible.[12]
Protocol: Geometric Optimization and Frequency Analysis using DFT
This protocol establishes the foundational lowest-energy structure of the molecule.
Objective: To find the most stable 3D conformation (a stationary point on the potential energy surface) and confirm it is a true energy minimum.
Methodology:
-
Initial Structure Creation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Causality: Specify a DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a robust choice for this type of molecule, providing accurate geometries and electronic properties.[12] The ++ indicates diffuse functions on all atoms, important for describing non-covalent interactions and the lone pairs of oxygen and nitrogen, while (d,p) adds polarization functions for better description of bonding.
-
Keywords: Use keywords like Opt (for geometry optimization) and Freq (for frequency calculation).
-
-
Execution: Submit the calculation to a high-performance computing resource.
-
Analysis of Results:
-
Convergence: Confirm that the optimization procedure has converged successfully.
-
Vibrational Frequencies: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The calculated vibrational frequencies can be compared directly with experimental FT-IR spectra to validate the chosen theoretical model.[12]
-
Structural Parameters: Extract optimized bond lengths, bond angles, and dihedral angles. For related molecules, these have been compared with X-ray crystallography data.[13]
-
Protocol: Simulating Spectroscopic Properties (NMR, UV-Vis)
This protocol predicts spectroscopic data that can be directly compared with experimental results.
Objective: To calculate the NMR chemical shifts and the electronic (UV-Vis) absorption spectrum.
Methodology:
-
Optimized Geometry: Use the optimized structure obtained from the protocol in Section 3.2 as the input geometry.
-
NMR Calculation:
-
Causality: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is the standard for reliable NMR chemical shift prediction.[12]
-
Keywords: Use the NMR keyword in the input file. Calculations are typically run using the same functional and a suitable basis set like 6-311++G(d,p).[12] The calculated shifts are then referenced against a standard (e.g., Tetramethylsilane) to compare with experimental ¹H and ¹³C NMR spectra.
-
-
UV-Vis Calculation:
-
Causality: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.[12]
-
Keywords: Use the TD keyword (e.g., TD(NStates=10) to calculate the first 10 excited states).
-
-
Solvent Effects (Optional but Recommended):
-
Causality: Gas-phase calculations can differ from real-world solution-phase experiments. The Polarizable Continuum Model (PCM), such as IEF-PCM, is used to simulate the effect of a solvent by treating it as a continuous dielectric medium.[12] This provides more accurate predictions of both NMR and UV-Vis spectra in solution.
-
Caption: A typical DFT workflow for molecular characterization.
Application in Rational Drug Design: A Computational Perspective
Theoretical studies are indispensable in modern drug discovery, enabling the rapid screening of compounds and the generation of hypotheses about their mechanism of action.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") and binding affinity of one molecule (a ligand, like our pyridine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme).[14][15] This is critical for identifying potential drug candidates and understanding their structure-activity relationships (SAR).
Protocol: Molecular Docking Workflow
Objective: To predict how this compound binds to a target protein and estimate its binding strength.
Methodology:
-
Ligand Preparation:
-
Generate the 3D structure of the ligand using the DFT-optimized geometry (Section 3.2).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This step is crucial for the docking algorithm to explore conformational space.
-
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB).
-
Remove water molecules, add hydrogen atoms, and repair any missing residues.
-
Causality: This "cleaning" process ensures the protein structure is chemically correct and ready for the simulation, preventing artifacts that could lead to incorrect predictions.
-
-
Grid Generation:
-
Define the active site or binding pocket on the receptor. A grid box is generated that encompasses this site.
-
Causality: The docking algorithm will confine its search for binding poses within this grid, drastically increasing computational efficiency by focusing only on the relevant area of the protein.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock, GOLD, or Schrödinger Glide. The software systematically samples different poses and conformations of the ligand within the active site and scores them based on a scoring function.
-
-
Pose Analysis and Validation:
-
Analyze the top-scoring poses. Examine the key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and protein residues.
-
The predicted binding energy provides an estimate of the binding affinity. These results can then be used to prioritize compounds for experimental testing. Docking studies on similar pyridine derivatives have been used to suggest their potential as EGFR inhibitors for cancer therapy.[15]
-
Caption: Conceptual flow of a molecular docking experiment.
In Silico ADMET Prediction
Beyond binding affinity, a successful drug must possess favorable pharmacokinetic properties. In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[15] Algorithms based on quantitative structure-property relationships (QSPR) can estimate properties like:
-
Lipinski's Rule of Five: Predicts oral bioavailability.[16]
-
Aqueous Solubility: Affects absorption and formulation.
-
Blood-Brain Barrier Permeability: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
These predictions, often performed alongside docking studies, help identify candidates with a higher probability of success in clinical trials.[15]
Conclusion: Synthesizing Theoretical Insights for Practical Application
The theoretical study of molecules like this compound provides a powerful, cost-effective, and rapid means of characterizing novel compounds and predicting their biological potential. Through the systematic application of DFT, molecular docking, and ADMET prediction, researchers can gain deep insights into molecular structure, stability, spectroscopic signatures, and interactions with biological targets. These computational workflows do not replace experimental validation but rather enhance it, allowing for more focused, hypothesis-driven research. By explaining the causality behind methodological choices and providing validated protocols, this guide empowers scientists to leverage computational tools to accelerate the design of next-generation pharmaceuticals and agrochemicals, ultimately shortening the path from initial concept to real-world impact.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. journaljpri.com [journaljpri.com]
- 16. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
Foreword: The Strategic Importance of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
This compound, also known as 4-(trifluoromethyl)nicotinic acid, is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1] The incorporation of a trifluoromethyl (CF3) group onto the pyridine scaffold imparts unique properties, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] Consequently, this compound serves as a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[3][4]
This guide provides an in-depth exploration of the prevalent synthetic strategies for this compound, offering detailed, field-proven protocols and expert insights into the underlying chemical principles. The methodologies discussed are designed to be robust, scalable, and adaptable to various laboratory settings.
I. Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary approaches: the construction of the pyridine ring from acyclic precursors, and the functionalization of a pre-existing pyridine or cyanopyridine core. Each strategy offers distinct advantages concerning starting material availability, scalability, and overall efficiency.
Caption: High-level overview of the main synthetic routes to the target molecule.
II. Synthetic Route 1: Multi-step Synthesis via Pyridine Ring Construction
This robust pathway builds the target molecule from simple acyclic starting materials, offering flexibility and control over the substitution pattern. The overall process involves cyclization, chlorination, hydrogenolysis, and final hydrolysis of a nitrile intermediate.[3]
Workflow Diagram
Caption: Step-wise workflow for the synthesis via pyridine ring construction.
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine
-
Principle: A base-catalyzed cyclization reaction (Knoevenagel-type condensation followed by intramolecular cyclization) between an active methylene compound (cyanoacetamide) and a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate). Potassium hydroxide serves as the base to deprotonate the cyanoacetamide, initiating the reaction.
-
Protocol:
-
To a reaction vessel equipped with a reflux condenser and a stirrer, add ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.
-
Add a catalytic amount of potassium hydroxide (KOH).
-
The mixture is heated under reflux in a suitable solvent (e.g., ethanol) for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is acidified, causing the product to precipitate.
-
The solid is collected by filtration, washed with water, and dried to yield the dihydroxypyridine intermediate.
-
Step 2: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine
-
Principle: The hydroxyl groups of the dihydroxypyridine are converted to chloro groups using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This is a standard transformation in heterocyclic chemistry to activate the pyridine ring for subsequent reactions.
-
Protocol:
-
In a fume hood, carefully add 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine to an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated under reflux for 2-4 hours.
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., NaHCO₃ solution).
-
The resulting precipitate is filtered, washed with water, and dried to afford the dichloro intermediate.
-
Step 3: Synthesis of 3-cyano-4-trifluoromethylpyridine
-
Principle: Catalytic hydrogenolysis is employed to selectively remove the chlorine atoms from the pyridine ring. A palladium on carbon (Pd/C) catalyst is used in the presence of hydrogen gas and a base (e.g., triethylamine) which acts as a halogen scavenger.[3]
-
Protocol:
-
Charge a high-pressure autoclave with 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, a suitable solvent (e.g., absolute ethanol), and triethylamine.[3]
-
Add 5% Pd/C catalyst (typically 5-10 mol%).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 1.8 MPa).[3]
-
Heat the reaction to approximately 80°C with vigorous stirring.[3]
-
Monitor the reaction by hydrogen uptake. Once the reaction is complete, cool the vessel, and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be purified by recrystallization.[3]
-
Step 4: Hydrolysis to this compound
-
Principle: The nitrile group is hydrolyzed to a carboxylic acid under strong basic conditions, followed by acidification. The reaction proceeds via the formation of a carboxamide intermediate.[5][6][7]
-
Protocol:
-
In a round-bottom flask, dissolve 3-cyano-4-trifluoromethylpyridine in an aqueous solution of sodium hydroxide (e.g., 70% NaOH in a 70% ethanol solution).[3]
-
Heat the mixture at reflux for 6 hours.[3]
-
Cool the reaction to room temperature and carefully acidify with dilute hydrochloric acid (e.g., 8% HCl) until the pH is acidic, causing the product to precipitate.[3]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
III. Synthetic Route 2: High-Yield Industrial Method
An alternative and efficient route utilizes trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. This method is noted for its high yield and suitability for industrial production.[8]
Workflow Diagram
Caption: Workflow for the high-yield industrial synthesis method.
Detailed Experimental Protocols
Step 1 & 2: Synthesis of 3-cyano-4-trifluoromethylpyridine
-
Principle: This two-step, one-pot sequence begins with the acylation of vinyl ethyl ether by trifluoroacetyl chloride to form an activated enone. This intermediate is then reacted in situ with 3-aminoacrylonitrile, which undergoes a cyclocondensation reaction to form the pyridine ring.
-
Protocol:
-
Prepare a solution of 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one from trifluoroacetyl chloride and vinyl ethyl ether according to established procedures.[8]
-
In a suitable reaction vessel, mix the prepared enone with 3-aminoacrylonitrile in water.
-
Heat the mixture to reflux for approximately 3 hours.
-
After the initial reflux, add an aqueous solution of sodium hydroxide dropwise and continue to reflux for an additional 5 hours.[8]
-
Cool the reaction mixture. The product, 3-cyano-4-trifluoromethylpyridine, will precipitate as a white solid.
-
Collect the solid by filtration and purify by recrystallization. A yield of 51.6% has been reported for this step.[8]
-
Step 3: Hydrolysis to this compound
-
Principle: As in the previous route, the final step involves the robust hydrolysis of the nitrile functional group to the carboxylic acid.
-
Protocol:
-
In a sealed reaction vessel, add the 3-cyano-4-trifluoromethylpyridine prepared in the previous step to a solution of sodium hydroxide in water.[8]
-
Stir the mixture and heat to 100°C. The solid will dissolve to form a clear solution.[8]
-
After the reaction is complete, cool the solution and acidify with hydrochloric acid to a pH < 1.
-
The product will precipitate as a white solid. Filter, wash with water, and dry to obtain this compound. A yield of 98.3% has been reported for this hydrolysis step.[8]
-
IV. Data Summary: Comparison of Synthetic Routes
| Parameter | Route 1: Multi-step Synthesis | Route 2: High-Yield Industrial Method |
| Starting Materials | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide | Trifluoroacetyl chloride, Vinyl ethyl ether, 3-Aminoacrylonitrile |
| Key Intermediates | Dihydroxypyridine, Dichloropyridine, Cyanopyridine | Enone, Cyanopyridine |
| Key Reactions | Cyclization, Chlorination, Hydrogenolysis, Hydrolysis | Acylation, Cyclization, Hydrolysis |
| Reported Yield | 52.5% for hydrogenolysis step[3] | 51.6% for cyclization, 98.3% for hydrolysis[8] |
| Advantages | Flexible, well-established transformations | High yield, fewer steps, uses readily available materials |
| Considerations | Use of POCl₃ and high-pressure H₂ | Handling of trifluoroacetyl chloride |
V. Concluding Remarks
The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. The routes detailed in this guide provide reliable and scalable methods for obtaining this valuable building block. Route 1 offers a classic, step-wise approach that allows for the isolation and characterization of multiple intermediates, providing robust control. Route 2 presents a more streamlined, high-yield alternative suitable for larger-scale production. The choice of synthetic strategy will ultimately depend on the specific requirements of the research program, including scale, cost of starting materials, and available equipment.
References
- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Application Note: A Strategically Designed Synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid from 3-Picoline
Abstract: This document provides a comprehensive technical guide for the multi-step synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid, a valuable building block in medicinal chemistry and agrochemical development.[1][2] Recognizing the synthetic challenges inherent in the selective functionalization of the pyridine scaffold, this guide presents a rationally designed, four-step pathway commencing from the accessible and cost-effective starting material, 3-picoline (3-methylpyridine). The described methodology leverages classical transformations, including free-radical halogenation and halogen exchange, coupled with strategic pyridine ring activation via N-oxidation to achieve the desired C4-functionalization. Each protocol is detailed with an emphasis on the underlying chemical principles, safety considerations, and practical insights to ensure reproducibility and success for researchers in organic synthesis and drug development.
Introduction: The Significance and Synthetic Challenge
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern molecular design.[3] The unique electronic properties of the -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a privileged moiety in the development of novel pharmaceuticals and agrochemicals.[4] this compound, in particular, serves as a critical intermediate for advanced derivatives.
Synthesizing this target molecule from 3-picoline presents a significant chemical puzzle. The required transformations involve converting the existing 3-methyl group into a 3-trifluoromethyl group and introducing a carboxylic acid function at the adjacent, unactivated C4 position. A direct, one-pot conversion is not feasible. Therefore, this guide outlines a robust, sequential strategy:
-
Trifluoromethylation of the 3-Methyl Group: A two-step process involving exhaustive free-radical chlorination to form a trichloromethyl intermediate, followed by a halogen-exchange (Halex) fluorination reaction.[1]
-
Activation and Functionalization of the C4 Position: Strategic N-oxidation of the pyridine ring to electronically activate the C4 position for a subsequent nucleophilic cyanation reaction.
-
Final Hydrolysis: Conversion of the introduced cyano group into the target carboxylic acid.
This application note provides detailed, self-validating protocols for each stage of this synthetic campaign.
Overall Synthetic Workflow
The complete transformation is a multi-stage process requiring the isolation of key intermediates. The logical flow is designed to address the challenges of regioselectivity and reactivity inherent to the pyridine core.
Caption: Overall workflow for the synthesis of the target compound from 3-picoline.
Critical Safety Precautions
This synthesis involves hazardous materials and reactions. Strict adherence to safety protocols is mandatory.
-
General Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5][6]
-
3-Picoline: This starting material is a flammable liquid that is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage.[7][8] Handle in a well-ventilated area away from ignition sources.
-
Chlorination: The use of chlorine gas or other chlorinating agents requires specialized equipment and safety measures. Reactions can be exothermic and produce corrosive HCl gas.
-
Fluorinating Agents: Reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (aHF) are extremely toxic and corrosive. Use with extreme caution and follow specific handling protocols for these substances.
-
Cyanide Compounds: Trimethylsilyl cyanide (TMSCN) and other cyanide salts are acutely toxic. Acidic workups will generate highly poisonous hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.
PART 1: Synthesis of 3-(Trifluoromethyl)pyridine (Intermediate 1)
This initial phase focuses on converting the methyl side-chain into the trifluoromethyl group. This is a robust, industrially relevant transformation.[9][10]
Step 1.1: Free-Radical Perchlorination of 3-Picoline
Principle of Causality: This step utilizes a free-radical chain reaction, typically initiated by UV light or a radical initiator, to substitute the hydrogen atoms on the methyl group with chlorine. The reaction is driven to completion to form the perchlorinated 3-(trichloromethyl)pyridine intermediate. The pyridine ring itself is relatively resistant to radical chlorination under these conditions.
Protocol:
-
Setup: To a three-neck, round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a scrubber containing NaOH solution), and a gas inlet tube, add 3-picoline (1.0 mol) and carbon tetrachloride (500 mL) as the solvent.
-
Initiation: While stirring vigorously, heat the mixture to reflux (approx. 77 °C). Introduce a UV photo-reactor lamp into the flask or irradiate the flask externally.
-
Reaction: Bubble chlorine gas (Cl₂) through the solution via the gas inlet tube at a controlled rate. The reaction is highly exothermic; maintain reflux with external cooling if necessary.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR by taking aliquots and observing the disappearance of the methyl signal of 3-picoline.
-
Workup: Once the reaction is complete, stop the chlorine flow and UV irradiation. Allow the mixture to cool to room temperature while purging with nitrogen to remove excess Cl₂ and HCl.
-
Isolation: The solvent is removed under reduced pressure. The crude 3-(trichloromethyl)pyridine is a solid and can be purified by recrystallization from a suitable solvent like hexane.
Step 1.2: Halogen-Exchange (Halex) Fluorination
Principle of Causality: The Swarts reaction is a classic method for introducing fluorine.[4] It involves treating an organic chloride with a metal fluoride, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity. The thermodynamically favorable formation of Sb-Cl bonds drives the exchange of chlorine for fluorine atoms.
Protocol:
-
Setup: In an inert atmosphere (e.g., under nitrogen), charge a flask suitable for high-temperature reactions with 3-(trichloromethyl)pyridine (1.0 mol) and antimony trifluoride (SbF₃, 1.2 mol).
-
Catalyst: Add a catalytic amount of antimony pentachloride (SbCl₅, ~0.05 mol).
-
Reaction: Heat the reaction mixture gradually to 150-180 °C with efficient stirring. The product, 3-(trifluoromethyl)pyridine, has a boiling point of 113-115 °C and will distill from the reaction mixture as it is formed.
-
Purification: Collect the distillate. It can be washed carefully with dilute aqueous HCl to remove any basic impurities, followed by a wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation to yield pure 3-(trifluoromethyl)pyridine.
PART 2: C4-Position Functionalization via Ring Activation
With the trifluoromethyl group installed, the next challenge is the regioselective introduction of a functional group handle at the C4 position.
Mechanism of N-Oxide Activation
Direct electrophilic substitution on the 3-substituted pyridine ring is difficult and would likely occur at positions other than C4. A more effective strategy is to reverse the ring's electronic character through N-oxidation. The resulting N-oxide is electron-rich overall but activates the C2 and C4 positions to attack by nucleophiles due to the influence of the positively charged nitrogen atom.
Caption: N-Oxidation activates the C4 position for nucleophilic attack.
Step 2.1: N-Oxidation of 3-(Trifluoromethyl)pyridine
Protocol:
-
Setup: Dissolve 3-(trifluoromethyl)pyridine (1.0 mol) in a suitable solvent such as dichloromethane or chloroform (500 mL) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Workup: Upon completion, filter the mixture to remove the meta-chlorobenzoic acid byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 3-(trifluoromethyl)pyridine-N-oxide, which can often be used in the next step without further purification.
Step 2.2: Nucleophilic Cyanation of the N-Oxide
Principle of Causality: This step, a variation of the Reissert-Henze reaction, introduces the nitrile group. Trimethylsilyl cyanide (TMSCN) reacts with an activating agent (like benzoyl chloride) and the N-oxide. The N-oxide oxygen is acylated, further increasing the electrophilicity of the C4 position, which is then attacked by the cyanide nucleophile. A subsequent elimination step re-aromatizes the ring to give the 4-cyano product.
Protocol:
-
Setup: Under an inert atmosphere, dissolve 3-(trifluoromethyl)pyridine-N-oxide (1.0 mol) in anhydrous acetonitrile (500 mL).
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.5 mol) followed by the dropwise addition of benzoyl chloride (1.2 mol) at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the formation of the product by GC-MS or TLC.
-
Workup: Cool the reaction to room temperature and carefully pour it into a saturated aqueous NaHCO₃ solution to quench excess reagents.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: After filtering and removing the solvent, purify the crude product by flash column chromatography on silica gel to isolate 4-cyano-3-(trifluoromethyl)pyridine.
PART 3: Final Hydrolysis and Product Isolation
The final step is the conversion of the nitrile to the desired carboxylic acid.
Step 3.1: Acid-Catalyzed Hydrolysis of the Nitrile
Principle of Causality: The nitrile group is robust but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium salt.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-cyano-3-(trifluoromethyl)pyridine (1.0 mol) in a mixture of concentrated sulfuric acid (250 mL) and water (250 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours until the hydrolysis is complete.
-
Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. Carefully adjust the pH of the solution to its isoelectric point (typically pH 3-4 for pyridine carboxylic acids) using a concentrated aqueous solution of sodium hydroxide (NaOH).[11][12]
-
Precipitation: The product, this compound, will precipitate out of the solution as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product of high purity.[13]
Quantitative Data Summary
The following table presents representative data for a laboratory-scale synthesis. Yields are illustrative and may vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Key Reagents | Temp (°C) | Time (h) | Typical Yield |
| 1.1 | Perchlorination | 3-Picoline | Cl₂, UV light | 77 | 8-12 | 75-85% |
| 1.2 | Halex Fluorination | 3-(Trichloromethyl)pyridine | SbF₃, SbCl₅ | 150-180 | 2-4 | 80-90% |
| 2.1 | N-Oxidation | 3-(Trifluoromethyl)pyridine | m-CPBA | 0 to RT | 12-24 | >90% |
| 2.2 | Cyanation | 3-(Trifluoromethyl)pyridine-N-oxide | TMSCN, BzCl | 82 | 4-6 | 60-70% |
| 3.1 | Hydrolysis | 4-Cyano-3-(trifluoromethyl)pyridine | H₂SO₄, H₂O | 110-120 | 12-24 | 85-95% |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. GB769279A - Process for the isolation of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 13. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
Synthetic Strategies for Trifluoromethylnicotinic Acids: An Application Guide for Researchers
Introduction: The Significance of Trifluoromethylnicotinic Acids in Modern Chemistry
Trifluoromethylnicotinic acids and their derivatives are a class of fluorinated heterocyclic compounds of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethyl (-CF3) group, a lipophilic electron-withdrawing moiety, into the pyridine ring significantly modulates the physicochemical and biological properties of the parent nicotinic acid. This strategic fluorination can enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability, making these compounds highly sought-after building blocks in drug discovery and the development of novel crop protection agents. For instance, 4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of the insecticide flonicamid, while various isomers have been investigated for applications ranging from COMT inhibitors for Parkinson's disease to potential treatments for leukemia.[1]
This application note provides a comprehensive overview of the primary synthetic routes to various isomers of trifluoromethylnicotinic acid. It is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also insights into the mechanistic underpinnings and rationale behind the chosen synthetic strategies. The protocols detailed herein are designed to be robust and scalable, providing a solid foundation for further research and development.
Core Synthetic Approaches: A Comparative Overview
The synthesis of trifluoromethylnicotinic acids can be broadly categorized into two main strategies:
-
Construction of the Trifluoromethyl-Substituted Pyridine Ring: This "bottom-up" approach involves the cyclization of acyclic precursors already containing the trifluoromethyl group. These methods offer a high degree of flexibility in introducing various substituents onto the pyridine ring.
-
Trifluoromethylation of a Pre-existing Pyridine Ring: In this "top-down" strategy, a trifluoromethyl group is introduced onto a functionalized pyridine derivative. This approach is often more direct but can be limited by regioselectivity issues.
The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process. This guide will delve into specific, field-proven protocols for the synthesis of key isomers of trifluoromethylnicotinic acid, highlighting the practical considerations for each route.
Synthesis of 2-(Trifluoromethyl)nicotinic Acid
A notable application of 2-(trifluoromethyl)nicotinic acid is as a key intermediate in the synthesis of a potent and peripherally selective catechol-O-methyltransferase (COMT) inhibitor, which has potential therapeutic advantages in the treatment of Parkinson's disease.[2] A novel and efficient two-step synthesis has been developed, starting from the readily available ethyl 4,4,4-trifluoroacetoacetate.[2]
Synthetic Strategy: Vilsmeier-Haack Type Reaction Followed by Cyclization
This approach involves the formation of a dienyl aldehyde intermediate via a Vilsmeier-Haack type reaction on ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization with ammonia to construct the pyridine ring.
Diagram of the Synthetic Workflow for 2-(Trifluoromethyl)nicotinic Acid
References
The Strategic Deployment of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid in Modern Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)pyridine-4-carboxylic acid, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We delve into the profound influence of the trifluoromethyl group on molecular properties and provide detailed, field-proven protocols for its synthetic applications. This document emphasizes the causality behind experimental choices, offering a robust framework for the strategic incorporation of this versatile reagent into complex molecular architectures, particularly in the pursuit of novel therapeutics and advanced materials.
Introduction: The Power of the Trifluoromethyl Group on a Pyridine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl (CF₃) group, in particular, is a powerful tool due to its unique electronic and steric properties.[1][2] When appended to a pyridine ring—a common scaffold in biologically active molecules—the CF₃ group exerts a profound influence.[3]
The trifluoromethyl group is a potent electron-withdrawing group, which can significantly alter the pKa of the pyridine nitrogen and the reactivity of the entire ring system.[2] This modification can enhance interactions with biological targets and improve metabolic stability by blocking potential sites of oxidation.[1][4] Furthermore, the lipophilicity conferred by the CF₃ group can improve a molecule's ability to cross biological membranes, a critical factor for bioavailability.[1][4]
This compound, also known as 4-(trifluoromethyl)nicotinic acid, combines these advantageous features with a versatile carboxylic acid handle, making it an exceptionally valuable building block for introducing the trifluoromethyl-pyridine motif into a wide array of molecules.[5][6][7] Its applications span from the development of pharmaceuticals targeting cardiovascular and neurological conditions to the synthesis of advanced agrochemicals.[5][8]
Key Attributes Conferred by the Trifluoromethyl Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation.[4]
-
Increased Lipophilicity: This property aids in membrane permeability and can improve the absorption and distribution of a drug.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the CF₃ group lowers the basicity of the pyridine nitrogen, which can be crucial for target binding and avoiding off-target effects.
-
Improved Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to stronger and more selective interactions with biological targets.[1]
Core Synthetic Applications: Amide Bond Formation
The most prevalent application of this compound is in the formation of amide bonds, a key linkage in a vast number of pharmaceutical agents.[9] The direct condensation of the carboxylic acid with an amine requires activation to proceed efficiently under mild conditions. Below are protocols for two of the most reliable and commonly employed coupling methods.
General Workflow for Amide Coupling
The fundamental process involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine. The choice of coupling reagent and conditions can significantly impact yield and purity.
Caption: General workflow for amide coupling reactions.
Protocol 1: HATU-Mediated Amide Coupling
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides high yields and short reaction times.[9][10]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The formation of the active ester is crucial for efficient coupling.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine to remove unreacted acid and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[10]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath. This is important to control the reactivity of the carbodiimide and minimize side reactions.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled mixture.
-
Add DIPEA or Et₃N (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Comparative Data for Coupling Methods
| Coupling Reagent | Base | Solvent | Typical Time | Yield Range | Key Advantages |
| HATU | DIPEA | DMF | 2-6 hours | 85-98% | High efficiency, fast reaction times, suitable for sterically hindered amines.[10] |
| EDC/HOBt | DIPEA | DCM | 12-24 hours | 70-90% | Cost-effective, water-soluble byproducts are easily removed during workup. |
Esterification Protocols
Ester derivatives of this compound are also valuable intermediates. Traditional acid-catalyzed esterification is a straightforward method.
Protocol: Sulfuric Acid-Catalyzed Esterification
This protocol describes a classic Fischer esterification, suitable for simple alcohols.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl Acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Suspend this compound in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Heat the mixture to reflux and stir for 4-16 hours. The reaction is an equilibrium, and using the alcohol as the solvent drives it towards the product.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or distillation if necessary.
Application in Drug Synthesis: The Case of Mavacamten
A practical illustration of the utility of this building block is in the synthesis of Mavacamten, a cardiac myosin inhibitor used for the treatment of hypertrophic cardiomyopathy. While the exact commercial synthesis route is proprietary, published syntheses and analogs often rely on a core structure that can be derived from trifluoromethyl-substituted pyridine carboxylic acids. The synthesis involves the formation of a key amide bond.
Caption: Conceptual synthetic pathway to Mavacamten.
This example underscores the role of this compound as a key starting material for accessing complex, high-value pharmaceutical compounds.[12]
Other Synthetic Transformations
While amide and ester formations are primary, the functionalities of this building block allow for other transformations:
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 3-(Trifluoromethyl)pyridin-4-yl)methanol, using reagents like borane or lithium aluminum hydride, providing a different point for diversification.
-
Decarboxylative Cross-Coupling: Modern methods allow for the conversion of carboxylic acids into other functional groups. For instance, decarboxylative trifluoromethylation could theoretically be applied, although this would be a redundant transformation on this specific molecule.[13] However, other decarboxylative couplings to form C-C or C-heteroatom bonds are an area of active research.
Safety and Handling
-
Hazards: this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a premier building block that empowers chemists to strategically introduce the trifluoromethyl-pyridine motif into target molecules. Its utility is most prominently displayed in amide bond formation, a critical reaction in the synthesis of modern pharmaceuticals. The protocols and insights provided herein are intended to equip researchers with the practical knowledge to effectively and efficiently utilize this versatile compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. growingscience.com [growingscience.com]
- 10. benchchem.com [benchchem.com]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. WO2022189599A1 - Crystalline forms of mavacamten for the treatment of hcm - Google Patents [patents.google.com]
- 13. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Imperative for Advanced Agrochemical Scaffolds
In the continuous pursuit of enhanced crop protection, the development of novel, effective, and environmentally conscious agrochemicals is paramount. The molecular architecture of these compounds is meticulously designed to maximize efficacy against target pests while minimizing off-target effects. Within the vast landscape of heterocyclic chemistry, pyridine derivatives have emerged as a cornerstone in the creation of potent insecticides, herbicides, and fungicides. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring has proven to be a particularly fruitful strategy, imparting a unique combination of physicochemical properties that enhance biological activity.[1][2] This guide focuses on the utility of a specific, high-value building block, 3-(Trifluoromethyl)pyridine-4-carboxylic acid , in the synthesis of next-generation agrochemicals. We will delve into the scientific rationale behind its use and provide detailed protocols for its derivatization, drawing parallels from the synthesis of commercially successful analogues.
The trifluoromethyl group is a bioisostere for a chlorine atom and is highly electronegative, which can significantly influence a molecule's binding affinity, metabolic stability, and lipophilicity.[3] These properties are critical for the bioavailability and persistence of an agrochemical in the target organism. The pyridine ring itself is a versatile scaffold, and the carboxylic acid functionality at the 4-position of the 3-trifluoromethylated pyridine provides a reactive handle for the introduction of diverse functionalities, allowing for the fine-tuning of the final product's biological activity.[4]
The Trifluoromethylpyridine Moiety: A Pillar of Modern Agrochemical Design
The trifluoromethylpyridine (TFMP) framework is a recurring motif in a multitude of commercial agrochemicals.[5] The synergistic combination of the electron-withdrawing trifluoromethyl group and the inherent properties of the pyridine ring confers several advantages:
-
Enhanced Biological Activity: The CF₃ group can increase the binding affinity of the molecule to its target protein or enzyme, leading to higher potency.[3]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can prolong the compound's activity in the target pest.
-
Improved Lipophilicity and Bioavailability: The lipophilic nature of the CF₃ group can enhance the molecule's ability to penetrate biological membranes, improving its uptake and transport to the site of action.[4]
-
Modulation of Physicochemical Properties: The position of the CF₃ group on the pyridine ring allows for precise control over the electronic and steric properties of the molecule, enabling the optimization of its activity and selectivity.[1]
A prime example of the successful application of a trifluoromethylpyridine carboxylic acid is in the synthesis of the insecticide flonicamid . Flonicamid, which is derived from the isomeric 4-(trifluoromethyl)nicotinic acid, is a selective aphicide that acts as a feeding blocker.[6][7] The synthetic principles and protocols used for flonicamid provide a robust blueprint for the utilization of this compound in the development of novel agrochemicals.
Synthetic Pathways to Agrochemical Precursors: From Carboxylic Acid to Carboxamide
The conversion of the carboxylic acid group into a carboxamide is a common and highly effective strategy for elaborating the this compound scaffold into a range of biologically active molecules. This transformation is typically achieved in a two-step process: activation of the carboxylic acid followed by reaction with an appropriate amine.
Workflow for the Synthesis of 3-(Trifluoromethyl)pyridine-4-carboxamides
Caption: General workflow for the synthesis of N-substituted-3-(trifluoromethyl)pyridine-4-carboxamides.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of flonicamid from its isomer, 4-(trifluoromethyl)nicotinic acid, and are presented as a representative methodology for the derivatization of this compound.[8][9] Researchers should exercise standard laboratory safety precautions and adapt the procedures as necessary for their specific amine substrates.
Protocol 1: Synthesis of 3-(Trifluoromethyl)pyridine-4-carbonyl Chloride
Objective: To activate the carboxylic acid for subsequent amidation by converting it to the corresponding acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar acyl chlorination reagent (e.g., oxalyl chloride)
-
Anhydrous toluene or other suitable inert solvent (e.g., dichloromethane, xylene)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle and magnetic stirrer
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous toluene to the flask (a mass ratio of 1:5 to 1:8 of the carboxylic acid to the solvent is recommended).[8]
-
Begin stirring the suspension and add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-125°C for toluene) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude 3-(Trifluoromethyl)pyridine-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Causality of Experimental Choices:
-
Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides. It is readily available and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, anhydrous solvents and inert atmosphere are crucial to prevent hydrolysis back to the carboxylic acid.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid, thus accelerating the reaction.
-
Reflux: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of N-Aryl-3-(trifluoromethyl)pyridine-4-carboxamide
Objective: To synthesize the final carboxamide product by reacting the acyl chloride intermediate with a desired amine.
Materials:
-
Crude 3-(Trifluoromethyl)pyridine-4-carbonyl chloride (from Protocol 1)
-
Substituted aniline or other primary/secondary amine (1.0-1.2 eq)
-
Anhydrous triethylamine (Et₃N) or other suitable base (e.g., pyridine) (2.0-2.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns if necessary)
Procedure:
-
In a separate dry flask under a nitrogen atmosphere, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.0-2.5 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath to 0-5°C.
-
Dissolve the crude 3-(Trifluoromethyl)pyridine-4-carbonyl chloride from Protocol 1 in anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 9-12 hours, or until the reaction is complete as monitored by TLC.[9]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-3-(trifluoromethyl)pyridine-4-carboxamide.
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the reacting amine.
-
Low Temperature Addition: The reaction between an acyl chloride and an amine is highly exothermic. Adding the acyl chloride slowly at low temperature helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Workup: The washing steps are essential to remove the triethylamine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.
-
Purification: Recrystallization or chromatography is necessary to obtain the final product in high purity, which is crucial for accurate biological evaluation.
Quantitative Data Summary
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1 | Acid Chlorination | 4-(Trifluoromethyl)nicotinic acid, Thionyl Chloride | High (often used directly) | [9] |
| 2 | Amidation | 4-(Trifluoromethyl)nicotinoyl chloride, Aminoacetonitrile hydrochloride | >90% | [10] |
| Overall | Two-step synthesis of Flonicamid | ~91.7% | [10] |
Conclusion and Future Outlook
This compound stands as a valuable and strategic building block in the arsenal of the agrochemical synthesis chemist. Its unique electronic and steric properties, conferred by the trifluoromethyl group at the 3-position, make it an attractive scaffold for the development of novel pesticides with potentially enhanced efficacy and selectivity. The protocols outlined in this guide, based on robust and well-established chemical transformations, provide a clear pathway for the derivatization of this versatile intermediate. As the demand for more sophisticated and sustainable crop protection solutions continues to grow, the judicious application of such fluorinated pyridine carboxylic acids will undoubtedly play a pivotal role in shaping the future of agrochemical innovation.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 7. nbinno.com [nbinno.com]
- 8. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 9. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 10. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 3-(Trifluoromethyl)pyridine-4-carboxylic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical properties.[1] When appended to a pyridine ring, a ubiquitous nitrogen-containing heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine scaffold offers a powerful tool for medicinal chemists.[2][3] This guide focuses on the application of a key building block, 3-(Trifluoromethyl)pyridine-4-carboxylic acid, in the synthesis of pharmaceutical intermediates.
It is important to note that while the topic specifies this compound, the overwhelmingly prevalent and commercially available isomer is 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS 158063-66-2) , also known as 4-(trifluoromethyl)nicotinic acid. Given the available literature and chemical catalogs, this document will focus on the applications of this readily accessible and widely utilized isomer. The principles and reactions discussed are, however, broadly applicable to other isomers of trifluoromethylpyridine carboxylic acid.
The trifluoromethyl group imparts several advantageous properties to a drug candidate, including:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to metabolic degradation, often increasing the drug's half-life.
-
Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross biological membranes, improving absorption and distribution.
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.
This application note will provide a detailed protocol for the synthesis of a key pharmaceutical intermediate derived from 4-(trifluoromethyl)pyridine-3-carboxylic acid, highlighting the practical considerations and chemical principles that underpin its use.
Synthesis of a Key Pharmaceutical Intermediate: N-Aryl-4-(trifluoromethyl)nicotinamide
A common and critical transformation in pharmaceutical synthesis is the formation of an amide bond. This section details the synthesis of an N-aryl-4-(trifluoromethyl)nicotinamide, a common scaffold in various biologically active molecules, from 4-(trifluoromethyl)pyridine-3-carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-Aryl-4-(trifluoromethyl)nicotinamide.
Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinamide
This protocol describes the synthesis of a representative N-aryl-4-(trifluoromethyl)nicotinamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-(Trifluoromethyl)pyridine-3-carboxylic acid | 158063-66-2 | 191.11 | 1.0 g |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.5 mL |
| 4-Methoxyaniline | 104-94-9 | 123.15 | 0.65 g |
| Pyridine | 110-86-1 | 79.10 | 2.0 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 20 mL |
| Brine | N/A | N/A | 20 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2.0 g |
Procedure:
-
Activation of the Carboxylic Acid:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)pyridine-3-carboxylic acid (1.0 g, 5.23 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Slowly add thionyl chloride (1.5 mL, 20.6 mmol) to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure. This will yield the crude 4-(trifluoromethyl)nicotinoyl chloride as a solid, which is used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.
-
In a separate flask, dissolve 4-methoxyaniline (0.65 g, 5.28 mmol) and pyridine (2.0 mL, 24.7 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the acyl chloride solution to 0 °C using an ice bath.
-
Slowly add the solution of 4-methoxyaniline and pyridine to the acyl chloride solution dropwise over 15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinamide.
-
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the formation of the amide product, showing characteristic peaks for the pyridine and phenyl rings, the methoxy group, and the amide N-H proton. |
| ¹³C NMR | Shows the presence of the trifluoromethyl carbon, the amide carbonyl carbon, and the aromatic carbons. |
| Mass Spec | The molecular ion peak corresponding to the product's molecular weight should be observed. |
| Purity (HPLC) | >98% |
Causality Behind Experimental Choices
-
Activation of the Carboxylic Acid: Carboxylic acids are generally unreactive towards amines. Conversion to a more electrophilic species, such as an acyl chloride using thionyl chloride or oxalyl chloride, is necessary to facilitate the nucleophilic attack by the amine.
-
Use of Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, anhydrous solvents and a dry atmosphere (nitrogen) are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
-
Role of Pyridine: Pyridine serves as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Controlled Addition at Low Temperature: The reaction between the acyl chloride and the amine is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of side products.
Logical Framework for Synthesis
Caption: Logical progression of the N-Aryl-4-(trifluoromethyl)nicotinamide synthesis.
Conclusion
This compound and its isomers are valuable and versatile building blocks in the synthesis of pharmaceutical intermediates. The presence of the trifluoromethyl group provides a strategic advantage in designing drug candidates with improved pharmacokinetic and pharmacodynamic properties. The protocol detailed herein for the synthesis of an N-aryl-4-(trifluoromethyl)nicotinamide demonstrates a robust and widely applicable method for incorporating this important scaffold into more complex molecules, paving the way for the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Anwendungsleitfaden zur Derivatisierung von 3-(Trifluormethyl)pyridin-4-carbonsäure
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Anwendungshinweise und Protokolle zur chemischen Modifikation von 3-(Trifluormethyl)pyridin-4-carbonsäure, einer Schlüsselstruktur in der modernen medizinischen Chemie und den Materialwissenschaften. Die Einführung einer Trifluormethylgruppe (-CF3) in organische Moleküle kann deren metabolische Stabilität, Lipophilie und Bioverfügbarkeit erheblich verbessern, was diesen Baustein für die Entwicklung neuer Pharmazeutika und Agrochemikalien besonders wertvoll macht.[1][2][3]
Dieser Leitfaden wurde von einem erfahrenen Anwendungswissenschaftler verfasst und legt den Schwerpunkt auf praktische, im Labor erprobte Methoden. Er erläutert nicht nur die einzelnen Schritte, sondern auch die wissenschaftlichen Grundlagen der experimentellen Entscheidungen, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.
Strategische Bedeutung der Derivatisierung
Die Derivatisierung der Carbonsäuregruppe an Position 4 des Pyridinrings eröffnet eine Vielzahl von Synthesewegen zur Erzeugung diverser Molekülbibliotheken. Die gängigsten und wirkungsvollsten Derivatisierungen umfassen:
-
Amidsynthese: Die Bildung von Amiden ist eine der fundamentalsten Transformationen in der medizinischen Chemie. Amide sind in zahlreichen zugelassenen Medikamenten zu finden und zeichnen sich durch ihre hohe Stabilität und ihre Fähigkeit zur Bildung von Wasserstoffbrückenbindungen aus.
-
Estersynthese: Ester werden häufig als Prodrugs eingesetzt, um die Löslichkeit oder die zelluläre Aufnahme eines Wirkstoffs zu verbessern. Sie dienen auch als wichtige Zwischenprodukte für weitere synthetische Umwandlungen.
-
Kohlenstoff-Kohlenstoff-Kupplungsreaktionen: Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung ermöglichen die Einführung von Aryl- oder Heteroarylgruppen. Dies ist entscheidend für die Synthese komplexer Moleküle mit maßgeschneiderten elektronischen und sterischen Eigenschaften.[4][5]
Die elektronenziehende Wirkung der Trifluormethylgruppe beeinflusst die Reaktivität des Pyridinrings und der Carbonsäuregruppe und erfordert sorgfältig optimierte Reaktionsbedingungen.
Amidsynthese: Protokolle und Mechanismen
Die Umwandlung der Carbonsäure in ein Amid kann über zwei primäre Wege erfolgen: die Aktivierung zur Säurechlorid-Zwischenstufe oder die direkte Kupplung mit einem Amidierungsmittel.
Methode A: Synthese über das Säurechlorid
Dieser zweistufige Ansatz ist robust und allgemein anwendbar. Die Carbonsäure wird zunächst mit einem Chlorierungsmittel wie Thionylchlorid (SOCl₂) in das reaktivere Säurechlorid umgewandelt. Dieses reagiert dann leicht mit einem primären oder sekundären Amin zum gewünschten Amid.
Protokoll 2.1: Herstellung von 3-(Trifluormethyl)pyridin-4-carbonylchlorid
-
Vorbereitung: In einem trockenen 100-ml-Zweihalskolben, ausgestattet mit einem Magnetrührer und einem Rückflusskühler mit Gasableitung, werden 1,91 g (10,0 mmol) 3-(Trifluormethyl)pyridin-4-carbonsäure in 20 ml wasserfreiem Dichlormethan (DCM) suspendiert.
-
Reaktion: Unter einer inerten Atmosphäre (Stickstoff oder Argon) werden langsam 1,46 ml (20,0 mmol, 2,0 Äquivalente) Thionylchlorid zugegeben.[6] Eine katalytische Menge (2-3 Tropfen) N,N-Dimethylformamid (DMF) wird hinzugefügt, um die Reaktion zu beschleunigen.[7]
-
Umsetzung: Die Reaktionsmischung wird 2-3 Stunden lang unter Rückfluss erhitzt, bis die Gasentwicklung (SO₂ und HCl) aufhört und die Lösung klar wird.
-
Aufarbeitung: Die Mischung wird auf Raumtemperatur abgekühlt. Das überschüssige Thionylchlorid und das Lösungsmittel werden unter reduziertem Druck am Rotationsverdampfer entfernt. Das rohe Säurechlorid wird als gelblicher Feststoff erhalten und sollte aufgrund seiner Feuchtigkeitsempfindlichkeit sofort in der nächsten Stufe verwendet werden.
Protokoll 2.2: Amidierung von 3-(Trifluormethyl)pyridin-4-carbonylchlorid
-
Vorbereitung: In einem separaten trockenen 100-ml-Kolben wird das gewünschte Amin (10,0 mmol, 1,0 Äquivalent) in 30 ml wasserfreiem DCM gelöst und auf 0 °C (Eisbad) gekühlt. Es werden 2,1 ml (15,0 mmol, 1,5 Äquivalente) Triethylamin (TEA) als Base zugegeben.
-
Reaktion: Das zuvor hergestellte Säurechlorid wird in 20 ml wasserfreiem DCM gelöst und langsam zur gekühlten Aminlösung getropft.
-
Umsetzung: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion 12-16 Stunden bei Raumtemperatur gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung wird mit 50 ml Wasser gequencht. Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl-Lösung (2 x 30 ml), gesättigter NaHCO₃-Lösung (2 x 30 ml) und Kochsalzlösung (1 x 30 ml) gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) oder Umkristallisation gereinigt, um das reine Amid zu erhalten.
Diagramm 2.1: Workflow der Amidsynthese via Säurechlorid
Bildunterschrift: Zweistufiger Prozess zur Synthese von Amiden.
Methode B: Direkte Kupplung mit HATU
Moderne Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ermöglichen die direkte Bildung einer Amidbindung aus einer Carbonsäure und einem Amin unter milden Bedingungen. Diese Methode vermeidet die Notwendigkeit, das hochreaktive Säurechlorid zu handhaben.
Kausalität der Reagenzienwahl: HATU aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisouronium-Esters. Eine nicht-nukleophile Base wie N,N-Diisopropylethylamin (DIPEA) wird verwendet, um die Carbonsäure zu deprotonieren und das während der Reaktion freigesetzte Proton abzufangen, ohne mit dem aktivierten Ester zu konkurrieren.[8][9]
Protokoll 2.3: HATU-vermittelte Amidsynthese
-
Vorbereitung: In einem trockenen 50-ml-Kolben werden 3-(Trifluormethyl)pyridin-4-carbonsäure (191 mg, 1,0 mmol), das entsprechende Amin (1,1 mmol, 1,1 Äquivalente) und HATU (418 mg, 1,1 mmol, 1,1 Äquivalente) in 10 ml wasserfreiem DMF gelöst.
-
Reaktion: Die Mischung wird auf 0 °C gekühlt. DIPEA (0,35 ml, 2,0 mmol, 2,0 Äquivalente) wird langsam zugetropft.
-
Umsetzung: Das Eisbad wird entfernt und die Reaktion wird 4-6 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit 50 ml Ethylacetat verdünnt und nacheinander mit 5%iger LiCl-Lösung (3 x 20 ml), gesättigter NaHCO₃-Lösung (2 x 20 ml) und Kochsalzlösung (1 x 20 ml) gewaschen.
-
Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Produkt wird durch Säulenchromatographie gereinigt.
Tabelle 2.1: Vergleich der Amidsynthesemethoden
| Parameter | Methode A: Säurechlorid | Methode B: HATU-Kupplung |
| Reagenzien | SOCl₂, Amin, Base (z.B. TEA) | HATU, Amin, Base (z.B. DIPEA) |
| Bedingungen | Rückfluss, dann 0°C bis RT | 0°C bis RT |
| Vorteile | Kostengünstige Reagenzien, hohe Reaktivität | Milde Bedingungen, hohe Ausbeuten, breiter Substratumfang |
| Nachteile | Harte Bedingungen, Umgang mit feuchtigkeitsempfindlichem Säurechlorid | Teures Reagenz, Aufreinigung von HATU-Nebenprodukten |
Estersynthese: Fischer-Veresterung und Alternativen
Die Umwandlung in Ester erfolgt typischerweise durch säurekatalysierte Reaktion mit einem Alkohol (Fischer-Veresterung) oder, für empfindlichere Substrate, über die Säurechlorid-Zwischenstufe.
Methode C: Fischer-Veresterung
Die Fischer-Veresterung ist eine Gleichgewichtsreaktion, bei der eine Carbonsäure mit einem Überschuss an Alkohol in Gegenwart eines starken Säurekatalysators erhitzt wird. Um das Gleichgewicht in Richtung des Produkts zu verschieben, wird das entstehende Wasser oft entfernt.
Kausalität der experimentellen Wahl: Die Verwendung eines großen Überschusses des Alkohols dient sowohl als Reagenz als auch als Lösungsmittel und verschiebt das Gleichgewicht nach dem Prinzip von Le Chatelier. Ein starker Säurekatalysator wie Schwefelsäure (H₂SO₄) protoniert den Carbonylsauerstoff der Carbonsäure und erhöht so dessen Elektrophilie für den nukleophilen Angriff durch den Alkohol.
Protokoll 3.1: Synthese von Methyl-3-(trifluormethyl)pyridin-4-carboxylat
-
Vorbereitung: In einem 100-ml-Rundkolben werden 1,91 g (10,0 mmol) 3-(Trifluormethyl)pyridin-4-carbonsäure in 40 ml Methanol (großer Überschuss) suspendiert.
-
Reaktion: Unter Rühren werden vorsichtig 0,5 ml konzentrierte Schwefelsäure zugegeben.
-
Umsetzung: Die Mischung wird 8-12 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird der größte Teil des Methanols am Rotationsverdampfer entfernt. Der Rückstand wird in 50 ml Ethylacetat aufgenommen und vorsichtig mit gesättigter NaHCO₃-Lösung neutralisiert, bis die CO₂-Entwicklung aufhört.
-
Reinigung: Die organische Phase wird abgetrennt, mit Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt. Das Rohprodukt wird durch Vakuumdestillation oder Säulenchromatographie gereinigt.
Diagramm 3.1: Mechanismus der Fischer-Veresterung
Bildunterschrift: Schlüsselschritte des Fischer-Veresterungsmechanismus.
Methode D: Veresterung über das Säurechlorid
Für Alkohole, die gegenüber starken Säuren empfindlich sind, oder wenn mildere Bedingungen erforderlich sind, ist die Veresterung über das Säurechlorid (hergestellt nach Protokoll 2.1) die Methode der Wahl.
Protokoll 3.2: Veresterung via Säurechlorid
-
Vorbereitung: In einem trockenen Kolben werden der Alkohol (10,0 mmol, 1,0 Äquivalent) und Pyridin (1,2 ml, 15,0 mmol, 1,5 Äquivalente) in 30 ml wasserfreiem DCM gelöst und auf 0 °C gekühlt.
-
Reaktion: Eine Lösung des nach Protokoll 2.1 hergestellten rohen 3-(Trifluormethyl)pyridin-4-carbonylchlorids in 20 ml DCM wird langsam zugegeben.
-
Umsetzung und Aufarbeitung: Die Reaktion wird 2-4 Stunden bei Raumtemperatur gerührt. Die Aufarbeitung erfolgt analog zu Protokoll 2.2.
C-C-Kupplung: Die Suzuki-Miyaura-Reaktion
Die Suzuki-Miyaura-Kupplung ist eine leistungsstarke Methode zur Bildung von C(sp²)-C(sp²)-Bindungen.[4][5] Da die Carbonsäure selbst kein geeignetes Substrat ist, muss sie zunächst in ein Arylhalogenid umgewandelt werden. Eine moderne und effektive Methode hierfür ist die photokatalytische Decarboxylative Halogenierung.[7]
Schritt 1: Decarboxylative Bromierung
Diese Reaktion wandelt die Carbonsäuregruppe unter Freisetzung von CO₂ in ein Bromatom um und erzeugt so das für die Suzuki-Kupplung erforderliche Substrat.
Kausalität der experimentellen Wahl: Die Reaktion nutzt einen Kupferkatalysator und sichtbares Licht, um einen Arylradikal-Zwischenprodukt zu erzeugen. Dieses Radikal reagiert dann mit einer Bromquelle wie N-Bromsuccinimid (NBS) in einem Atomtransfer-Schritt, um das Arylbromid zu bilden.
Protokoll 4.1: Synthese von 4-Brom-3-(trifluormethyl)pyridin
-
Vorbereitung: In einem ofengetrockneten 10-ml-Schlenkrohr werden 3-(Trifluormethyl)pyridin-4-carbonsäure (95,5 mg, 0,5 mmol), Cu(OAc)₂ (9,1 mg, 0,05 mmol, 10 mol%), und N-Bromsuccinimid (NBS) (133,5 mg, 0,75 mmol, 1,5 Äquivalente) eingewogen.
-
Reaktion: Das Rohr wird evakuiert und mit Argon gefüllt. Es werden 2,5 ml entgastes Acetonitril zugegeben. Die Mischung wird bei Raumtemperatur gerührt und mit einer 365-nm-LED-Lampe bestrahlt.
-
Umsetzung: Die Reaktion wird 12-24 Stunden lang bestrahlt, bis die Ausgangsmaterialien verbraucht sind (Überwachung durch LC-MS).
-
Aufarbeitung: Die Reaktionsmischung wird durch einen kurzen Pfropfen Kieselgel filtriert und mit Ethylacetat eluiert. Das Filtrat wird eingeengt und das Rohprodukt durch Säulenchromatographie gereinigt, um 4-Brom-3-(trifluormethyl)pyridin zu erhalten.
Schritt 2: Suzuki-Miyaura-Kreuzkupplung
Das hergestellte 4-Brom-3-(trifluormethyl)pyridin kann nun in einer Standard-Suzuki-Kupplung mit einer Vielzahl von Boronsäuren oder deren Estern umgesetzt werden.
Protokoll 4.2: Suzuki-Kupplung von 4-Brom-3-(trifluormethyl)pyridin
-
Vorbereitung: In einem Mikrowellenreaktionsgefäß werden 4-Brom-3-(trifluormethyl)pyridin (113 mg, 0,5 mmol), die gewünschte Aryl- oder Heteroarylboronsäure (0,75 mmol, 1,5 Äquivalente), Pd(PPh₃)₄ (29 mg, 0,025 mmol, 5 mol%) und Kaliumcarbonat (K₂CO₃) (207 mg, 1,5 mmol, 3,0 Äquivalente) zusammengegeben.
-
Reaktion: Das Gefäß wird mit einer Septumkappe verschlossen, evakuiert und mit Argon gefüllt. Es wird eine Mischung aus 1,4-Dioxan (3 ml) und Wasser (1 ml) zugegeben.
-
Umsetzung: Das Reaktionsgefäß wird in einem Mikrowellenreaktor 20-40 Minuten lang auf 100-120 °C erhitzt.
-
Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Wasser (10 ml) verdünnt und mit Ethylacetat (3 x 15 ml) extrahiert. Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt.
-
Reinigung: Das Produkt wird durch Säulenchromatographie auf Kieselgel gereinigt.
Diagramm 4.1: Zweistufiger Suzuki-Kupplungsworkflow
Bildunterschrift: Sequenz zur C-C-Bindungsbildung aus der Carbonsäure.
Zusammenfassung und Ausblick
Die Derivatisierung von 3-(Trifluormethyl)pyridin-4-carbonsäure ist ein vielseitiges Werkzeug für die Synthese neuartiger Verbindungen. Die in diesem Leitfaden beschriebenen Protokolle bieten zuverlässige und reproduzierbare Methoden zur Herstellung von Amiden, Estern und biarylischen Strukturen. Die Wahl der Methode hängt von der Stabilität des Substrats, den Kosten der Reagenzien und dem gewünschten Maßstab ab. Die hier dargelegten kausalen Erklärungen für die experimentellen Entscheidungen sollen Forschern helfen, diese Protokolle nicht nur anzuwenden, sondern sie auch intelligent an neue synthetische Herausforderungen anzupassen.
Referenzen
-
Dowling, C. M., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society.
-
Politanskaya, L., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
-
Alfa Chemistry. Hunsdiecker Reaction.
-
BYJU'S. Hunsdiecker Reaction.
-
BenchChem. A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs. Alternative Methods.
-
BenchChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.
-
Christensen, U. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
-
OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂.
-
Organic Syntheses. (2012). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide.
-
Google Patents. Non-catalytic preparation of nicotinic acid esters. US2816112A.
-
Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry.
-
Guidechem. How to prepare 4-Bromopyridine-2-carboxylic acid?
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry of Advanced Materials.
-
Fisher Scientific. Amide Synthesis.
-
ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
-
Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
-
Smolecule. N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
Google Patents. Method for synthesizing 4-trifluoromethyl pyridine compound. CN1263094A.
-
Chemical Communications (RSC Publishing). Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters.
-
Chemical Science (RSC Publishing). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
-
ResearchGate. US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols.
-
Aapptec Peptides. Coupling Reagents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]
- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino-5-bromo-4-methoxy-nicotinic acid | Benchchem [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Coordination Chemistry of Trifluoromethylpyridine Carboxylic Acids
A Guide for Researchers in Medicinal Chemistry and Materials Science
This document provides an in-depth guide to the coordination chemistry of trifluoromethylpyridine carboxylic acids, a class of ligands increasingly recognized for their potential in drug development, catalysis, and materials science. As a senior application scientist, this guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Trifluoromethylpyridine Carboxylic Acids
The design of metal-based drugs and functional materials hinges on the meticulous selection of organic ligands. Trifluoromethylpyridine carboxylic acids have emerged as exceptionally promising candidates due to the synergistic combination of two powerful chemical moieties: the pyridine-carboxylic acid scaffold and the trifluoromethyl group.
-
The Pyridine-Carboxylic Acid Scaffold : This framework offers robust and predictable coordination sites through the pyridine nitrogen and the carboxylate oxygen atoms. Carboxylate-based ligands are of particular interest because of the variety of ways they can coordinate with metal ions, including monodentate, bidentate chelation, and bridging modes, which allows for the construction of diverse and stable architectures.[1][2]
-
The Trifluoromethyl (-CF3) Group : The introduction of a -CF3 group, a potent electron-withdrawing moiety, profoundly influences the ligand's properties.[3] This group can significantly enhance the chemical stability, lipophilicity, and metabolic resistance of the resulting metal complexes.[1][4] These properties are highly desirable in pharmaceutical development, as they can improve a drug candidate's bioavailability and overall efficacy.[1][5] The unique electronic and steric effects of the -CF3 group can also fine-tune the reactivity and catalytic activity of the metal center.
The strategic placement of the -CF3 and -COOH groups on the pyridine ring can lead to distinct isomeric ligands. These isomers, while chemically similar, can result in metal complexes with surprisingly different coordination geometries, which in turn dictates their biological activity and material properties.[6][7] This guide will explore the synthesis of these ligands, their coordination behavior with metal ions, and their application, particularly focusing on their interactions with biological macromolecules.
Ligand & Complex Synthesis: From Building Blocks to Functional Molecules
The journey to a functional metal complex begins with the synthesis of the organic ligand. The protocols provided below are designed to be robust and adaptable, with explanations to guide modifications.
Protocol 1: Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid
This protocol outlines a common synthetic route for a widely used ligand in this class. 5-(Trifluoromethyl)pyridine-2-carboxylic acid is a known intermediate in the synthesis of β-secretase (BACE) inhibitors and serves as an excellent building block for coordination chemistry.[][9]
Objective: To synthesize 5-(Trifluoromethyl)pyridine-2-carboxylic acid from commercially available precursors.
Rationale: The synthesis often involves the modification of a pre-functionalized pyridine ring, such as the hydrolysis of a corresponding ester or nitrile, or the carbonylation of a halopyridine.[10] The following is a generalized procedure based on common organic chemistry transformations.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Palladium(II) acetate (Pd(OAc)2)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium acetate (KOAc)
-
Carbon monoxide (CO) gas
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Carbonylation: To a dry pressure vessel, add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)2 (0.03 eq), dppp (0.03 eq), and KOAc (1.5 eq).
-
Evacuate and backfill the vessel with carbon monoxide gas (balloon pressure).
-
Add anhydrous DMSO via syringe.
-
Pressurize the vessel with CO (typically 50-100 psi, consult relevant literature for safety and specific conditions) and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Hydrolysis: Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
Dissolve the crude ester in a mixture of methanol and water. Add an excess of NaOH (2-3 eq) and stir at room temperature or gentle heat until hydrolysis is complete (monitor by TLC).
-
Purification: Acidify the mixture with concentrated HCl to a pH of ~2-3. The product should precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-(Trifluoromethyl)pyridine-2-carboxylic acid.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
The Impact of Isomerism on Coordination
The specific placement of the carboxylic acid and trifluoromethyl groups dramatically affects the resulting complex's structure. For example, zinc complexes synthesized with 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) and 4-(trifluoromethyl)nicotinic acid (Htfc) show different coordination modes.[6][7] The 2-carboxylic acid ligand forms a stable five-membered chelate ring with the metal center (N,O chelated coordination), while the 3-carboxylic acid ligand coordinates in a monodentate fashion.[6][7] This structural variance directly influences the complex's ability to interact with biological targets.[6]
Caption: Isomeric effects on coordination modes.
Protocol 2: General Synthesis of a Zn(II) Complex via Hydrothermal Reaction
This protocol is adapted from the synthesis of [Zn(tpc)₂(H₂O)₂] and can be used as a starting point for various metal complexes.[6] Hydrothermal synthesis is a powerful method for obtaining high-quality crystalline products.
Objective: To synthesize a crystalline metal complex of a trifluoromethylpyridine carboxylic acid ligand.
Rationale: The hydrothermal method uses elevated temperature and pressure to increase the solubility of reactants and facilitate the growth of single crystals. The choice of metal salt provides the metal node, while the ligand self-assembles around it.
Materials:
-
5-(Trifluoromethyl)pyridine-2-carboxylic acid (Htpc)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave (15-25 mL)
Procedure:
-
Combine Zn(OAc)₂·2H₂O (0.1 mmol) and the Htpc ligand (0.1 mmol) in a 1:1 molar ratio inside the Teflon liner of the autoclave.
-
Add 5 mL of deionized water.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 160 °C over 2 hours, hold at 160 °C for 72 hours (3 days), and then cool slowly to room temperature over 24 hours.
-
Rationale: The slow cooling is crucial for the formation of well-defined crystals. Rapid cooling often leads to amorphous powders or microcrystalline material.
-
Open the autoclave in a fume hood.
-
Collect the resulting colorless block crystals by filtration.
-
Wash the crystals thoroughly with deionized water (5 times) and then a small amount of ethanol to aid drying.
-
Dry the crystals at room temperature.
Characterization Workflow and Data Interpretation
A multi-technique approach is essential for the unambiguous characterization of new coordination complexes.
Caption: Experimental workflow for synthesis and characterization.
Key Characterization Data: A summary of expected characterization data for a representative Zn(II) complex with 5-(trifluoromethyl)pyridine-2-carboxylic acid is presented below.
| Technique | Observation | Interpretation |
| FT-IR | Disappearance of the broad O-H stretch from the free ligand (~2500-3000 cm⁻¹). Shift in the C=O stretch from ~1700 cm⁻¹ to ~1665 cm⁻¹. | Confirms deprotonation of the carboxylic acid and its coordination to the metal center. |
| Elemental Analysis | Experimental C, H, N values match calculated values for the proposed formula (e.g., C₁₄H₁₀F₆N₂O₆Zn). | Confirms the bulk purity and elemental composition of the synthesized complex. |
| Single-Crystal X-ray | Provides precise bond lengths, bond angles, and the coordination geometry (e.g., octahedral). | Unambiguously determines the 3D structure, confirming coordination modes and intermolecular interactions. |
| UV-Vis Spectroscopy | Intense absorption bands in the UV region (~250-300 nm). | Ascribed to π→π* and n→π* transitions within the aromatic ligand. Changes upon binding to biomolecules can be monitored. |
Applications in Drug Development: Targeting DNA and Proteins
Metal complexes offer unique three-dimensional structures that can facilitate interactions with biological targets like proteins and DNA, which may lead to cell death in cancer cells.[1][6] Complexes of trifluoromethylpyridine carboxylic acids have shown promising binding activity with Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA), a model protein for human serum albumin.[6][7]
Mechanism of Action:
-
Protein Binding: These complexes can bind to proteins like BSA, often through a process called static quenching, where a non-fluorescent ground-state complex is formed.[6] Thermodynamic studies show these binding events are typically spontaneous and driven by hydrogen bonding and van der Waals forces.[6][7]
-
DNA Intercalation: A common binding mode to DNA is intercalation, where the planar aromatic ligand of the complex inserts itself between the base pairs of the DNA double helix.[1][6] This can disrupt DNA replication and transcription, leading to cytotoxic effects.
Caption: Intercalation of a metal complex into the DNA helix.
Protocol 3: DNA Binding Analysis via UV-Vis Absorption Titration
Objective: To determine the binding mode and calculate the binding constant (Kb) of a metal complex with DNA.
Rationale: The interaction of a complex with DNA can cause changes in the UV-Vis absorption spectrum of the complex. Hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the absorption maximum are characteristic of intercalation.
Materials:
-
Synthesized metal complex
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the metal complex in the Tris-HCl buffer. Prepare a stock solution of CT-DNA in the same buffer. The concentration of DNA can be determined from the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).
-
Titration: Keep the concentration of the metal complex constant in the sample cuvette.
-
Incrementally add small aliquots of the CT-DNA stock solution to both the sample cuvette (containing the complex) and the reference cuvette (containing only buffer).
-
Record the UV-Vis spectrum (e.g., from 230 nm to 350 nm) after each addition of DNA and allow the solution to equilibrate for 5 minutes.
-
Data Analysis: Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) of the complex.
-
To calculate the intrinsic binding constant (Kb), plot [DNA]/(εa - εf) versus [DNA] according to the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) Where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent extinction coefficient (Aobs/[Complex]).
-
εf is the extinction coefficient of the free complex.
-
εb is the extinction coefficient of the fully DNA-bound complex.
-
-
Kb is calculated as the ratio of the slope to the intercept. A high Kb value (typically 10⁴–10⁶ M⁻¹) is indicative of strong binding.
Conclusion and Future Outlook
The coordination chemistry of trifluoromethylpyridine carboxylic acids provides a fertile ground for the development of novel therapeutic agents and functional materials. The ability to systematically alter the ligand structure through isomerism and functionalization allows for the fine-tuning of the resulting complexes' properties. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the unique characteristics of these versatile building blocks. Future research will undoubtedly uncover new coordination structures, biological activities, and material applications, further cementing the importance of this ligand class in modern chemistry.
References
- 1. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. journal.umt.edu.my [journal.umt.edu.my]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 5-(Trifluoromethyl)pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Biological Evaluation of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid Derivatives
Introduction: The Strategic Role of the Trifluoromethyl Group in Pyridine Scaffolds
The incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is a powerful tool for modulating the physicochemical and biological properties of parent molecules. When appended to a pyridine ring, the -CF₃ group exerts several profound effects that can significantly enhance biological activity. These include:
-
Increased Lipophilicity: The -CF₃ group is substantially more lipophilic than a hydrogen atom, which can improve a compound's ability to cross cellular membranes, enhancing bioavailability and tissue penetration.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative cleavage by cytochrome P450 enzymes. This often leads to a longer biological half-life.[1]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF₃ moiety can significantly alter the electron density of the pyridine ring. This influences the pKa of the pyridine nitrogen and can modulate the strength of interactions with biological targets like enzymes and receptors.[1]
The 3-(Trifluoromethyl)pyridine-4-carboxylic acid scaffold combines these advantageous features with the versatile chemical functionality of a carboxylic acid, which can be readily converted into a wide array of derivatives such as amides, esters, and hydrazides. While the biological landscape of derivatives from this specific isomer is still an emerging field of study, the broader class of trifluoromethyl-substituted pyridine carboxylic acids has yielded compounds with significant therapeutic and agricultural potential, including anticancer, antimicrobial, and herbicidal agents.[2][3][4][5]
These application notes provide a comprehensive framework for researchers aiming to synthesize and evaluate the biological activity of novel derivatives based on the this compound core. The protocols are designed to be self-validating and are grounded in established methodologies for drug discovery and development.
Part 1: Synthesis of 3-(Trifluoromethyl)pyridine-4-carboxamide Derivatives
The conversion of the carboxylic acid to an amide is a fundamental step in creating a diverse chemical library for biological screening. Amides are generally more stable than esters and offer different hydrogen bonding capabilities, which can be critical for target engagement. The following protocol details a standard and robust method for the synthesis of N-aryl/alkyl-3-(trifluoromethyl)pyridine-4-carboxamides.
Logical Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Protocol 1: Synthesis of N-(4-chlorophenyl)-3-(trifluoromethyl)pyridine-4-carboxamide
This protocol provides a representative example of an amide coupling reaction.
Rationale: The conversion of the carboxylic acid to an acyl chloride (Step 2) creates a highly reactive electrophile, facilitating an efficient reaction with the nucleophilic amine (Step 3). Triethylamine is used as a base to quench the HCl generated during the reaction, preventing protonation of the amine starting material.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
4-chloroaniline
-
Triethylamine (Et₃N)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Acid Chloride Formation: Add thionyl chloride (1.5 eq) dropwise to the suspension at 0°C (ice bath). Allow the mixture to warm to room temperature and then reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous DCM twice to ensure complete removal. The resulting crude acyl chloride is used immediately in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexane) to yield the pure N-(4-chlorophenyl)-3-(trifluoromethyl)pyridine-4-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Biological Evaluation Protocols
Once a library of derivatives has been synthesized, the next critical phase is to screen them for biological activity. The following protocols are foundational for assessing the anticancer potential of new chemical entities.
Protocol 2: Cell Viability and Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust, high-throughput method for initial screening of compound cytotoxicity against cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells, to assess selectivity)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in complete growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Compound Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Anticipated Data and Interpretation
The primary output of the cytotoxicity screen is the IC₅₀ value for each derivative against various cell lines. This allows for a quantitative comparison of potency and selectivity.
Table 1: Hypothetical Anticancer Screening Data
| Compound ID | R-Group (Amide) | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. MCF-10A (µM) | Selectivity Index (SI)* |
| Parent Acid | -OH | >100 | >100 | >100 | - |
| DERIV-01 | -NH-(4-chlorophenyl) | 5.2 | 8.1 | 55.4 | 10.7 |
| DERIV-02 | -NH-(4-methoxyphenyl) | 15.8 | 22.5 | >100 | >6.3 |
| DERIV-03 | -NH-(4-fluorophenyl) | 7.9 | 11.3 | 75.1 | 9.5 |
| DERIV-04 | -NH-(cyclohexyl) | 45.1 | 60.7 | >100 | >2.2 |
| Doxorubicin | (Positive Control) | 0.1 | 0.15 | 1.5 | 15.0 |
*Selectivity Index (SI) = IC₅₀ in normal cells (MCF-10A) / IC₅₀ in cancer cells (MCF-7)
A higher SI value is desirable as it indicates greater selectivity for cancer cells over normal cells, suggesting a potentially wider therapeutic window.
Part 3: Mechanistic Investigations
For lead compounds identified in the primary screen, further investigation into their mechanism of action is crucial.
Conceptual Pathway: Cell Cycle Arrest and Apoptosis
Many cytotoxic agents exert their effects by disrupting the cell cycle and inducing programmed cell death (apoptosis). A common mechanism involves arrest at the G2/M phase of the cell cycle, leading to the activation of apoptotic signaling cascades.
Caption: Potential mechanism of action for a cytotoxic compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing a population of cells, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces arrest at a specific checkpoint.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Lead compound(s) and controls
-
6-well plates
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach for 24 hours. Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Interpretation: Compare the cell cycle distribution of treated cells to the control. A significant accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.
Conclusion and Future Directions
The protocols outlined in these notes provide a robust starting point for the synthesis and biological characterization of novel this compound derivatives. Initial screening for cytotoxicity and selectivity, followed by mechanistic studies such as cell cycle analysis, will enable the identification of promising lead compounds.
Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing a broader range of derivatives. For compounds demonstrating significant in vitro activity and a clear mechanism of action, progression to in vivo studies using xenograft models is the logical next step to evaluate therapeutic efficacy and pharmacokinetic properties.
References
- 1. US20220267299A1 - New crystalline forms of n-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methvlphenyl)-2 (trifluoromethyl)isonicotinamide as raf inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application in the Synthesis of Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Crucial Role of Enzyme Inhibitors in Modern Therapeutics
Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life.[1][2][3] Their dysregulation, however, is a hallmark of numerous pathologies, including cancer, infectious diseases, and metabolic disorders.[4][5] Consequently, the targeted inhibition of specific enzymes has emerged as a cornerstone of modern drug discovery and development.[6][7][8] Enzyme inhibitors are small molecules designed to specifically bind to an enzyme and reduce its activity, thereby correcting the underlying pathological process.[8] The success of this strategy is exemplified by blockbuster drugs such as the HIV protease inhibitors, which have transformed HIV/AIDS into a manageable chronic condition, and statins, which lower cholesterol by inhibiting HMG-CoA reductase.[5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the synthesis and evaluation of enzyme inhibitors. We will delve into rational design strategies, provide detailed synthetic protocols for a prominent antiviral agent, and outline robust methodologies for the kinetic characterization and validation of newly synthesized inhibitor candidates.
I. Rational Design and Synthetic Strategies for Enzyme Inhibitors
The design of a potent and selective enzyme inhibitor is a multifaceted process that integrates structural biology, computational modeling, and synthetic organic chemistry.[] A deep understanding of the enzyme's active site architecture and its catalytic mechanism is paramount for the rational design of effective inhibitors.[10]
One of the most powerful approaches is structure-based drug design , which utilizes high-resolution structural information of the target enzyme, often in complex with its natural substrate or a known inhibitor, to guide the design of novel molecules.[] This approach allows for the optimization of molecular interactions, such as hydrogen bonding and hydrophobic contacts, to maximize binding affinity and selectivity.
Another key strategy is the design of transition-state analogs . These molecules are stable compounds that mimic the high-energy transition state of the enzymatic reaction.[7] By binding to the enzyme with extremely high affinity, often orders of magnitude greater than the substrate, transition-state analogs can be exceptionally potent inhibitors.
The synthetic routes to enzyme inhibitors are diverse and tailored to the specific chemical scaffold of the target molecule. Common strategies include:
-
Multistep Linear Synthesis: Often employed for complex natural product-derived inhibitors, this approach involves a sequential series of reactions to build the target molecule.
-
Convergent Synthesis: This strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. This approach is often more efficient for complex structures.
-
Combinatorial Chemistry and Parallel Synthesis: These techniques are used to rapidly generate large libraries of related compounds for high-throughput screening to identify initial hits and explore structure-activity relationships (SAR).
II. Application Protocol: Multi-Step Synthesis of Oseltamivir (Tamiflu®)
To illustrate a practical application of synthetic chemistry in the development of enzyme inhibitors, we provide a detailed, step-by-step protocol for the synthesis of Oseltamivir, a widely used neuraminidase inhibitor for the treatment of influenza.[1][11][12][13][14] This synthesis commences from the readily available natural product, (-)-shikimic acid.
Diagram: Synthetic Workflow for Oseltamivir
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.search.gonzaga.edu [library.search.gonzaga.edu]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 14. ACE-inhibitory activity assay: IC50 [protocols.io]
Application Notes & Protocols: Tris(2-carboxyethyl)phosphine (TCEP) as a Premier Reducing Agent
Abstract
Tris(2-carboxyethyl)phosphine (TCEP) is a potent, thiol-free reducing agent integral to modern protein biochemistry, proteomics, and drug development.[1][2] Its unique properties—including being odorless, highly stable, and effective over a broad pH range—offer significant advantages over traditional thiol-based reductants like dithiothreitol (DTT) and β-mercaptoethanol (BME).[3][4] This guide provides an in-depth analysis of TCEP's mechanism of action, key applications, and detailed, field-proven protocols for its use in sample preparation for electrophoresis, mass spectrometry, and bioconjugation.
The TCEP Advantage: Mechanism and Properties
Disulfide bonds (R-S-S-R'), formed by the oxidation of two cysteine residues, are critical for the structural stability and function of many proteins.[1] However, for analytical and conjugation purposes, these bonds must often be cleaved. TCEP accomplishes this through an efficient and essentially irreversible nucleophilic attack.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The central phosphorus atom of TCEP acts as a potent nucleophile, attacking one of the sulfur atoms in the disulfide bond.[1][5] This is followed by rapid hydrolysis in an aqueous environment, yielding two free sulfhydryl groups (thiols) and the highly stable TCEP oxide.[5] This irreversible reaction drives the complete reduction of disulfide bonds, preventing their re-formation.[3][5]
Figure 1: Mechanism of TCEP-mediated disulfide bond reduction.
TCEP's superiority over traditional reducing agents is evident in several key areas.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) / BME (β-mercaptoethanol) |
| Odor | Odorless.[3][6] | Strong, pungent thiol odor. |
| Stability | Highly resistant to air oxidation; stable in aqueous solutions for extended periods.[7][8] | Prone to air oxidation, especially at pH > 7.5, with a shorter half-life.[3] |
| Effective pH Range | Very broad, effective from pH 1.5 to 8.5.[3][8] | Optimal activity is restricted to pH > 7.[5] |
| Reaction | Irreversible reduction to a stable phosphine oxide.[3][5] | Reversible reaction; disulfide can re-form. |
| Thiol Reactivity | Thiol-free; does not react with maleimides or other sulfhydryl-reactive reagents.[2][7] | Contains thiols that compete in conjugation reactions (e.g., with maleimides).[1] |
| IMAC Compatibility | Compatible; does not reduce Ni2+ or other metal ions used in His-tag purification.[1][5] | Incompatible; reduces metal ions, stripping them from the column. |
Core Applications in Research and Development
TCEP's robust chemical properties make it the reagent of choice for numerous applications.
Sample Preparation for SDS-PAGE
Complete denaturation and reduction of proteins are essential for accurate molecular weight determination by SDS-PAGE. TCEP efficiently reduces all disulfide bonds, ensuring proteins migrate according to their true size.[3] Unlike BME or DTT, its use does not require a fume hood, and its stability in sample buffers ensures consistent results.[3][9]
Proteomics and Mass Spectrometry (MS)
In bottom-up proteomics, complete reduction and subsequent alkylation of cysteine residues are critical for achieving full sequence coverage during enzymatic digestion.[10] TCEP's effectiveness over a wide pH range and its compatibility with denaturation buffers (e.g., urea, guanidinium HCl) make it ideal for MS sample prep.[5] Because it is thiol-free, it does not need to be removed before the iodoacetamide (IAA) alkylation step, streamlining the workflow.[5]
Bioconjugation and Drug Development
The creation of Antibody-Drug Conjugates (ADCs) and other labeled proteins often relies on the reaction between a maleimide-functionalized molecule and a free thiol on a protein.[7] TCEP is used to selectively reduce inter-chain disulfide bonds (e.g., in the hinge region of an antibody) to generate reactive thiols for conjugation.[11] Its non-interference with the maleimide group is a significant advantage, although removal of excess TCEP is often recommended to maximize conjugation yields.[1][7]
Figure 2: General workflow for ADC creation using TCEP reduction.
Experimental Protocols
Preparation of a 0.5 M TCEP Stock Solution (pH 7.0)
The hydrochloride salt of TCEP (TCEP-HCl) is highly acidic when dissolved in water (pH ≈ 2.5).[2][6] Neutralization is required for most biological applications.
Materials:
-
TCEP hydrochloride (TCEP-HCl, MW 286.65 g/mol )
-
Nuclease-free or molecular biology grade water, cold
-
10 N NaOH or KOH
-
pH meter
-
Sterile, single-use aliquot tubes
Protocol:
-
Weigh 5.73 g of TCEP-HCl and add it to a beaker.[1]
-
Add 35 mL of cold, high-purity water and dissolve the powder by stirring.[1]
-
Slowly add 10 N NaOH or KOH dropwise while continuously monitoring the pH. This acid-base reaction is exothermic; perform this step on ice to prevent heating.
-
Transfer the solution to a graduated cylinder and bring the final volume to 40 mL with water.[1][3]
-
(Optional but recommended) Filter the solution through a 0.22 µm sterile filter.[3]
-
Aliquot into single-use volumes (e.g., 100 µL or 1 mL) and store at -20°C. The stock solution is stable for at least 3 months.[1][3]
Protocol for Protein Reduction for SDS-PAGE
Materials:
-
Protein sample
-
2X SDS-PAGE sample loading buffer (e.g., Laemmli buffer)
-
0.5 M TCEP stock solution (Protocol 3.1)
Protocol:
-
In a microcentrifuge tube, combine the protein sample with an equal volume of 2X SDS-PAGE sample loading buffer.
-
Add the 0.5 M TCEP stock solution to a final concentration of 20-50 mM.[3] For example, to achieve 50 mM in a final sample volume of 20 µL, add 2 µL of 0.5 M TCEP.
-
Vortex the sample gently to ensure thorough mixing.
-
Incubate the sample for 5-10 minutes at 56°C or 15-30 minutes at room temperature for complete reduction.[3]
-
The sample is now reduced and ready to be loaded onto an SDS-PAGE gel. There is no need to remove the TCEP.[3]
Protocol for Protein Reduction and Alkylation for Mass Spectrometry
Materials:
-
Protein sample in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
0.5 M TCEP stock solution (Protocol 3.1)
-
500 mM Iodoacetamide (IAA) solution (freshly prepared in the dark)
-
Digestion buffer (e.g., 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.5)
Protocol:
-
Reduction: To the denatured protein sample, add 0.5 M TCEP stock solution to a final concentration of 5-10 mM.[5][12]
-
Incubate the mixture for 30-60 minutes at 37°C with gentle agitation.[5][10]
-
Alkylation: Add the 500 mM IAA solution to a final concentration of 20-25 mM (a ~2-fold molar excess over TCEP).[5]
-
Incubate the reaction in the dark at room temperature for 30 minutes.[5]
-
Sample Preparation for Digestion: The sample must be diluted to reduce the urea concentration to <2 M to ensure optimal activity of proteolytic enzymes like trypsin.[5] Dilute the sample at least 4-fold with the digestion buffer.
-
The protein is now reduced, alkylated, and ready for enzymatic digestion.
Protocol for Selective Antibody Reduction and Maleimide Conjugation
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL in a thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5, degassed.[7]
-
0.5 M TCEP stock solution (Protocol 3.1)
-
Maleimide-functionalized payload (drug or dye), dissolved in DMSO or DMF.[13]
-
Desalting spin column or similar device for buffer exchange.
Protocol:
-
Reduction: Add TCEP to the antibody solution to a final concentration of 2-5 mM.[14] The optimal concentration may require titration but should be a 10-100 fold molar excess over the protein.[7][13]
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 30-90 minutes at room temperature or 37°C.[7][11]
-
Removal of Excess TCEP (Self-Validation Step): This step is critical for maximizing conjugation efficiency as TCEP can react with maleimides, albeit slowly.[1][7]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with degassed reaction buffer.
-
Apply the reduced antibody solution to the column and collect the protein fraction to effectively remove excess TCEP.
-
-
Conjugation: Immediately add the maleimide payload solution to the purified, reduced antibody. A 10-20 fold molar excess of the maleimide reagent over the antibody is a common starting point.[13]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Purification: Remove excess, unreacted payload using a desalting column, spin filtration, or chromatography (e.g., SEC) to yield the purified conjugate.
Troubleshooting and Best Practices
-
TCEP Instability in Phosphate Buffers: TCEP is known to be less stable in phosphate buffers (like PBS) at neutral pH, with significant oxidation occurring within 72 hours.[2][15] For long-term storage or reactions in PBS, prepare TCEP solutions fresh immediately before use.[2][16] Tris and HEPES buffers offer greater stability.[2]
-
Light Sensitivity: TCEP solutions can be sensitive to light. It is good practice to store stock solutions in tubes wrapped in aluminum foil.[1]
-
Incompatibility with Isoelectric Focusing (IEF): Due to its charged carboxyl groups, TCEP is not suitable for use in IEF, the first dimension of 2D electrophoresis.[1][2]
-
Reaction with Maleimides: While TCEP is a non-thiol reductant, it can react with maleimides under certain conditions. For bioconjugation, it is highly recommended to remove excess TCEP after reduction and before adding the maleimide compound to prevent reduced labeling efficiency.[1][7]
References
- 1. goldbio.com [goldbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. selectscience.net [selectscience.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. broadpharm.com [broadpharm.com]
- 15. yunbiopharm.com [yunbiopharm.com]
- 16. Tris (2-carboxyethyl) phosphine hydrochloride (TCEP) - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
Optimizing the synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid
An ## Technical Support Center: Optimizing the Synthesis of 4-(Trifluoromethyl)pyridine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of trifluoromethyl-substituted pyridine carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 4-(Trifluoromethyl)pyridine-3-carboxylic acid, a key building block in the agrochemical and pharmaceutical industries.[1][2] The incorporation of a trifluoromethyl (CF3) group can significantly enhance the lipophilicity, metabolic stability, and overall efficacy of active ingredients.[3][4]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic route, increase yields, and ensure the purity of your final product.
Clarification on Nomenclature
The target molecule, 4-(Trifluoromethyl)pyridine-3-carboxylic acid (also known as 4-(trifluoromethyl)nicotinic acid), has the CAS Registry Number 158063-66-2.[5] It is a critical intermediate in the synthesis of the insecticide Flonicamid.[6] While the query mentioned "3-(Trifluoromethyl)pyridine-4-carboxylic acid," the available scientific literature and industrial focus are predominantly on the 4-CF3, 3-COOH isomer. This guide will therefore concentrate on the synthesis of this well-documented and commercially significant compound.
Primary Synthetic Strategy Overview
The most established route involves building the pyridine ring from acyclic trifluoromethyl precursors, followed by functional group manipulations. This multi-step process offers robust and scalable access to the target molecule but requires careful optimization at each stage.
Caption: Common synthetic pathways to 4-(Trifluoromethyl)pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to 4-(Trifluoromethyl)pyridine-3-carboxylic acid?
The most widely reported and industrially viable route starts from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.[7] The key steps involve:
-
Cyclization: Base-catalyzed condensation to form 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.
-
Chlorination: Conversion of the hydroxyl groups to chlorides using an agent like phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.
-
Hydrolysis & Dehalogenation: This can be performed in two sequences:
-
Route 1: First, hydrolyze the nitrile group (-CN) to a carboxylic acid (-COOH), then remove the chloro groups via catalytic hydrogenolysis.
-
Route 2: First, perform catalytic hydrogenolysis to remove the chloro groups, then hydrolyze the nitrile. Each route has its own set of challenges regarding intermediate stability and purification.[7]
-
Q2: My nitrile hydrolysis is stalling at the amide intermediate. How can I drive the reaction to completion?
This is a common issue in the hydrolysis of cyanopyridines.[8] The amide (4-(trifluoromethyl)nicotinamide) is often a stable intermediate. To push the reaction to the desired carboxylic acid, consider the following:
-
Increase Reaction Temperature: High-temperature water (190–250 °C) can effectively hydrolyze both the nitrile and the intermediate amide.[9]
-
Use Stronger Conditions: If using standard reflux, switch to a stronger base (e.g., higher concentration of NaOH or KOH) or a stronger acid (e.g., concentrated H₂SO₄) and prolong the reaction time.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the amide intermediate before quenching the reaction.
Q3: I'm seeing low yields during the catalytic hydrogenolysis (dechlorination) step. What factors should I investigate?
Incomplete dechlorination is a frequent problem. Key parameters to optimize include:
-
Catalyst Activity and Loading: Ensure your Palladium on Carbon (Pd/C) catalyst is fresh and active. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) if the reaction is sluggish.
-
Hydrogen Pressure: The reaction is often run under pressure (e.g., 1.8 MPa).[7] Ensure your system is maintaining the set pressure. Higher pressures can improve reaction rates.
-
Base Additive: The reaction produces HCl, which can poison the catalyst. A stoichiometric amount of a base like triethylamine (Et₃N) is typically added to act as an acid scavenger.[7]
-
Solvent: A protic solvent like ethanol is commonly used. Ensure it is anhydrous if specified in the procedure.
Q4: What are the best practices for purifying the final carboxylic acid product?
4-(Trifluoromethyl)pyridine-3-carboxylic acid is an amphoteric molecule, which can be exploited for purification.
-
Acid-Base Extraction: After the reaction, you can dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or NaOH). This will deprotonate the carboxylic acid, making it water-soluble. Wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Then, re-acidify the aqueous layer with HCl to a pH of ~2-3. The pure product should precipitate out and can be collected by filtration.
-
Recrystallization: If solid impurities are present, recrystallization from a suitable solvent system (e.g., ethanol/water, petroleum ether/ethyl acetate) can significantly improve purity.[7] The melting point of the pure compound is reported to be between 146-148 °C.
Troubleshooting Guide by Synthetic Stage
Stage 1: Pyridine Core Synthesis (Cyclization & Chlorination)
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield from initial cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. | 1. Incorrect stoichiometry of reactants or base catalyst (e.g., KOH).2. Reaction temperature is too low or reaction time is too short.3. Inefficient mixing in a heterogeneous reaction. | 1. Carefully verify the molar ratios. The base is catalytic but crucial for the condensation.[7]2. Optimize the temperature and monitor reaction completion by TLC.3. Ensure vigorous stirring to facilitate the reaction. |
| Product from chlorination is a dark, tarry substance and difficult to purify. | 1. Reaction temperature was too high, leading to decomposition.2. Excess POCl₃ was not removed before workup.3. Workup procedure was not performed carefully (e.g., quenching with water was too rapid). | 1. Maintain strict temperature control during the addition of the substrate to POCl₃ and during reflux.2. Remove excess POCl₃ under vacuum distillation before quenching.3. Quench the reaction mixture slowly by pouring it onto crushed ice with vigorous stirring to dissipate heat. |
| Incomplete conversion of dihydroxy-pyridine to dichloro-pyridine. | 1. Insufficient amount of chlorinating agent (POCl₃).2. Reaction time or temperature is inadequate. | 1. Use a sufficient excess of POCl₃, which often also serves as the solvent.[7]2. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. |
Stage 2: Functional Group Transformations (Hydrolysis & Dehalogenation)
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| During hydrolysis, a significant amount of amide byproduct is isolated. | 1. Hydrolysis conditions (time, temperature, reagent concentration) are too mild to convert the amide to the carboxylic acid.[9] | 1. Switch to more forcing conditions: Increase the concentration of NaOH/H₂SO₄, increase the reaction temperature (consider sealed-tube reactions for temperatures above the solvent's boiling point), and extend the reaction time. |
| Catalytic hydrogenolysis stops after removing only one chloro group. | 1. Catalyst poisoning by HCl generated in situ.2. Insufficient hydrogen pressure or poor H₂ delivery.3. Deactivation of the catalyst. | 1. Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine) are present to scavenge HCl.[7]2. Check for leaks in the hydrogenation apparatus. Ensure efficient stirring to facilitate gas-liquid mass transfer.3. Use a fresh batch of catalyst. Consider filtering and adding fresh catalyst if the reaction stalls. |
| Evidence of defluorination (loss of F from CF₃ group) detected by NMR or MS. | 1. Use of a strong, hard base (like NaOH) at high temperatures in the presence of the CF₃ group, which can lead to HF elimination.[10] | 1. When possible, perform base-sensitive steps under milder conditions. If strong bases are required for hydrolysis, carefully control the temperature and reaction time. The electron-withdrawing nature of the pyridine ring can make the CF₃ group susceptible to nucleophilic attack. |
Detailed Experimental Protocols
Disclaimer: These protocols are adapted from the literature and should be performed by qualified personnel with appropriate safety precautions.
Protocol 1: Synthesis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine[7]
-
Step 1: Cyclization. In a reaction vessel equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide as raw materials. Use potassium hydroxide as a catalyst and an appropriate solvent (e.g., ethanol). Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC). After cooling, acidify the mixture to precipitate the product, 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine. Filter, wash with water, and dry the solid.
-
Step 2: Chlorination. In a fume hood, carefully add the dried dihydroxy-pyridine from the previous step to an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC). Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice. The product, 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine, will precipitate. Filter the solid, wash thoroughly with water, and dry.
Protocol 2: Conversion of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine to Final Product (Route 1)[7]
-
Step 3a: Hydrolysis. Add the dichloro-cyano-pyridine intermediate to a solution of 70% NaOH in aqueous ethanol. Heat the mixture to reflux for 6 hours. Cool to room temperature and adjust the pH to acidic with dilute HCl to precipitate the crude 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid. Filter, wash with water, and dry.
-
Step 4a: Dehalogenation. Place the chlorinated carboxylic acid into a hydrogenation reactor (autoclave). Add absolute ethanol, triethylamine (as an acid scavenger), and 5% Pd/C catalyst. Pressurize the reactor with hydrogen gas (e.g., to 1.8 MPa) and heat to 80 °C with stirring. Once hydrogen uptake ceases, cool the reactor, vent, and filter the mixture to remove the Pd/C catalyst. Evaporate the solvent from the filtrate to obtain the crude product. Purify by recrystallization (e.g., from petroleum ether:ethyl acetate) to yield 4-(trifluoromethyl)pyridine-3-carboxylic acid.
Troubleshooting Workflow: Low Final Yield
Caption: Decision tree for troubleshooting low yield of the final product.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
As a key intermediate in the synthesis of high-value pharmaceutical and agrochemical compounds, the purity of 3-(Trifluoromethyl)pyridine-4-carboxylic acid (also known as 4-(Trifluoromethyl)nicotinic acid or TFNA) is paramount.[1] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and carboxylic acid groups on the pyridine ring, also present specific challenges during purification. This guide provides field-proven insights and troubleshooting strategies to help researchers overcome common hurdles and achieve high-purity material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the fundamental physical and chemical properties of this compound?
A1: Understanding the basic properties is the first step in designing a purification strategy. Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 158063-66-2 | [2][3] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [2][3] |
| Appearance | Light brown to brown or pale yellow solid | [1] |
| Melting Point | 146 - 148 °C | [1][3] |
| pKa (Predicted) | 2.50 ± 0.36 | |
| Purity (Commercial) | Typically ≥ 95% or ≥ 98% (by HPLC) | [1][3][4] |
Q2: What are the likely impurities in a crude sample?
A2: Impurities are typically process-related and depend on the synthetic route. Common synthesis pathways may introduce the following:
-
Unreacted Starting Materials: Such as 4-(trifluoromethyl)nicotinamide if the synthesis involves hydrolysis of the amide.
-
Halogenated Precursors: Intermediates like 2,6-dichloro-4-(trifluoromethyl)nicotinic acid may persist if a dehalogenation-hydrogenolysis step is incomplete.[5]
-
Isomeric Byproducts: Depending on the specificity of the trifluoromethylation or carboxylation steps, other positional isomers could be formed.
-
Degradation Products: The compound's color suggests the presence of minor, often highly conjugated, impurities that can be challenging to remove.
Q3: What is the most effective first-pass purification strategy for this compound?
A3: For a carboxylic acid like this, an acid-base extraction is an exceptionally effective and widely used initial purification step.[6][7] This technique leverages the acidic nature of the carboxyl group to selectively move the target compound from an organic solvent into an aqueous basic solution, leaving neutral or basic impurities behind.[8][9] The pure acid is then recovered by re-acidifying the aqueous layer.
Q4: How can I reliably assess the purity of my final product?
A4: The industry standard for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[1] Reversed-phase HPLC (e.g., using a C18 column) is well-suited for separating this polar, ionizable compound from its potential impurities.[10][11] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
Problem 1: My product has a persistent brown or yellow color, even after initial purification.
-
Probable Cause: The color is likely due to trace amounts of highly chromophoric (colored) impurities or degradation byproducts that are not efficiently removed by a single purification method.
-
Solution Pathway:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.
-
Hot Filtration: Keep the solution hot and perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal and the adsorbed impurities.[12]
-
Crystallization: Allow the clarified, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color.
-
Chromatography: If color persists, column chromatography over silica gel may be necessary. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) can effectively separate the less polar colored impurities from the more polar carboxylic acid product.
-
Problem 2: I have low recovery after performing an acid-base extraction.
-
Probable Cause 1: Incorrect pH Adjustment. The efficiency of both the extraction into the basic aqueous layer and the precipitation from the acidic aqueous layer is highly pH-dependent. The pH must be sufficiently above the pKa to deprotonate the acid and sufficiently below the pKa to protonate it.[7]
-
Solution 1: Use a pH meter or pH paper to verify the pH at each stage. When extracting into the base, the pH should be > 6. When precipitating with acid, the pH should be < 2 to ensure complete protonation and minimize water solubility.
-
Probable Cause 2: Product Solubility in the Aqueous Layer. Although the neutral form of the acid is less soluble in water, it is not completely insoluble. Significant product loss can occur if the compound remains dissolved in the acidic aqueous phase after precipitation.[8]
-
Solution 2:
-
Chill the Solution: Before filtering the precipitated product, cool the acidified aqueous slurry in an ice bath for at least 30 minutes to maximize precipitation.
-
Back-Extraction: After filtering the solid, extract the acidic aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times. This will recover any dissolved product. Combine these organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the additional material.[8]
-
Problem 3: The purified material fails to crystallize and remains an oil or a waxy solid.
-
Probable Cause: The presence of residual solvent or impurities is depressing the melting point and preventing the formation of a stable crystal lattice.
-
Solution Pathway:
-
Trituration: Add a small amount of a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. The pure product should solidify, and the impurities will be washed away. Decant the solvent and dry the resulting solid.
-
Solvent System Optimization for Recrystallization: The initial recrystallization solvent may not be optimal. A good solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent pairs (e.g., Ethanol/Water, Toluene, or Ethyl Acetate/Hexanes).[7]
-
Problem 4: HPLC analysis shows a major product peak but also several small, closely eluting peaks.
-
Probable Cause: These are likely structurally similar impurities, such as isomers or byproducts from the synthesis, that are difficult to separate by simple extraction or recrystallization.[13]
-
Solution Pathway:
-
Optimize Recrystallization: Perform a second, very careful recrystallization. Allowing the solution to cool extremely slowly can improve selectivity and crystal purity.
-
Preparative Chromatography: For the highest purity, preparative HPLC or flash column chromatography is the most powerful technique. Using a high-resolution stationary phase (e.g., reversed-phase C18) and an optimized mobile phase gradient can resolve these closely related compounds.[10][14]
-
Part 3: Key Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed for the initial purification of crude this compound containing neutral or basic impurities.
-
Dissolution: Dissolve the crude solid (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate (100 mL).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.[8][15]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 50 mL portion of saturated NaHCO₃ solution. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, verify with pH paper). A white or off-white precipitate of the pure carboxylic acid should form.[6][15]
-
Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified solid under vacuum to a constant weight. For typical recovery and purity, see the troubleshooting section on low recovery.
Protocol 2: Purification via Recrystallization
This protocol is for further purifying the solid obtained from acid-base extraction or for samples that are already reasonably pure.
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol/water is often effective.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration as described in the troubleshooting section.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Part 4: Visualized Purification Workflow
The following diagram illustrates the decision-making process and workflow for purifying crude this compound.
Caption: A typical workflow for the purification and analysis of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2 [sigmaaldrich.com]
- 4. This compound, 95% 5 g | Request for Quote [thermofisher.com]
- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. vernier.com [vernier.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. teledyneisco.com [teledyneisco.com]
- 11. helixchrom.com [helixchrom.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 14. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Recrystallization of 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Welcome to the technical support guide for the recrystallization of 3-(Trifluoromethyl)pyridine-4-carboxylic acid (CAS 590371-38-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this valuable fluorinated building block. The unique physicochemical properties imparted by the trifluoromethyl group can present challenges, and this guide offers a structured approach to troubleshooting and ensuring high-purity crystalline material.
I. Critical Compound Properties
A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol. This compound is an aromatic carboxylic acid.[1] The presence of the highly electronegative trifluoromethyl group and the pyridine ring significantly influences its solubility and crystal packing behavior.[2]
| Property | Value | Source |
| Molecular Formula | C7H4F3NO2 | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| Melting Point | 146 - 148 °C | [3][4] |
| Appearance | Light brown to brown solid | [3] |
II. Troubleshooting Guide: A Proactive Approach
This section addresses common issues encountered during the recrystallization of this compound, providing explanations for their causes and actionable solutions.
Issue 1: Oiling Out - The Compound Separates as a Liquid, Not a Solid
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point. The high concentration of the solute upon initial cooling can lead to its separation as a supercooled liquid. This is a common issue with highly polar molecules like fluorinated pyridine carboxylic acids, especially when using mixed solvent systems.[5][6]
Solutions:
-
Increase the Solvent Volume: The most immediate solution is to return the mixture to the heat source and add more of the primary ("good") solvent.[5] This keeps the compound soluble for a longer duration as it cools, allowing it to reach a temperature below its melting point before nucleation begins.
-
Slower Cooling: Rapid cooling encourages supersaturation and oiling out.[6] Insulate the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering it with a watch glass.[5] An inverted beaker can also create an insulating air bath around the flask.
-
Solvent System Re-evaluation: If oiling persists, the chosen solvent system may be inappropriate. A systematic approach to solvent selection is crucial.
Issue 2: Poor or No Crystal Formation
Causality: The failure of crystals to form upon cooling is often due to either using an excessive amount of solvent or the solution being supersaturated.[6]
Solutions:
-
Reduce Solvent Volume: If too much solvent was used, the solution will not be saturated enough for crystallization to occur. Gently boil off some of the solvent to increase the concentration and then allow it to cool again.[5][6]
-
Induce Nucleation: Supersaturated solutions require a nucleation site to initiate crystal growth.[6]
-
Seed Crystals: If available, adding a single, pure crystal of this compound can provide a template for crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites.
-
Flash Cooling: Briefly cooling the flask in an ice bath can sometimes shock the system into producing a small number of initial crystals. Once formed, allow the flask to return to a slow cooling process at room temperature.
-
Issue 3: Low Yield
Causality: A low recovery of the purified compound can stem from several factors, with excessive solvent use being the most common culprit.[5][7]
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Adequate Cooling: Ensure the solution is cooled sufficiently, ideally in an ice bath after initial cooling to room temperature, to maximize the precipitation of the product.
-
Minimize Wash Losses: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant portion of the product.
Issue 4: Impure Crystals (Discoloration or Incorrect Melting Point)
Causality: Impurities can be trapped within the crystal lattice if crystallization occurs too rapidly.[5] Colored impurities may require a decolorizing agent.
Solutions:
-
Slow Down Crystallization: As mentioned previously, ensure a slow cooling rate to allow for the selective incorporation of the desired molecule into the growing crystal lattice.
-
Decolorizing Carbon: If the initial hot solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to product loss.[5]
III. Experimental Protocols & Workflows
Systematic Solvent Selection Workflow
The key to a successful recrystallization is choosing an appropriate solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[8]
Diagram of the solvent selection workflow.
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
IV. Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents to test for the recrystallization of this compound?
Given its polar nature, good starting points for single solvents would be ethanol, methanol, or water.[9] For mixed solvent systems, combinations like ethanol/water, acetone/water, or ethyl acetate/hexane are often effective for aromatic carboxylic acids.[8][9]
Q2: My compound is an acid. Can I use its salt form for purification?
Yes, for acidic or basic compounds, recrystallizing a salt is a viable strategy. You can protonate an amine with an acid like HCl or deprotonate a carboxylic acid with a base. This changes the solubility profile and can be an effective purification method.[9]
Q3: How do I know if my recrystallization was successful?
A successful recrystallization will result in a noticeable improvement in the appearance of the compound (e.g., from a discolored powder to well-formed crystals) and a sharpening of its melting point range, which should be close to the literature value of 146-148 °C.[3][4]
Q4: Can I reuse the filtrate (mother liquor)?
The mother liquor will contain some dissolved product. It is possible to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. However, this second crop will likely be less pure than the first.
V. Logical Relationships in Recrystallization
Diagram illustrating the interplay of key factors in recrystallization.
VI. References
-
Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. BenchChem.
-
3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. PubChem.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
-
3.6F: Troubleshooting. Chemistry LibreTexts.
-
Solvent Choice. University of York, Chemistry Teaching Labs.
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
-
Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube.
-
4-(Trifluoromethyl)pyridine-3-carboxylic acid. Chem-Impex.
-
Recrystallization and Crystallization. University of California, Irvine.
-
4-(Trifluoromethyl)pyridine-3-carboxylic acid 98%. Sigma-Aldrich.
-
Recrystallization I. University of Massachusetts.
-
Recrystallisation Help. Reddit.
-
4-(Trifluoromethyl)pyridine-3-carboxylic acid 98%. Sigma-Aldrich.
-
This compound, 95%. Thermo Scientific Chemicals.
-
3-(Trifluoromethyl)pyridine-4-carboxamide. Frontier Specialty Chemicals.
-
3-(Trifluoromethyl)pyridine 97%. Sigma-Aldrich.
-
3-(Trifluoromethyl)pyridine. Tokyo Chemical Industry (India) Pvt. Ltd.
-
4-(Trifluoromethyl)pyridine-3-carboxylic acid. Santa Cruz Biotechnology.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie. New crystal structures.
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Longdom Publishing.
References
- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(トリフルオロメチル)ピリジン-3-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. Reagents & Solvents [chem.rochester.edu]
By-product formation in the synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formation encountered during this synthesis. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure a successful and high-purity synthesis.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity.[1][2] However, the synthesis, typically involving the hydrolysis of a nitrile precursor, is not without its challenges. Understanding and controlling by-product formation is paramount to achieving high yield and purity. This guide will address the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary by-products?
A1: A prevalent synthetic route is the hydrolysis of a nitrile precursor, such as 2-chloro-4-cyano-3-(trifluoromethyl)pyridine or a similar substituted pyridine.[3][4] This reaction can be performed under acidic or basic conditions.[5] The primary by-products encountered are:
-
3-(Trifluoromethyl)pyridine-4-carboxamide: Resulting from incomplete hydrolysis of the nitrile group.[5][6]
-
3-(Trifluoromethyl)pyridine: Formed via decarboxylation of the final product under harsh thermal conditions.[7][8][9]
-
Starting Material Carryover: Unreacted nitrile precursor remaining in the final product.
-
Pyridine-3,4-dicarboxylic acid: Arising from the hydrolysis of the trifluoromethyl group under forcing basic conditions, although this is less common due to the general stability of the C-F bond.[1][10]
Q2: My final product shows a persistent impurity that I suspect is the amide intermediate. How can I drive the hydrolysis to completion?
A2: The presence of the amide intermediate, 3-(Trifluoromethyl)pyridine-4-carboxamide, is a clear indication of incomplete hydrolysis. To address this, consider the following:
-
Reaction Time: Extend the reaction time to ensure the complete conversion of the amide to the carboxylic acid.
-
Temperature: Increase the reaction temperature. The hydrolysis of amides is often slower than that of nitriles and may require more forcing conditions.
-
Reagent Concentration: Increase the concentration of the acid or base catalyst. For acidic hydrolysis, a stronger acid might be necessary.[11] For basic hydrolysis, a higher concentration of hydroxide is required.[5]
Q3: After purification, I've identified 3-(Trifluoromethyl)pyridine as a by-product. What causes this and how can it be prevented?
A3: The presence of 3-(Trifluoromethyl)pyridine is due to the decarboxylation of your target molecule, this compound. Pyridine carboxylic acids, especially with the carboxylic acid group at the 2- or 4-position, are susceptible to decarboxylation upon heating.[7][8][9] To prevent this:
-
Avoid Excessive Heat: During workup and purification, especially distillation, maintain the lowest possible temperature. Vacuum distillation is highly recommended.
-
pH Control: The stability of pyridine carboxylic acids towards decarboxylation is pH-dependent. The zwitterionic form is often more prone to decarboxylation.[8][9]
Q4: Can the trifluoromethyl group be compromised during the synthesis?
A4: The trifluoromethyl group is generally very stable under a wide range of synthetic conditions due to the strength of the carbon-fluorine bond.[1][2] However, under very harsh basic conditions (e.g., concentrated alkali hydroxides at high temperatures), it can undergo hydrolysis to a carboxylic acid.[1][10] It is crucial to monitor the reaction conditions to avoid this side reaction. The trifluoromethyl group is typically stable in acidic conditions.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; By-product formation (e.g., decarboxylation); Mechanical loss during workup. | Optimize reaction conditions (time, temperature, reagent concentration); Use milder purification techniques (e.g., recrystallization instead of distillation if possible); Ensure efficient extraction and isolation procedures. |
| Product Contaminated with Amide | Incomplete hydrolysis. | Extend reaction time; Increase reaction temperature; Increase concentration of acid or base catalyst. |
| Product Contaminated with Decarboxylated By-product | Excessive heat during reaction or purification. | Maintain strict temperature control; Utilize vacuum distillation for purification; Consider alternative purification methods like recrystallization. |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time and/or temperature; Ensure adequate mixing; Verify the purity of starting materials and reagents. |
| Formation of an Unexpected Polar By-product | Possible hydrolysis of the trifluoromethyl group. | Use milder basic conditions (lower temperature, lower concentration of base); Monitor the reaction closely by TLC or HPLC to detect the formation of this by-product early. |
Experimental Protocols
Protocol 1: Complete Hydrolysis of 3-(Trifluoromethyl)pyridine-4-carbonitrile
This protocol outlines a two-stage approach to minimize the formation of the amide by-product.
-
Initial Hydrolysis:
-
To a solution of 3-(Trifluoromethyl)pyridine-4-carbonitrile in a suitable solvent (e.g., ethanol/water), add a stoichiometric excess of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the disappearance of the starting nitrile by TLC or HPLC.
-
-
Forced Hydrolysis of Amide:
-
Once the nitrile is consumed, add an additional portion of the strong base.
-
Continue to reflux and monitor for the disappearance of the intermediate amide.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Analytical Method for Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of the final product and quantifying by-products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: this compound will be more polar than the amide intermediate and the decarboxylated by-product.
Visualizing the Reaction Pathways
To better understand the formation of the target compound and its by-products, the following reaction pathway diagrams are provided.
Caption: Main reaction pathway and key by-product formation.
Caption: Troubleshooting flowchart for common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Stability of 3-(Trifluoromethyl)pyridine-4-carboxylic acid under acidic conditions
Technical Support Center: 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
A Guide to Stability Under Acidic Conditions for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic experimental conditions. As a key building block in pharmaceuticals and agrochemicals, understanding its stability profile is critical for reaction optimization, impurity profiling, and ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an acidic environment?
When subjected to acidic conditions, particularly with heat, two principal degradation pathways must be considered for this compound:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) to form 3-(trifluoromethyl)pyridine. While pyridinecarboxylic acids can undergo decarboxylation, the reaction rate is highly dependent on the position of the carboxyl group and the reaction conditions.[1][2] Generally, this process requires elevated temperatures (e.g., 120-250°C) in aqueous solutions.[1][3]
-
Hydrolysis of the Trifluoromethyl Group: The conversion of the -CF₃ group into a carboxylic acid (-COOH), yielding pyridine-3,4-dicarboxylic acid. This reaction is typically observed only under very harsh acidic conditions, such as treatment with fuming sulfuric acid, and is not expected under standard laboratory protocols using dilute or moderately concentrated acids.[4][5][6]
Q2: My protocol involves an acidic workup or reaction step (e.g., using HCl or H₂SO₄). Should I expect significant degradation?
For most standard organic synthesis protocols, such as those involving catalytic amounts of acid or aqueous acidic workups at or below room temperature, this compound is generally stable. The energy barriers for both decarboxylation and trifluoromethyl group hydrolysis are substantial. Significant degradation is typically only a concern under "forced" conditions, such as prolonged heating at high temperatures in a strongly acidic medium.
Q3: What are the potential degradation products I should look for?
If degradation does occur, you should primarily monitor for the appearance of two potential impurities:
-
Product of Decarboxylation: 3-(Trifluoromethyl)pyridine.
-
Product of -CF₃ Hydrolysis: Pyridine-3,4-dicarboxylic acid.
These can be detected and quantified using analytical techniques like HPLC, with structural confirmation provided by LC-MS.
Q4: How can I definitively assess the stability of this compound under my specific experimental conditions?
The most reliable method is to perform a forced degradation study .[7][8] This involves intentionally subjecting a sample of the compound to your specific acidic conditions (or slightly harsher versions) for a defined period and analyzing the outcome. This proactive approach helps identify potential degradants, develop stability-indicating analytical methods, and establish safe operational limits for your process.[9]
Troubleshooting Guide: Unexpected Results in Your Experiment
Issue: An unexpected impurity peak has appeared in my HPLC chromatogram after performing a reaction or workup in acidic media.
Possible Cause: This could be a degradation product of this compound, especially if the process involved heat.
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown peak.
-
If the mass corresponds to 3-(Trifluoromethyl)pyridine (MW: 147.10 g/mol ) , decarboxylation has likely occurred.
-
If the mass corresponds to Pyridine-3,4-dicarboxylic acid (MW: 167.12 g/mol ) , hydrolysis of the trifluoromethyl group has occurred, though this is less common.
-
-
Review Your Protocol: Assess the temperature and duration of the acidic step. Were temperatures elevated (>80°C) for an extended period?
-
Mitigation Strategy:
-
Reduce Temperature: Perform the acidic step at a lower temperature.
-
Minimize Time: Reduce the exposure time of the compound to the acidic conditions.
-
Change Acid: Consider using a weaker acid if compatible with your reaction chemistry.
-
Issue: The yield of my desired product is consistently low when using this compound as a starting material in an acidic reaction.
Possible Cause: Besides competing side reactions, the loss of your starting material to degradation could be a contributing factor.
Troubleshooting Steps:
-
Run a Control Experiment: Subject only the this compound (without other reactants) to the exact reaction conditions (acid, solvent, temperature, time).
-
Analyze the Control: Use a quantitative method like HPLC with a calibrated standard to determine the percentage of the starting material that has degraded.
-
Optimize Conditions: If degradation is confirmed, modify the reaction conditions as described above (lower temperature, shorter time) to find a balance that favors product formation over starting material degradation.
Visualizing Potential Degradation Pathways
The diagram below illustrates the two primary degradation routes for this compound under stressful acidic conditions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. biomedres.us [biomedres.us]
Technical Support Center: 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
Welcome to the technical support center for 3-(Trifluoromethyl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its thermal stability characteristics. Given the limited publicly available data on this specific molecule, this guide will focus on providing a framework for you to assess its thermal stability in your own laboratory setting, ensuring both safety and experimental success.
Introduction: The Importance of Experimentally Determining Thermal Stability
In the realm of chemical research and drug development, assuming the stability of a compound without empirical data can lead to compromised experiments, inaccurate results, and, most importantly, significant safety risks. For compounds like this compound, which contains a potentially labile trifluoromethyl group on a pyridine ring, understanding its behavior at elevated temperatures is crucial. This guide provides the foundational knowledge and practical steps to characterize the thermal stability of this and similar research chemicals.
Frequently Asked Questions (FAQs)
Q1: What is the known decomposition temperature of this compound?
A: Currently, there is no definitively published decomposition temperature for this specific compound. Safety Data Sheets (SDS) often state that the decomposition temperature is "not determined" and that "no decomposition if used according to specifications"[1]. However, this lack of data necessitates a cautious approach. The melting point is reported to be in the range of 146-148 °C[2][3]. Significant decomposition is generally expected to occur at temperatures well above the melting point, but this is not a guaranteed rule.
Q2: What are the potential hazards associated with heating this compound?
A: The primary concern with heating fluorinated organic compounds is the potential for thermal decomposition to release hazardous substances. The trifluoromethyl (-CF3) group, in particular, can be a source of toxic gases upon decomposition. While one SDS for this compound states "No dangerous decomposition products known," this should be interpreted with caution in the absence of experimental data[1]. General studies on the thermolysis of fluoropolymers and other fluorinated compounds show that they can produce highly toxic and corrosive gases such as hydrogen fluoride (HF) and various perfluorinated carboxylic acids[4][5]. Therefore, all heating experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: Which analytical techniques are most suitable for determining the thermal stability of this compound?
A: The most common and effective techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
-
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition (mass loss) begins.
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect phase transitions (like melting) and exothermic or endothermic decomposition events. Coupling these techniques with evolved gas analysis (EGA) methods like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) can provide even more valuable information by identifying the decomposition products in real-time.[6]
Q4: How should I properly store this compound to ensure its long-term stability?
A: For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage in an inert atmosphere at room temperature. Avoid exposure to high temperatures or direct sunlight.
Troubleshooting Guide for Thermal Analysis
This section addresses common issues that may arise during the thermal analysis of this compound.
Issue 1: The TGA curve shows a significant weight loss at a temperature below 100°C.
-
Possible Cause: This is often due to the presence of residual solvent or adsorbed water, especially since the compound is soluble in water[1].
-
Solution:
-
Ensure the sample is thoroughly dried under vacuum before analysis.
-
Perform a "dry run" by holding the sample at a temperature slightly above the boiling point of the suspected solvent (e.g., 110°C) for a period before starting the main heating ramp. This will remove any volatile components.
-
Issue 2: The DSC curve shows a sharp, significant exothermic peak.
-
Possible Cause: A sharp exotherm is a strong indicator of a rapid, energetic decomposition event. This could pose a significant safety hazard, especially with larger sample sizes.
-
Solution:
-
IMMEDIATELY treat this as a potential safety risk.
-
For all future experiments with this compound, use a much smaller sample size.
-
Consider using a lower heating rate to better resolve the thermal events.
-
Ensure all safety measures, such as a blast shield on the instrument and proper fume hood ventilation, are in place.
-
Issue 3: The onset temperature of decomposition seems to vary between experiments.
-
Possible Cause:
-
Different heating rates: Faster heating rates can shift the apparent onset of decomposition to higher temperatures.
-
Sample preparation: Inconsistent packing of the sample in the TGA pan can affect heat transfer.
-
Atmosphere: The presence of oxygen (air) versus an inert atmosphere (nitrogen, argon) can significantly alter the decomposition pathway and temperature.
-
-
Solution:
-
Maintain a consistent heating rate for all comparative experiments. A common rate is 10 °C/min.
-
Develop a standardized procedure for sample preparation, ensuring a consistent sample mass and packing.
-
Clearly document the atmosphere used for the analysis and do not compare results obtained under different atmospheres directly.
-
Experimental Protocol: Assessing Thermal Stability using TGA/DSC
This protocol provides a general framework for analyzing the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition and identify the thermal nature of decomposition events.
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
Materials:
-
This compound, dried.
-
TGA pans (aluminum or platinum, depending on the temperature range).
-
High-purity nitrogen or argon gas for inert atmosphere.
Procedure:
-
Instrument Preparation:
-
Turn on the TGA/DSC instrument and allow it to stabilize.
-
Start the flow of the desired purge gas (e.g., nitrogen at 20-50 mL/min).
-
-
Sample Preparation:
-
Tare an empty TGA pan on a microbalance.
-
Carefully place 3-5 mg of the dried compound into the pan. A smaller sample size is recommended for initial runs due to the unknown nature of the decomposition.
-
Record the exact mass of the sample.
-
-
Loading the Sample:
-
Place the sample pan and an empty reference pan into the instrument's furnace.
-
-
Setting up the Thermal Program:
-
Equilibration: Equilibrate the sample at 30°C.
-
Heating Ramp: Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a rate of 10 °C/min. The final temperature should be high enough to ensure complete decomposition.
-
Data Collection: Ensure that weight, temperature, and heat flow are being recorded throughout the experiment.
-
-
Post-Analysis:
-
Once the run is complete, allow the furnace to cool to room temperature before removing the sample.
-
Analyze the resulting TGA and DSC curves.
-
Interpreting Thermal Analysis Data
The data obtained from the TGA/DSC analysis will allow you to characterize the thermal stability of the compound.
-
TGA Curve (Weight vs. Temperature):
-
Onset Temperature (Tonset): This is the temperature at which significant weight loss begins. It is a primary indicator of thermal stability.
-
Weight Loss Steps: The number and magnitude of weight loss steps can provide insight into the decomposition mechanism.
-
-
DSC Curve (Heat Flow vs. Temperature):
-
Endotherms (valleys): Indicate processes that absorb heat, such as melting or boiling.
-
Exotherms (peaks): Indicate processes that release heat, such as crystallization or, importantly, decomposition. An exothermic decomposition is more hazardous than an endothermic one.
-
Table 1: Example Data Summary for Thermal Analysis of this compound
| Parameter | Observed Value | Interpretation |
| Melting Point (DSC) | ~146-148 °C | Endothermic event corresponding to the known melting point.[2][3] |
| Onset of Decomposition (TGA) | e.g., 250 °C | The temperature at which the compound begins to degrade significantly. |
| Decomposition Event (DSC) | e.g., Exothermic | The decomposition process releases energy, indicating a potentially hazardous event. |
| Residual Mass at 600°C (TGA) | e.g., <1% | Indicates that the compound decomposes completely into volatile products. |
Visualizing Workflows
Troubleshooting Unexpected Thermal Events
Caption: Troubleshooting workflow for unexpected thermal analysis results.
Logical Steps for Thermal Stability Assessment
Caption: Logical workflow for assessing the thermal stability of a research chemical.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. 4-(トリフルオロメチル)ピリジン-3-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 4. turi.org [turi.org]
- 5. cswab.org [cswab.org]
- 6. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Decarboxylation of Pyridinecarboxylic Acids
Welcome to the technical support center for the decarboxylation of pyridinecarboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these versatile heterocyclic compounds. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My decarboxylation of nicotinic acid (pyridine-3-carboxylic acid) is not proceeding, even at high temperatures. What is going wrong?
This is a common and expected observation. The position of the carboxyl group on the pyridine ring is the single most critical factor determining the ease of decarboxylation.
Causality & Mechanistic Insight:
The widely accepted mechanism for the uncatalyzed thermal decarboxylation of pyridine-2-carboxylic acid (picolinic acid) involves the formation of a zwitterionic intermediate.[1][2] The proximity of the basic ring nitrogen to the carboxylic acid at the 2-position allows for the formation of an internal salt, or zwitterion. Upon heating, this zwitterion loses carbon dioxide to form a 2-pyridyl carbanion ylide, which is then protonated by a proton source in the medium to yield pyridine.[1][2]
For nicotinic acid (3-position) and isonicotinic acid (4-position), this zwitterionic intermediate is not readily formed due to the larger distance between the nitrogen and the carboxyl group.[2] Consequently, they are significantly more stable and resistant to thermal decarboxylation under conditions that are effective for picolinic acid.[2]
Troubleshooting Steps:
-
Confirm Isomer: Double-check that you are not working with picolinic acid (2-isomer), which decarboxylates much more readily.
-
Employ Catalysis: For nicotinic acid, catalytic methods are generally required. Copper chromite is a classic and effective catalyst for this transformation.[3][4]
-
High-Temperature Liquid Water: Non-catalytic decarboxylation of certain pyridinedicarboxylic acids to yield nicotinic acid has been achieved using high-temperature liquid water (150-250°C) under pressure.[5][6] This approach may be adaptable for nicotinic acid itself, but requires specialized high-pressure equipment.
Q2: I am attempting to decarboxylate picolinic acid and observing a very slow reaction rate. How can I accelerate it?
While picolinic acid is the most reactive of the simple pyridine monocarboxylic acids, several factors can influence the reaction rate.
Factors Influencing Rate:
-
Temperature: Decarboxylation is a thermally driven process. Insufficient temperature is the most common reason for a slow reaction. Picolinic acid typically requires temperatures around 150°C in aqueous solutions for a reasonable rate.[1]
-
Solvent: The choice of solvent can play a role. While often performed in aqueous solutions, solvents like ethylene glycol have also been used.[7][8] In some related reactions, high-boiling aromatic solvents like p-cymene have been shown to improve yields.[9]
-
pH (in Aqueous Media): The rate of decarboxylation for picolinic acid in aqueous solution is pH-dependent. The maximum rate is typically observed near the isoelectric point, where the concentration of the reactive zwitterionic species is highest.[1] At very low or very high pH, the rate decreases because the predominant species are either the protonated cation or the carboxylate anion, neither of which readily forms the necessary intermediate.[1]
-
N-Alkylation: N-alkylation of picolinic acid, to form a betaine like homarine (N-methylpicolinic acid), dramatically increases the rate of decarboxylation, by as much as 200-720 times compared to picolinic acid itself.[1][7][8] This is because the nitrogen is permanently in a positively charged state, facilitating the formation of the ylide intermediate upon loss of CO2.
Troubleshooting & Optimization:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS.
-
Optimize pH: If running in water, adjust the pH to be near the isoelectric point of picolinic acid to maximize the concentration of the reactive zwitterion.[1]
-
Consider a High-Boiling Solvent: If the reaction is not sensitive to protic solvents, consider a higher-boiling solvent like ethylene glycol or p-cymene to achieve higher reaction temperatures safely.
Q3: What is the expected order of reactivity for the decarboxylation of pyridine-2-, 3-, and 4-carboxylic acids?
Understanding the inherent reactivity based on structure is key to experimental design.
Reactivity Order: Picolinic Acid (2-COOH) > Isonicotinic Acid (4-COOH) > Nicotinic Acid (3-COOH)
-
Picolinic Acid (2-position): Is the most reactive due to its ability to form a stabilized zwitterionic intermediate, which facilitates the loss of CO2.[2]
-
Isonicotinic Acid (4-position): Is significantly more stable than picolinic acid. While a zwitterion can be drawn, the resulting ylide intermediate after decarboxylation is less stable than the 2-pyridyl ylide. It is reported to be over 100 times less reactive than picolinic acid.[2]
-
Nicotinic Acid (3-position): Is the most stable of the three isomers. It does not have a direct electronic stabilization pathway for the carbanion that would be formed upon decarboxylation, making it very resistant to this reaction without a catalyst.[2]
This relative reactivity is summarized in the table below.
| Pyridinecarboxylic Acid | Isomer Position | Relative Ease of Decarboxylation | Typical Conditions |
| Picolinic Acid | 2- (ortho) | Easiest | Thermal, uncatalyzed (e.g., 150°C in water)[1] |
| Isonicotinic Acid | 4- (para) | Difficult | Requires forcing conditions or catalysis[2] |
| Nicotinic Acid | 3- (meta) | Very Difficult | Requires catalysis (e.g., Copper chromite)[3] |
Q4: I am considering a copper-catalyzed decarboxylation. What should I be aware of?
Copper catalysis is a powerful tool for decarboxylative couplings and can also be used for simple decarboxylation, particularly for the more stable isomers.
Key Considerations for Copper Catalysis:
-
Catalyst Choice: Various copper sources can be used, including Cu(OAc)2, CuOAc, and Cu(OTf)2.[10][11][12] The choice of catalyst can influence reaction efficiency.
-
Ligands: In many copper-catalyzed decarboxylative functionalizations, ligands such as 2,2'-bipyridine (bpy) are employed to stabilize the copper center and modulate its reactivity.[10][12]
-
Mechanism: The mechanism for copper-catalyzed decarboxylation often involves the formation of a copper carboxylate complex.[13] Decarboxylation then proceeds to form an aryl-copper intermediate, which can then be protonated or participate in further coupling reactions.
-
Inhibition by Other Metals: Be aware that other divalent metal ions, such as Mg+2 and Mn+2, have been shown to inhibit the decarboxylation of picolinic acid, likely by competing for coordination to the carboxylate or ring nitrogen.[8][14]
Troubleshooting a Catalytic Reaction:
-
Catalyst Loading: Ensure adequate catalyst loading. Start with reported literature values (e.g., 5-20 mol%) and optimize if necessary.
-
Atmosphere: While many reactions are robust, some copper-catalyzed processes are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (N2 or Ar).
-
Substrate Purity: Impurities in your starting material could potentially chelate the copper catalyst and inhibit the reaction. Ensure your pyridinecarboxylic acid is of high purity.
Experimental Protocols & Visual Guides
Protocol 1: Thermal Decarboxylation of Picolinic Acid in Aqueous Solution
This protocol is a baseline procedure for the uncatalyzed decarboxylation of picolinic acid, adapted from kinetic studies.[1]
Materials:
-
Picolinic acid
-
Buffered aqueous solution (e.g., phosphate or citrate buffer, adjusted to the desired pH)
-
High-pressure reaction vessel or sealed tube capable of safely withstanding temperatures up to 150°C and resulting pressure.
-
Stirring mechanism (magnetic stir bar)
-
Heating mantle or oil bath
Procedure:
-
Prepare a buffered aqueous solution at the desired pH (a pH near the isoelectric point, ~1, is optimal for rate).[1]
-
Dissolve a known concentration of picolinic acid in the buffer solution inside the high-pressure vessel.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in a heating mantle or oil bath pre-heated to 150°C.
-
Stir the reaction mixture at a constant rate.
-
Monitor the reaction progress over time by taking aliquots (after cooling) and analyzing via HPLC, GC, or NMR to observe the disappearance of starting material and the appearance of pyridine.
-
Upon completion, cool the reaction vessel to room temperature before opening.
-
The resulting product is an aqueous solution of pyridine.
Diagrams: Mechanisms and Workflows
Caption: Comparative mechanism for thermal decarboxylation.
Caption: Troubleshooting workflow for decarboxylation issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 5. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Copper-Catalyzed Decarboxylative Functionalization of Conjugated β,γ-Unsaturated Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid Synthesis
Guide Objective: This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the specific challenges encountered when transitioning from bench-scale synthesis to pilot-plant or manufacturing scale.
Introduction: The Challenge of Scaling a Key Building Block
This compound is a crucial heterocyclic building block in the pharmaceutical and agrochemical industries. Its utility stems from the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, which can enhance metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients.
However, scaling the synthesis of this molecule from grams to kilograms presents significant challenges. Issues that are minor at the lab scale, such as heat transfer, reagent addition rates, impurity profiles, and product isolation, can become critical impediments to an efficient, safe, and economically viable large-scale process. This guide provides practical, field-proven insights to navigate these complexities.
Section 1: Overview of a Scalable Synthetic Pathway
While several synthetic routes exist, a common and scalable approach involves the hydrolysis of a 4-cyano-3-(trifluoromethyl)pyridine precursor. This method avoids harsh oxidation conditions and often starts from more readily available materials. The key transformation is the conversion of the nitrile group to a carboxylic acid, typically under basic or acidic conditions.
The following workflow diagram illustrates the critical control points in this process, which will be the focus of our troubleshooting guide.
Caption: Key stages in the scale-up synthesis of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses common problems encountered during the scale-up of the nitrile hydrolysis route.
Problem 1: Incomplete or Stalled Hydrolysis Reaction
-
Q: My hydrolysis reaction stalls at 50-60% conversion, even after extended reaction times. What are the likely causes at scale?
-
A: This is a frequent scale-up issue. The primary causes are typically related to mass transfer limitations or insufficient reagent stoichiometry.
-
Inadequate Mixing: At larger volumes, ensuring homogenous mixing of the reaction slurry is critical. If the starting nitrile has low solubility, "dead zones" can form in the reactor where the local concentration of the base (e.g., NaOH) is depleted. Action: Increase the agitation rate and consider using a reactor with baffles to improve turbulent mixing.
-
Stoichiometry of Base: While lab-scale reactions may proceed with a slight excess of base, scale-up requires precise charge calculation. The hydrolysis of a nitrile to a carboxylate consumes two equivalents of hydroxide (one for hydrolysis, one for deprotonation of the resulting acid). Any loss of base (e.g., reaction with atmospheric CO2) can lead to incomplete conversion. Action: Use a larger excess of base (e.g., 2.5-3.0 equivalents) and perform the reaction under a nitrogen atmosphere to prevent carbonate formation.
-
Formation of Insoluble Intermediates: The intermediate amide may precipitate from the solution, slowing down its subsequent hydrolysis to the carboxylic acid. Action: Consider adding a co-solvent (e.g., methanol, ethanol) to improve the solubility of all species throughout the reaction. A patent for the hydrolysis of cyanopyridines highlights that reaction conditions can be tuned to favor either the amide or the final carboxylic acid.[1]
-
-
Problem 2: Formation of Impurities and Color Issues
-
Q: The crude product is dark brown and contains several impurities detected by HPLC. How can I achieve a cleaner product?
-
A: Color formation and impurities often point to side reactions exacerbated by high temperatures or prolonged reaction times.
-
Thermal Degradation: Pyridine derivatives can be sensitive to high temperatures, especially under strongly basic conditions. Localized overheating, often near reactor walls or heating jackets, can cause decomposition. Action: Ensure precise temperature control. Use a reactor with good heat transfer capabilities and consider a controlled, slower heating ramp-up.
-
Side Reactions of the Trifluoromethyl Group: While the C-F bond is strong, the -CF3 group can be susceptible to elimination of HF (dehydrofluorination) under harsh basic conditions, leading to complex by-products.[2] Action: Avoid excessively high temperatures (>100-110°C) during the hydrolysis. If possible, use a lower reaction temperature for a longer duration.
-
Impure Starting Material: The quality of the starting 4-cyano-3-(trifluoromethyl)pyridine is paramount. Impurities from its synthesis, such as chlorinated precursors, will carry through and complicate purification. Action: Implement rigorous quality control on the incoming starting material.
-
-
Problem 3: Difficult Product Isolation and Purification
-
Q: During the acidic work-up, my product either "oils out" or forms a fine, difficult-to-filter solid. How can I improve the crystallization?
-
A: This is a classic crystallization challenge. The key is to control the supersaturation rate and understand the pH-solubility profile of your amphoteric product.
-
pH Control is Critical: this compound has both a basic nitrogen atom and an acidic carboxyl group. Its solubility is highly dependent on pH. The product is least soluble at its isoelectric point. Dumping acid quickly will cause the product to "crash out" as a fine powder or oil. Action: Perform a slow, controlled addition of acid (e.g., HCl) with vigorous stirring. Monitor the pH closely and aim for the isoelectric point where precipitation is maximal. You may need to determine this experimentally (typically in the pH 3-5 range for pyridine carboxylic acids).
-
Solvent Selection: Water is a common solvent, but a mixed-solvent system can yield better crystal morphology. Action: Consider an anti-solvent crystallization. After neutralization, if the product is still too soluble, add a miscible organic solvent in which the product is insoluble (e.g., isopropanol, acetone) to induce crystallization.
-
Temperature Profile: A controlled cooling profile is essential for growing larger, easily filterable crystals. Action: After neutralization, hold the slurry at a slightly elevated temperature (e.g., 40-50°C) to allow for crystal ripening, then cool slowly to ambient or sub-ambient temperature before filtration.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when scaling up this synthesis?
-
A: The main concerns involve handling corrosive materials and managing reaction exotherms. The hydrolysis of nitriles can be exothermic. At scale, this heat must be managed effectively to prevent a runaway reaction. Always use a reactor with adequate cooling capacity. Personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat, is mandatory.[3][4] Work should be conducted in a well-ventilated area to avoid inhalation of any volatile reagents or by-products.[5][6][7]
-
-
Q: Which analytical techniques are essential for monitoring this process?
-
A: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is indispensable. It allows for the quantification of starting material, intermediate amide, final product, and any impurities. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, and Differential Scanning Calorimetry (DSC) is useful for determining the melting point and purity.
-
-
Q: How does the -CF3 group affect the properties of the molecule?
-
A: The trifluoromethyl group is a strong electron-withdrawing group. This has two major effects:
-
It decreases the basicity of the pyridine nitrogen, making it less prone to protonation than pyridine itself.
-
It increases the acidity of the carboxylic acid group compared to the non-fluorinated analogue, which can affect the pH range for crystallization.
-
-
Section 4: Protocols & Data
Experimental Protocol: Scale-Up Hydrolysis
This protocol is a representative example for a 1 kg scale synthesis. Caution: This procedure should only be performed by trained chemists in a facility designed for handling these quantities and reagents.
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet with 4-cyano-3-(trifluoromethyl)pyridine (1.0 kg, 5.37 mol).
-
Reagent Charge: Add deionized water (5 L) and a 50% w/w aqueous solution of sodium hydroxide (1.29 kg, 16.12 mol, 3.0 equiv.).
-
Reaction: Under a slow nitrogen stream, begin agitation and heat the reactor jacket to 95-100°C. Monitor the internal temperature. The reaction is exothermic and may require cooling to maintain the target temperature. Hold at 95-100°C for 8-12 hours.
-
Reaction Monitoring: Take periodic samples and analyze by HPLC to confirm the disappearance of the starting material and the intermediate amide.
-
Cooling & Work-up: Once the reaction is complete, cool the mixture to 40-50°C.
-
Neutralization/Crystallization: Slowly add concentrated hydrochloric acid (~37%) via an addition funnel. Monitor the internal temperature and pH. The addition is exothermic. Add acid until the pH of the slurry is between 3.5 and 4.0. A thick white precipitate will form.
-
Crystal Ripening & Cooling: Hold the slurry at 40-50°C with slow agitation for 1 hour. Then, cool the slurry to 10-15°C over 2-3 hours.
-
Isolation: Filter the solid product using a suitable filter press or Nutsche filter. Wash the filter cake with cold deionized water (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Analysis: Analyze the final product for purity (HPLC), identity (NMR), and residual solvent (GC). Expected yield: 85-92%.
Data Presentation
Table 1: Troubleshooting Summary for Hydrolysis Scale-Up
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Inadequate mixing; Insufficient base; Low temperature | Increase agitation; Use 2.5-3.0 eq. of base under N2; Ensure internal temp reaches 95°C |
| Impurity Formation | Localized overheating; Reaction time too long | Improve heat transfer; Monitor reaction and stop once complete |
| Product Oils Out | Rapid pH change; High impurity load | Slow, controlled acid addition; Ensure starting material purity |
| Fine, Pasty Solid | "Crashing out" of product | Adjust pH to isoelectric point slowly; Allow for crystal ripening at 40-50°C before cooling |
Section 5: Visualization of Key Processes
Caption: Decision tree for troubleshooting low yields in the hydrolysis reaction.
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Purification of 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Welcome to the technical support center for the purification of 3-(Trifluoromethyl)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple procedural lists to explain the underlying principles of purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: The final product shows persistent baseline impurities in the HPLC analysis, which do not seem to be removed by standard recrystallization.
-
Probable Cause: The impurities may have very similar polarity and solubility profiles to the desired product. These could be isomeric impurities, such as 4-(Trifluoromethyl)pyridine-3-carboxylic acid, or structurally related compounds formed during synthesis. Standard single-solvent recrystallization may not be sufficient to resolve these closely related species.
-
Solution:
-
Solvent System Screening for Recrystallization: A systematic screening of solvent systems is the first line of attack. Instead of a single solvent, explore binary or even tertiary solvent mixtures. The goal is to find a system where the desired product has high solubility at elevated temperatures and significantly lower solubility at room temperature or below, while the impurity remains in solution.
-
Recommended Starting Points for Solvent Screening:
-
Ethanol/Water
-
Isopropanol/Heptane
-
Ethyl acetate/Hexane[1]
-
Toluene/Methanol
-
-
-
Chromatographic Purification: If recrystallization proves ineffective, column chromatography is the next logical step. Given the polar nature of the carboxylic acid, normal-phase silica gel chromatography can be challenging due to strong adsorption and peak tailing.
-
Reverse-Phase Chromatography: This is often a more effective technique for polar compounds. A C18-functionalized silica gel is a good starting point, with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with a small amount of an acid modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid and improve peak shape.
-
Mixed-Mode Chromatography: For separating isomers with subtle differences in hydrophobicity and ionic properties, mixed-mode chromatography can be highly effective.[2][3] Columns with both reversed-phase and ion-exchange characteristics can provide the necessary selectivity.[2]
-
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical carbon dioxide as the primary mobile phase and is an excellent green alternative for purifying polar compounds. SFC can offer unique selectivity compared to HPLC.[4]
-
Issue 2: The isolated product is off-color (e.g., yellow or brown) despite having high purity by HPLC.
-
Probable Cause: The discoloration is likely due to trace amounts of highly colored impurities, which may not be present in sufficient quantities to be easily detected by standard HPLC UV detectors. These could be degradation products or residual catalysts from the synthesis.
-
Solution:
-
Activated Carbon Treatment: Before the final recrystallization step, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities.
-
Protocol: Dissolve the product in a hot solvent. Add a small amount of activated carbon (typically 1-5% by weight). Stir or reflux for a short period (15-30 minutes). Filter the hot solution through a pad of celite to remove the carbon. Proceed with the recrystallization as planned.
-
-
Washing with a Non-polar Solvent: If the colored impurity is non-polar, washing the solid product with a solvent in which the desired compound is insoluble, such as hexane or diethyl ether, can remove the color.
-
Issue 3: During work-up, the product is difficult to extract from an aqueous layer into an organic solvent.
-
Probable Cause: As a carboxylic acid, this compound will exist in its deprotonated, carboxylate form at neutral or basic pH. This ionic form is highly water-soluble and will not partition effectively into an organic solvent.
-
Solution:
-
Acidification of the Aqueous Layer: Before extraction, the aqueous layer must be acidified to a pH below the pKa of the carboxylic acid (typically pH 2-3) using an acid like dilute HCl. This protonates the carboxylate, rendering the molecule neutral and more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and promote its transfer into the organic layer.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomeric Byproducts: Positional isomers, such as other trifluoromethyl-substituted pyridine carboxylic acids, can form depending on the reaction's regioselectivity.[5]
-
Precursors: Intermediates from the synthetic pathway that did not fully react. For instance, if the carboxylic acid is formed by hydrolysis of a nitrile or an ester, some of this precursor may remain.[6]
-
Solvents: Residual solvents used in the reaction or initial work-up.
Q2: What is the best general-purpose recrystallization solvent for this compound?
A2: While the ideal solvent must be determined empirically, a good starting point for this compound is often a mixture of a polar protic solvent and water, such as ethanol/water or isopropanol/water. This is because the compound has both polar (carboxylic acid, pyridine nitrogen) and non-polar (trifluoromethyl group, aromatic ring) character. A patent for a similar compound suggests recrystallization from petroleum ether and ethyl acetate.[1]
Q3: My compound is acid-sensitive. How can I remove basic impurities like pyridine without using an acid wash?
A3: If your compound cannot tolerate an acidic work-up, you can use an aqueous solution of copper(II) sulfate to remove pyridine. Pyridine forms a water-soluble complex with copper(II) ions, which can then be separated in the aqueous layer.[7][8][9] You will observe a color change in the aqueous layer to a deep blue or violet, indicating the formation of the complex.[8]
Q4: Can I use distillation to purify this compound?
A4: Distillation is generally not a suitable method for purifying solid compounds like this compound. It has a relatively high melting point (146-148 °C) and would likely decompose at the high temperatures required for distillation, even under high vacuum.[10]
Section 3: Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of this compound.
-
Solvent Selection: Begin by determining the optimal solvent system through small-scale solubility tests.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of the chosen hot solvent (or solvent mixture) to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Re-heat to reflux for 15-30 minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper or a pad of celite to remove the solids.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Section 4: Visualizing the Workflow
The following diagram illustrates a general decision-making workflow for the purification of this compound.
Caption: A decision tree for the purification of this compound.
References
- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2 [sigmaaldrich.com]
Monitoring the reaction progress of 3-(Trifluoromethyl)pyridine-4-carboxylic acid synthesis
Technical Support Center: Synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Introduction
The synthesis of this compound is a critical process in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's physicochemical properties, often enhancing metabolic stability and binding affinity.[1][2] However, the same electronic effects that make this compound a valuable building block also present unique challenges in its synthesis and monitoring. Incomplete reactions, side-product formation, and product degradation are common hurdles that can impact yield, purity, and scalability.
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for monitoring the progress of this synthesis. Structured in a practical question-and-answer format, this document offers troubleshooting strategies for common issues, detailed analytical protocols, and frequently asked questions to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is real-time monitoring so crucial for this specific synthesis?
A1: The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the pyridine ring and the stability of intermediates.[1] Monitoring is essential to:
-
Prevent Over-reaction or Degradation: Harsh conditions required for some synthetic steps (e.g., oxidation of a precursor) can lead to unwanted side reactions or decomposition of the desired product. Tracking progress allows for timely quenching of the reaction.
-
Optimize Reaction Time: Ensuring the reaction runs to completion without unnecessary heating or stirring saves time and energy and minimizes the formation of time-dependent byproducts.
-
Identify Side Reactions Promptly: The early detection of unexpected spots by Thin Layer Chromatography (TLC) or peaks by High-Performance Liquid Chromatography (HPLC) can indicate issues with reagents, temperature, or atmospheric control, allowing for immediate corrective action.
Q2: What are the most common analytical techniques for monitoring this reaction?
A2: The three most effective and widely used techniques are:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress. It's inexpensive and provides a quick visual confirmation of the consumption of starting material and the formation of the product.[3][4]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows for accurate measurement of the percentage conversion of starting material to product and the detection and quantification of impurities.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for identifying volatile starting materials and byproducts. The carboxylic acid product itself is non-volatile and requires derivatization (e.g., esterification) to be analyzed by GC-MS. This technique is invaluable for troubleshooting and identifying unknown impurities.[7]
Q3: My starting material and product have very different polarities. How does this affect my choice of monitoring technique?
A3: This is an ideal scenario for chromatographic monitoring. The starting material (e.g., 3-(trifluoromethyl)-4-methylpyridine) is significantly less polar than the highly polar carboxylic acid product.
-
On a normal-phase TLC plate , the starting material will have a high Retention Factor (Rf) and travel far up the plate, while the product will have a low Rf and remain near the baseline.[8][9] This large separation makes the reaction easy to follow.
-
In reverse-phase HPLC , the polar product will elute early (short retention time), while the less polar starting material will be retained longer on the nonpolar stationary phase. This clear separation allows for straightforward quantification.[5][6]
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction?
A4: Yes, ¹H NMR and ¹⁹F NMR can be used. By taking a small, quenched aliquot from the reaction mixture, you can analyze the proton and fluorine signals. For example, the disappearance of the methyl protons of a 3-(trifluoromethyl)-4-methylpyridine starting material and the appearance of new aromatic signals corresponding to the product can be tracked. ¹⁹F NMR is particularly useful as the single CF₃ group provides a clean singlet for both the starting material and the product, likely with a slight shift in chemical resonance, allowing for direct comparison of their relative integration to estimate conversion. However, NMR is generally less practical for routine, rapid checks compared to TLC due to the need for sample workup and access to the spectrometer.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. The logical flow for diagnosing these issues is illustrated in the diagram below.
Caption: Troubleshooting logic for reaction monitoring.
Problem 1: The reaction appears stalled; TLC/HPLC shows a significant amount of starting material remaining after the expected reaction time.
-
Probable Cause A: Reagent Stoichiometry or Activity. The limiting reagent (e.g., the oxidant) may have been consumed, or the catalyst may have deactivated.
-
Solution: Add a fresh portion of the reagent (e.g., 0.1-0.2 equivalents) and monitor for any change. If using a catalyst, ensure it was stored correctly and is active.
-
-
Probable Cause B: Insufficient Temperature. The reaction may have a higher activation energy than anticipated, especially if scaling up.
-
Solution: Increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor closely. Be cautious not to overshoot, as this could trigger side reactions.
-
-
Probable Cause C: Poor Solubility. If a reagent or intermediate precipitates from the reaction mixture, the reaction rate will plummet.
-
Solution: Check the mixture for solids. If present, consider adding a co-solvent to improve solubility or increasing the temperature.
-
Problem 2: The TLC plate shows the product spot, but also multiple other spots that are not the starting material.
-
Probable Cause A: Side Reactions. The reaction conditions may be too harsh, leading to undesired reactions on the pyridine ring or the trifluoromethyl group. For example, strongly basic conditions could potentially lead to dehydrofluorination.[10]
-
Solution: Lower the reaction temperature or consider using a milder reagent. A detailed analysis by LC-MS or GC-MS of the crude mixture can help identify the mass of the byproducts, providing clues to their structure.
-
-
Probable Cause B: Product Degradation. The desired carboxylic acid product may not be stable under the prolonged reaction conditions.
-
Solution: Once a reasonable yield is achieved (e.g., >80% conversion by HPLC), consider stopping the reaction and proceeding with purification. It is often better to isolate a slightly lower yield of clean product than to push for full conversion and generate hard-to-remove impurities.
-
-
Probable Cause C: Impure Starting Materials. The impurities may be carried over from the starting material.
-
Solution: Always verify the purity of your starting materials before beginning the synthesis. Run a TLC or HPLC of the starting material alone to confirm its identity and purity.
-
Problem 3: The product spot/peak on TLC/HPLC is streaking or showing poor peak shape.
-
Probable Cause A (TLC): Sample is too concentrated or spotting solvent is too polar. The carboxylic acid group can interact strongly with the silica gel.
-
Solution: Dilute the sample before spotting it on the TLC plate.[11] If streaking persists, add a small amount of acid (e.g., 1% acetic acid) to the TLC eluent to suppress the ionization of the carboxylic acid, which often results in sharper spots.
-
-
Probable Cause B (HPLC): Inappropriate mobile phase pH or buffer. The carboxylic acid's ionization state affects its interaction with the reverse-phase column.
-
Solution: The mobile phase should be buffered to a pH at least 2 units below the pKa of the carboxylic acid (typically pH < 3) to ensure it is fully protonated. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common and effective strategy.[5]
-
Detailed Analytical Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
This protocol is designed for rapid, qualitative assessment of the reaction's progress.
Caption: Standard workflow for TLC monitoring.
Methodology:
-
Preparation:
-
Select an appropriate eluent. A good starting point for this synthesis is a mixture of a nonpolar solvent and a moderately polar solvent, such as 70:30 Hexanes:Ethyl Acetate . Adjust the ratio to achieve an Rf of ~0.3-0.5 for the starting material.[8]
-
Pour ~0.5 cm of the eluent into a developing chamber lined with filter paper and cover it to allow the atmosphere to saturate.[11]
-
-
Sample Preparation:
-
Using a micropipette, withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quench it in a vial containing ~0.5 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water to extract any inorganic reagents. Use the organic layer for spotting.
-
-
Spotting and Development:
-
On a silica gel TLC plate, draw a baseline in pencil ~1 cm from the bottom.
-
Spot three lanes: the starting material (SM), the reaction mixture (RXN), and a co-spot containing both.[4]
-
Place the plate in the saturated chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The pyridine ring is UV-active.
-
Interpretation: A successful reaction will show the starting material spot diminishing in intensity over time, while a new spot with a lower Rf (the more polar carboxylic acid product) appears and intensifies. The reaction is complete when the starting material spot in the RXN lane has completely disappeared.[4]
-
| Compound Type | Polarity | Expected Rf (7:3 Hex:EtOAc) |
| Starting Material (e.g., 4-methyl precursor) | Low | High (~0.6) |
| Product (Carboxylic Acid) | High | Low (~0.1 or baseline) |
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides accurate data on reaction conversion and purity.
Methodology:
-
System and Column:
-
System: Standard HPLC with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
-
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 10-15 minutes. This will elute the polar product first, followed by the non-polar starting material.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 260 nm (adjust based on the UV absorbance maximum of the pyridine ring).
-
-
Sample Preparation:
-
Take a small, known volume of the reaction mixture (e.g., 10 µL).
-
Dilute it significantly in a known volume of mobile phase (e.g., 1 mL) to prevent column overload.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
-
Data Interpretation:
-
Identify the peaks corresponding to the starting material and the product based on their retention times (inject standards of each if available).
-
Calculate the percent conversion using the peak areas:
-
% Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
-
-
Assess purity by looking for any additional peaks. The purity of the product can be estimated by its peak area relative to the total area of all peaks in the chromatogram.[5]
-
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Home Page [chem.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 11. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Welcome to the technical support guide for 3-(Trifluoromethyl)pyridine-4-carboxylic acid (CAS No. not broadly available for this specific isomer, see Note 1). This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the handling, storage, and troubleshooting of common experimental issues encountered with this versatile fluorinated building block.
A Note on Isomers
It is critical to distinguish between the isomers of (Trifluoromethyl)pyridine-carboxylic acid. This guide specifically addresses the This compound isomer. However, much of the publicly available safety and handling data pertains to the more common 4-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS: 158063-66-2)[1][2]. While their properties are similar, always refer to the specific Safety Data Sheet (SDS) for the exact isomer you are using. For the purpose of this guide, safety and handling information will be generalized from closely related isomers where specific data for the 3-CF3, 4-COOH variant is unavailable, with the explicit caution that the user must verify with their supplier-specific SDS.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and safe handling of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on data for closely related isomers like 4-(Trifluoromethyl)pyridine-3-carboxylic acid, the primary hazards are:
-
Skin Irritation (H315): Causes skin irritation[3].
-
Serious Eye Irritation (H319): Causes serious eye irritation[1][3].
-
Respiratory Irritation (H335): May cause respiratory irritation[3].
It is classified under GHS07 (Harmful)[4]. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[3][5].
Q2: What are the recommended storage conditions?
A2: To ensure the long-term stability and integrity of the compound, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container[4]. This is crucial to prevent moisture absorption, as the compound is a carboxylic acid and can be hygroscopic.
-
Location: Keep in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases[6]. The substance should be stored locked up[3].
Q3: What is the general solubility profile of this compound?
A3: The trifluoromethyl (-CF3) group increases lipophilicity, while the carboxylic acid (-COOH) and pyridine nitrogen provide sites for polar interactions and salt formation.
-
Aqueous Solubility: It is reported as soluble in water, likely due to the carboxylic acid group's ability to hydrogen bond and deprotonate[3]. However, solubility can be pH-dependent.
-
Organic Solvents: It exhibits slight solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol[4]. For reactions, solvents like THF, DMF, or acetonitrile are often suitable, though empirical testing is always recommended.
Q4: Is this compound stable? What are potential degradation pathways?
A4: The trifluoromethyl group and the pyridine ring are generally robust. However, like many carboxylic acids, it can undergo decarboxylation under harsh thermal conditions, though this typically requires high temperatures. The primary stability concern is its reactivity with incompatible substances. Microbial degradation pathways for pyridine carboxylic acids often involve initial hydroxylation of the ring, which can lead to ring cleavage[7][8]. While the electron-withdrawing CF3 group may hinder initial oxidation, this highlights the importance of preventing microbial contamination during long-term storage of solutions.
Part 2: Troubleshooting Experimental Issues
This section provides a problem-solving framework for common challenges encountered during reactions involving this compound.
Issue 1: Poor Solubility in Reaction Solvent
Scenario: "My reaction requires dissolving the acid in a non-polar solvent like toluene, but it's not dissolving, leading to a heterogeneous mixture and poor reaction yield."
Analysis: This is an expected outcome. The polarity of the carboxylic acid and the pyridine ring makes it poorly soluble in non-polar aromatic or aliphatic hydrocarbon solvents. Forcing it into solution by heating may not be effective and could risk thermal degradation.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Option A (Co-Solvent): Introduce a polar aprotic co-solvent like THF or DMF in a minimal amount (e.g., 10-20% v/v) to the toluene. This can disrupt the crystal lattice energy and solvate the polar functional groups without drastically changing the overall reaction medium.
-
Option B (Phase Transfer Catalyst): If reacting with a base-sensitive substrate, consider a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the deprotonated carboxylate and the organic-soluble reactant.
-
-
In-situ Salt Formation:
-
Temporarily convert the carboxylic acid to a more soluble salt. For example, adding a slight sub-stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine or DIPEA) can form a trialkylammonium carboxylate salt, which often exhibits significantly higher solubility in moderately polar organic solvents.
-
Decision Workflow for Solubility Issues:
Caption: Troubleshooting workflow for solubility.
Issue 2: Failed Amide Coupling Reaction (e.g., EDC/HOBt)
Scenario: "I'm trying to couple this acid with a primary amine using standard EDC/HOBt conditions, but I'm only recovering starting material or seeing complex side products."
Analysis: The pyridine nitrogen in the substrate is basic and can compete with the intended amine nucleophile. It can react with the activated carboxylic acid intermediate (O-acylisourea) intramolecularly, leading to undesired side products or inhibiting the desired reaction. The electron-withdrawing nature of the adjacent -CF3 group reduces the basicity of the pyridine nitrogen, but it can still be a factor.
Troubleshooting Protocol:
-
Protonate the Pyridine Nitrogen:
-
Add one equivalent of an acid, such as HCl (as a solution in dioxane) or trifluoroacetic acid (TFA), before adding the coupling reagents. This forms the pyridinium salt, effectively neutralizing the nucleophilicity of the ring nitrogen and preventing it from interfering with the coupling reaction. Ensure your desired amine nucleophile remains sufficiently nucleophilic under these slightly acidic conditions.
-
-
Change Coupling Reagent:
-
Switch to a coupling reagent that is less susceptible to side reactions with the pyridine moiety. Reagents like HATU or HBTU, which form activated esters, are often more efficient for heteroaromatic carboxylic acids. They tend to be faster and can outperform carbodiimide-based methods in complex settings.
-
-
Order of Addition:
-
A critical, often overlooked step. Pre-activate the carboxylic acid before adding the amine.
-
Dissolve this compound and the coupling additive (e.g., HOBt, HOAt) in the solvent (e.g., DMF).
-
Add the coupling reagent (e.g., EDC, HATU) and stir for 10-15 minutes to form the activated ester.
-
Finally, add the amine nucleophile to the pre-activated mixture. This minimizes the amine's exposure to the potentially reactive coupling agent and prevents the pyridine nitrogen from interfering before the activated species is formed.
-
-
Experimental Workflow: Optimized Amide Coupling
Caption: Optimized amide coupling workflow.
Part 3: Quantitative Data & Protocols
Physicochemical Properties Summary
The following table summarizes key properties for the closely related and well-documented isomer, 4-(Trifluoromethyl)pyridine-3-carboxylic acid , which can serve as a reasonable proxy.
| Property | Value | Source |
| CAS Number | 158063-66-2 | [1][2][4] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [1][2] |
| Appearance | Light brown to brown or pale yellow solid | [2][4] |
| Melting Point | 146 - 148 °C | [2][4] |
| pKa | 2.50 ± 0.36 (Predicted) | [4] |
| Storage Temp. | Room Temperature | [2][4] |
Protocol: Standard Esterification via Acyl Chloride
This protocol details a reliable method for converting the carboxylic acid to a methyl ester, a common downstream synthetic step.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Triethylamine (TEA)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂), suspend this compound (1.0 eq) in anhydrous DCM.
-
Acyl Chloride Formation: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for ester formation.
-
Removal of Excess Reagent: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The crude acyl chloride is typically used directly in the next step.
-
Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of anhydrous methanol (2.0 eq) and anhydrous triethylamine (1.2 eq) in DCM.
-
Reaction: Add the methanol/TEA solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours or until completion as indicated by TLC/LC-MS.
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure methyl ester.
This guide is intended to provide expert-level support for your work with this compound. Always prioritize safety and consult the specific SDS provided by your supplier before beginning any experiment.
References
- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 5. 3-(TrifluoroMethyl)pyridine-4-carboxaMide - Safety Data Sheet [chemicalbook.com]
- 6. 3-Pyridinecarboxylicacid, 2-(trifluoromethyl)- MSDS CasNo.131747-43-8 [m.lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-(Trifluoromethyl)pyridine-4-carboxylic Acid and the Imperative for Rigorous Analysis
This compound, also known as 4-(Trifluoromethyl)nicotinic acid, is a key building block in organic synthesis. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, often enhancing the biological activity and metabolic stability of the resulting pharmaceutical or agrochemical compounds.[1] Given its role as a critical intermediate, the development of robust analytical methods is paramount for quality control, stability testing, and impurity profiling. The choice of analytical technique is dictated by the specific requirements of the analysis, whether it be for routine quality control, in-depth structural elucidation, or trace-level impurity detection.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Stability Assessment
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the routine analysis of non-volatile and thermally labile compounds like this compound.[2] Its versatility, robustness, and high-throughput capabilities make it the method of choice for quantification, purity assessment, and stability-indicating assays.
The Principle of Separation: A Dance of Polarity
Reversed-phase HPLC (RP-HPLC) is particularly well-suited for pyridine carboxylic acids. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[3][4] By manipulating the composition of the mobile phase, such as the ratio of organic solvent to aqueous buffer and the pH, a fine-tuned separation of the target analyte from its impurities and degradation products can be achieved.
Proposed Stability-Indicating HPLC Method
A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) or key intermediate in the presence of its degradation products.[5][6] Based on established methods for related pyridine derivatives and fluorinated compounds, the following protocol is proposed for a stability-indicating HPLC analysis of this compound.
Experimental Protocol: Stability-Indicating HPLC
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure separation of polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over a defined period to elute all components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of approximately 265 nm, which is a common absorption maximum for pyridine derivatives.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, and filter through a 0.45 µm syringe filter before injection.
dot
Caption: Workflow for HPLC analysis of this compound.
Expected Performance and Validation Parameters
The validation of an analytical method ensures its reliability for the intended purpose.[5] The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical data for similar analyses.[3]
| Parameter | Expected Performance | Rationale/Causality |
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and detector response, crucial for accurate quantification. |
| Accuracy (% Recovery) | 98.0% to 102.0% | Ensures the closeness of the measured value to the true value, indicating minimal systematic error. |
| Precision (% RSD) | ≤ 2.0% | Reflects the degree of scatter between a series of measurements, indicating the method's reproducibility. |
| Limit of Detection (LOD) | ng/mL range | The lowest concentration of analyte that can be reliably detected, important for trace impurity analysis. |
| Limit of Quantification (LOQ) | ng/mL range | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
Forced Degradation and Potential Impurities
Forced degradation studies are essential for establishing the stability-indicating nature of an HPLC method.[5] By subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products can be generated and chromatographically separated from the parent compound.
Based on the degradation pathways of flonicamid, a pesticide for which this compound is a metabolite, potential degradation products could include hydroxylated derivatives or products of decarboxylation.[7][8][9] Synthesis-related impurities may arise from starting materials or side reactions during the manufacturing process.[10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a valuable tool for the analysis of volatile and thermally stable compounds.[13] However, for polar and non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and improve chromatographic performance.[3]
The Necessity of Derivatization
Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation in the injector port. Derivatization converts the polar carboxylic acid group into a more volatile ester or silyl ether, allowing for efficient separation and detection by GC-MS. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[3]
Proposed GC-MS Method with Derivatization
The following protocol outlines a proposed GC-MS method for the analysis of this compound following derivatization.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
-
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
dot
Caption: Workflow for GC-MS analysis of this compound.
Comparative Performance: HPLC vs. GC-MS
| Parameter | HPLC | GC-MS |
| Volatility Requirement | Not required | Required (derivatization needed) |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range with SIM) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Sample Throughput | High | Lower due to derivatization step |
| Cost | Generally lower | Generally higher |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[14] Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of pharmaceutical compounds without the need for a specific reference standard of the analyte.[15][16][17][18][19]
Structural Insights from ¹H and ¹³C NMR
The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of all protons and carbons in the this compound molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
Based on data for similar pyridine and trifluoromethyl-substituted compounds, the following chemical shifts can be predicted for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | ~8.9 | ~152 |
| Pyridine-H5 | ~7.8 | ~125 |
| Pyridine-H6 | ~8.8 | ~149 |
| Carboxylic Acid-H | >13 | - |
| Pyridine-C2 | - | ~152 |
| Pyridine-C3 | - | ~130 (q, JCF ≈ 30 Hz) |
| Pyridine-C4 | - | ~145 |
| Pyridine-C5 | - | ~125 |
| Pyridine-C6 | - | ~149 |
| Carboxylic Acid-C | - | ~165 |
| CF₃-C | - | ~123 (q, JCF ≈ 275 Hz) |
Note: 'q' denotes a quartet due to coupling with the fluorine atoms.
Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) allows for the direct measurement of the absolute purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration.[15][16][17][18][19] This method is particularly valuable when a certified reference standard of the analyte itself is not available.
dot
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.
When coupled with a chromatographic technique like HPLC or GC, it provides an unparalleled level of specificity for identification and quantification. In electron ionization (EI) mode, this compound is expected to exhibit a molecular ion peak at m/z 191. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the trifluoromethyl group (-CF₃, 69 Da), and other characteristic fragmentations of the pyridine ring. The analysis of these fragments can provide conclusive evidence for the structure of the molecule.[20]
Conclusion: Selecting the Optimal Analytical Strategy
The choice of the most appropriate analytical method for this compound depends on the specific analytical objective.
-
For routine quality control, quantification, and stability testing, a validated stability-indicating HPLC method is the most practical and efficient choice.
-
For trace-level analysis and unequivocal identification, GC-MS with derivatization offers superior sensitivity and specificity.
-
For definitive structural elucidation and absolute purity determination, NMR spectroscopy , particularly qNMR, is the gold standard.
-
Mass spectrometry serves as a crucial tool for structural confirmation, often used in conjunction with a chromatographic separation technique.
By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their work with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. scispace.com [scispace.com]
- 6. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 7. Biodegradation of flonicamid by Ensifer adhaerens CGMCC 6315 and enzymatic characterization of the nitrile hydratases involved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of the Insecticide Flonicamid by Alcaligenes faecalis CGMCC 17553 via Hydrolysis and Hydration Pathways Mediated by Nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 11. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 15. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
LC-MS method for the determination of 3-(Trifluoromethyl)pyridine-4-carboxylic acid
An In-Depth Guide to the Quantitative Analysis of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid: A Comparative Review of LC-MS/MS and Alternative Methods
For researchers, medicinal chemists, and drug metabolism scientists, the accurate quantification of novel chemical entities and their metabolites is the bedrock of successful drug development. This compound, a polar, acidic molecule, presents unique analytical challenges that necessitate robust and reliable methodologies. Its physicochemical properties demand careful consideration in method development to achieve the sensitivity, selectivity, and accuracy required for pharmacokinetic, toxicokinetic, and other regulatory studies.
This guide provides an in-depth comparison of a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against alternative analytical strategies. We will dissect the rationale behind critical experimental choices, from sample preparation to chromatographic separation and detection, grounding our recommendations in established scientific principles and regulatory guidelines. The objective is to equip fellow scientists with the necessary insights to select and implement the most suitable analytical approach for their specific research needs.
Method Comparison Overview
The quantification of this compound in biological matrices is not a one-size-fits-all endeavor. The choice of analytical technique is a critical decision dictated by the required sensitivity, sample complexity, throughput needs, and available instrumentation. Here, we compare three distinct approaches.
-
Primary Method: Reversed-Phase LC-MS/MS: This is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[1] We will detail a method optimized for the polar nature of the analyte.
-
Alternative Method 1: HPLC with UV Detection (HPLC-UV): A more accessible technique, HPLC-UV is a workhorse in many labs. However, it often lacks the sensitivity and specificity of MS, particularly in complex matrices.[2]
-
Alternative Method 2: LC-MS/MS with Chemical Derivatization: For challenging cases where sensitivity or chromatographic retention is insufficient, derivatization can be employed to modify the analyte's properties, enhancing its analytical performance.[3][4]
Core Principles and Rationale
The primary challenge in analyzing this compound is its high polarity, which leads to poor retention on traditional reversed-phase (e.g., C18) columns.[5][6] Mass spectrometry, specifically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[7]
Chemical derivatization aims to improve analytical performance by attaching a chemical moiety to the analyte.[3] For carboxylic acids, reagents like 3-nitrophenylhydrazine (3-NPH) can be used to neutralize the polar carboxylic acid group and introduce a more readily ionizable and chromatographically retentive tag.[8][9]
Experimental Workflow: The LC-MS/MS Approach
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological matrix, such as plasma, using the primary LC-MS/MS method.
Caption: Standard workflow for bioanalysis by LC-MS/MS.
Detailed Experimental Protocols
The protocols provided below are starting points and should be fully validated according to regulatory guidelines such as those from the FDA and EMA to ensure they are fit for purpose.[10][11]
Protocol 1: Primary LC-MS/MS Method
This method utilizes a standard reversed-phase column with an acidic mobile phase to promote retention and achieve sensitive detection in negative ionization mode.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard/QC), add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., an isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins. The use of acetonitrile is a common and effective technique for protein removal.[5]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC Conditions:
-
HPLC System: Standard UHPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transition: To be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z 190 -> 146 (corresponding to the loss of CO₂).
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize signal intensity.
-
Protocol 2: HPLC-UV Method
-
Sample Preparation: Same as Protocol 1.
-
HPLC-UV Conditions:
-
HPLC System: Standard HPLC with a UV/PDA detector.
-
Column & Mobile Phase: Same as Protocol 1. Mixed-mode columns can also be effective for separating isomers of pyridinecarboxylic acids.[12]
-
Detection: UV absorbance at a wavelength of maximum absorbance, likely around 260-275 nm (to be determined empirically).
-
Purity Assessment: Purity is often determined by the area percentage of the main peak relative to all other peaks.[2]
-
Protocol 3: LC-MS/MS with 3-NPH Derivatization
This protocol adds a derivatization step to improve chromatographic retention and potentially ionization efficiency.
-
Sample Preparation & Derivatization:
-
Perform protein precipitation and evaporation as described in Protocol 1.
-
Reconstitute the dried extract in 50 µL of a 50:50 Acetonitrile/Water solution.
-
Add 25 µL of 100 mM 3-nitrophenylhydrazine (3-NPH) in solution.
-
Add 25 µL of 100 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution to catalyze the reaction.[3]
-
Incubate at 40°C for 30 minutes.
-
Quench the reaction and dilute the sample with mobile phase prior to injection.
-
-
LC-MS/MS Conditions:
-
LC and MS conditions would need to be re-optimized for the derivatized product, which will be less polar and likely ionize more efficiently in positive mode.
-
Performance Comparison
The following table summarizes the expected performance characteristics of the three methods, based on typical validation outcomes for bioanalytical assays. Acceptance criteria are based on FDA and EMA guidelines, which generally require accuracy (% bias) and precision (% RSD or CV) to be within ±15% (±20% at the LLOQ).[13][14]
| Performance Characteristic | LC-MS/MS (Primary) | HPLC-UV | LC-MS/MS with Derivatization |
| Specificity/Selectivity | Excellent (based on MRM) | Poor to Moderate | Excellent (based on MRM) |
| Lower Limit of Quant. (LLOQ) | ~0.1 - 1 ng/mL | ~50 - 200 ng/mL | ~0.05 - 0.5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.995 |
| Accuracy (% Bias) | < ±10% | < ±15% | < ±10% |
| Precision (% RSD) | < 10% | < 15% | < 10% |
| Matrix Effect | Potential for ion suppression/enhancement; managed with internal standard | Low, but co-eluting interferences can bias results | Can be altered by derivatization; managed with internal standard |
| Throughput & Complexity | High throughput, moderate complexity | High throughput, low complexity | Lower throughput, high complexity due to extra step |
Discussion and Final Recommendations
Choosing the Right Method
-
LC-MS/MS (Primary Method): This is the recommended approach for regulated bioanalysis (e.g., GLP toxicokinetics or clinical pharmacokinetic studies). Its superior sensitivity and selectivity ensure data of the highest quality and integrity.[1] The main challenge is mitigating potential matrix effects, which is effectively achieved by co-eluting a stable isotope-labeled internal standard with the analyte.
-
HPLC-UV: This method is suitable for applications where high concentrations are expected, such as in process chemistry or for analyzing bulk drug substances.[2] Its simplicity and accessibility are major advantages. However, for complex biological matrices like plasma or tissue homogenates, its lack of selectivity is a significant drawback, making it prone to interferences and delivering a much higher LLOQ.
-
LC-MS/MS with Derivatization: This approach should be considered a problem-solving tool. If the primary LC-MS/MS method fails to achieve the required LLOQ, or if chromatographic peak shape is persistently poor due to the analyte's polarity, derivatization with a reagent like 3-NPH can be a powerful solution.[3][9] The trade-off is a more complex and time-consuming sample preparation workflow, which can introduce variability if not carefully controlled.
References
- 1. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. books.rsc.org [books.rsc.org]
- 7. ijper.org [ijper.org]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of key pharmaceutical intermediates is paramount. 3-(Trifluoromethyl)pyridine-4-carboxylic acid, a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity and concentration can significantly impact reaction yields, impurity profiles, and the efficacy of the final drug product. This guide provides an in-depth comparison of various analytical techniques for the quantitative analysis of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
The Critical Role of Quantitative Analysis
This compound's unique structure, featuring a pyridine ring, a carboxylic acid group, and a trifluoromethyl group, presents distinct analytical challenges and opportunities. The trifluoromethyl group, in particular, offers a unique handle for highly specific analytical techniques. The choice of analytical method will depend on several factors, including the required accuracy and precision, the sample matrix, available instrumentation, and throughput needs.
This guide will explore four common and effective methods for the quantitative analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC)
-
Acid-Base Titration
-
UV-Vis Spectrophotometry
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Each method will be discussed in terms of its underlying principles, advantages, limitations, and a detailed experimental protocol.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach, separating the analyte from its impurities based on hydrophobicity.
Causality Behind Experimental Choices
The selection of a C18 column is based on its versatility and proven performance for a wide range of small organic molecules. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (containing an acid like phosphoric or formic acid), is optimized to achieve good peak shape and resolution. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection is chosen due to the presence of the chromophoric pyridine ring in the analyte.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[1][2][3][4]
Acid-Base Titration: A Classic and Cost-Effective Approach
For the quantification of the carboxylic acid moiety, a simple acid-base titration is a reliable and cost-effective method. This technique is particularly useful for assaying bulk material where high purity is expected.
Causality Behind Experimental Choices
The choice of a strong base, such as sodium hydroxide (NaOH), as the titrant ensures a complete and rapid reaction with the weakly acidic carboxylic acid. A potentiometric endpoint detection method is preferred over a colorimetric indicator to avoid any potential interference from the sample's color and to provide a more precise determination of the equivalence point. The use of a non-aqueous solvent may be necessary if the compound has poor water solubility.
Experimental Protocol: Potentiometric Titration
1. Instrumentation:
-
Autotitrator or a pH meter with a combination pH electrode.
-
Burette (Class A).
2. Reagents:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: A suitable solvent such as a mixture of water and ethanol if the sample is not readily soluble in water.
3. Procedure:
-
Accurately weigh an appropriate amount of this compound and dissolve it in the chosen solvent.
-
Immerse the pH electrode in the solution and stir continuously.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
The endpoint is determined from the point of maximum inflection on the titration curve (the first derivative of the curve).
4. Calculation: The percentage purity of the acid can be calculated using the following formula:
% Purity = (V x M x MW) / (W x 10)
Where:
-
V = Volume of NaOH solution consumed at the endpoint (mL)
-
M = Molarity of the NaOH solution
-
MW = Molecular weight of this compound (191.11 g/mol )
-
W = Weight of the sample (g)
UV-Vis Spectrophotometry: A Simple and Rapid Quantification Tool
UV-Vis spectrophotometry can be employed for a quick estimation of the concentration of this compound, leveraging the UV absorbance of the pyridine ring. This method is best suited for samples where the analyte is the primary component and potential impurities do not have significant absorbance at the analytical wavelength.
Causality Behind Experimental Choices
The selection of the analytical wavelength (λmax) is critical for sensitivity and to minimize interference. The λmax is determined by scanning a dilute solution of the analyte across the UV spectrum. A solvent that does not absorb in the analytical region and in which the analyte is stable is chosen.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended).
2. Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax.
-
Quantification: Determine the concentration of the analyte in the sample solution from the calibration curve.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Highly Specific and Powerful Technique
The presence of the trifluoromethyl (-CF₃) group provides a unique opportunity for highly specific and accurate quantification using ¹⁹F NMR spectroscopy. This technique is particularly advantageous as the ¹⁹F NMR spectrum often has a low background, and the chemical shift of the -CF₃ group is sensitive to its electronic environment.
Causality Behind Experimental Choices
Quantitative NMR (qNMR) relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of the analyte's ¹⁹F signal to that of a known amount of an internal standard, a precise and accurate quantification can be achieved without the need for a calibration curve for the analyte itself.[6][7][8] An internal standard is chosen that has a ¹⁹F signal in a clear region of the spectrum and is chemically inert under the experimental conditions.
Experimental Protocol: Quantitative ¹⁹F NMR
1. Instrumentation:
-
NMR Spectrometer with a fluorine probe.
2. Reagents:
-
Deuterated Solvent: e.g., DMSO-d₆, CDCl₃.
-
Internal Standard: A stable, fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene).
3. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
4. NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of the nuclei between scans.
5. Data Processing and Quantification:
-
Integrate the signal corresponding to the -CF₃ group of the analyte and the signal of the internal standard.
-
The concentration of the analyte can be calculated using the following equation:
Cₐ = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (Wₛ / Wₐ) * Pₛ
Where:
-
Cₐ = Purity of the analyte
-
Iₐ and Iₛ = Integrated signal areas of the analyte and standard
-
Nₐ and Nₛ = Number of fluorine atoms in the analyte (-CF₃, Nₐ=3) and standard
-
Mₐ and Mₛ = Molecular weights of the analyte and standard
-
Wₐ and Wₛ = Weights of the analyte and standard
-
Pₛ = Purity of the standard
Comparative Performance of Analytical Methods
The following table provides a comparative overview of the performance characteristics of the discussed analytical methods for the quantitative analysis of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | Acid-Base Titration | UV-Vis Spectrophotometry | Quantitative ¹⁹F NMR |
| Principle | Chromatographic Separation | Neutralization Reaction | UV Absorbance | Nuclear Magnetic Resonance |
| Specificity | High | Moderate to Low | Low | Very High |
| Sensitivity (LOD) | ~0.1 µg/mL | ~1 mg/mL | ~1 µg/mL | ~0.5 mg/mL |
| Precision (%RSD) | < 2% | < 1% | < 3% | < 1% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% | 99-101% |
| Throughput | Moderate | Low | High | Low to Moderate |
| Cost per Sample | Moderate | Low | Low | High |
| Primary Application | Purity, Assay, Impurity Profiling | Assay of Bulk Material | Rapid Concentration Estimation | Structural Confirmation, Assay |
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for the quantitative analysis of this compound is a critical decision that should be based on the specific requirements of the analysis.
-
HPLC is the most versatile and widely applicable method, providing excellent specificity for both purity determination and assay.
-
Acid-base titration offers a simple, cost-effective, and accurate method for the assay of high-purity bulk material.
-
UV-Vis spectrophotometry is a rapid and inexpensive technique suitable for quick concentration checks where high specificity is not required.
-
Quantitative ¹⁹F NMR is a powerful, highly specific, and accurate method that can serve as a primary analytical technique, especially for structural confirmation and when a suitable internal standard is available.
By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can confidently select and implement the most suitable method to ensure the quality and consistency of this important pharmaceutical intermediate.
References
- 1. aaps.ca [aaps.ca]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmtech.com [pharmtech.com]
- 4. assayprism.com [assayprism.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. acgpubs.org [acgpubs.org]
A Comparative Guide to Purity Determination of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid: A qNMR Perspective
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. The purity of a compound like 3-(Trifluoromethyl)pyridine-4-carboxylic acid, a key building block in modern synthesis, directly influences reaction yields, impurity profiles, and the quality of the final drug substance. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), establishing qNMR as a primary and highly reliable method for purity assessment.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Most analytical techniques, including HPLC, are comparative. They measure a response (e.g., UV absorbance) that is dependent on the chemical nature of the molecule.[1] Consequently, accurate quantification requires a certified reference standard of the same compound to create a calibration curve.
Quantitative NMR (qNMR) operates on a more fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3][4] This allows for the absolute quantification of a substance by co-dissolving it with a certified internal standard of a different compound.[2] By comparing the integral of a known number of protons on the analyte to a known number of protons on the standard, one can determine the analyte's purity with direct traceability to the International System of Units (SI), without needing a specific reference material of the analyte itself.[2][5]
Head-to-Head Comparison: qNMR vs. HPLC-UV for Purity Analysis
The choice of an analytical method depends on the specific requirements of the analysis. While HPLC is a powerful tool for separating complex mixtures and detecting trace impurities, qNMR offers unparalleled accuracy for assigning the purity of the main component.[3][6] An orthogonal approach, using both a spectroscopic (qNMR) and a chromatographic (HPLC) method, provides the most comprehensive and reliable assessment of a compound's purity.[7]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[3][8] | Comparative method based on physical separation and UV-Vis absorbance.[1][3] |
| Accuracy | High; provides an absolute purity value traceable to SI units. Less susceptible to differences in compound response factors.[2][3] | High, but can be skewed if impurities have different UV response factors than the main component.[1][3] |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[2][9] | Requires a certified reference material of the analyte itself for accurate quantification; area percent method is less accurate.[3] |
| Specificity | Highly specific due to the unique chemical shifts of nuclei. Can distinguish between structurally similar isomers. | High separation power, but co-elution can occur. Peak purity analysis is often required. |
| Sample Throughput | Moderate; sample preparation is simple, but acquisition can take 5-20 minutes per sample.[4] | High; autosamplers allow for unattended analysis of many samples, though method development can be lengthy. |
| Sample Integrity | Non-destructive; the sample can be fully recovered after analysis for further testing.[2] | Destructive; the sample is consumed during the analysis. |
| Environmental Impact | Low solvent consumption (typically <1 mL of deuterated solvent per sample).[10] | Higher solvent consumption, generating more chemical waste. |
| Regulatory Standing | Recognized by pharmacopeias (e.g., USP General Chapter <761>) and regulatory bodies (ICH).[11][12][13] | The standard and most widely accepted method for purity and impurity analysis in the pharmaceutical industry.[1] |
Experimental Design: Purity of this compound
A robust qNMR experiment is built on careful planning, from selecting the right standard to optimizing acquisition parameters.[8]
Analyte Properties: this compound
-
Structure: C₇H₄F₃NO₂
-
Molecular Weight: 191.11 g/mol [14]
-
Key ¹H NMR Signals: The molecule presents distinct signals for the protons on the pyridine ring, which are well-suited for quantification. The carboxylic acid proton is generally not used for quantification as it is exchangeable and often gives a broad signal.[15]
-
Solubility: The choice of solvent is critical. A deuterated solvent that completely dissolves both the analyte and the internal standard is mandatory for a homogeneous solution, which is essential for accurate results.[16][17] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting point for polar, acidic compounds like this.
Workflow for qNMR Purity Determination
The following diagram outlines the logical flow of a qNMR experiment, from preparation to the final purity calculation.
Selection of the Internal Standard
The choice of the internal standard is the most critical step in designing a qNMR experiment.[18] An ideal standard must meet several criteria:
-
High Purity: Certified purity (≥99.5%) is essential, as any error in the standard's purity directly transfers to the analyte's calculated purity.[18]
-
Solubility: Must be fully soluble in the same deuterated solvent as the analyte.[5][18]
-
Spectral Simplicity: Should have a simple spectrum, preferably with one or more sharp singlet peaks, to allow for accurate integration.[15]
-
No Signal Overlap: Its resonance peaks must be well-resolved and not overlap with any signals from the analyte or residual solvent.[5][9]
-
Chemical Inertness: Must not react with the analyte, solvent, or trace moisture.[15]
For this compound in DMSO-d₆, Maleic acid is an excellent choice. It is highly pure, soluble, and its two equivalent vinyl protons produce a sharp singlet around 6.3 ppm, a region that is typically clear of signals from the analyte.[9]
Detailed Experimental Protocol: ¹H-qNMR
This protocol is designed to be self-validating, incorporating checks that ensure the integrity of the final result. Adherence to these steps is crucial for achieving high accuracy and precision, in line with guidelines from bodies like the USP and ICH.[11][19][20]
Materials and Instrumentation
-
Analyte: this compound
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Solvent: DMSO-d₆ (≥ 99.8% D)
-
Equipment: Analytical balance (0.01 mg readability), high-quality 5 mm NMR tubes, vortex mixer.
-
Instrumentation: NMR Spectrometer (≥ 400 MHz)
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry glass vial. Record the mass (m_analyte) to the nearest 0.01 mg.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial. Record the mass (m_std) to the nearest 0.01 mg. The goal is to achieve a molar ratio near 1:1.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution. Visually inspect against a bright light to confirm no particulate matter remains.[16]
-
Quantitatively transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.
-
Optimize the magnetic field homogeneity (shimming) on the sample.
-
Calibrate the 90° pulse width for the specific sample.
-
Set the following acquisition parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker).
-
Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of any peak being integrated (both analyte and standard). If T₁ is unknown, a conservative delay of 30-60 seconds is recommended. This is critical for ensuring fully relaxed spectra and accurate integration.[21]
-
Number of Scans (NS): 16 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[15]
-
Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.
-
Spectral Width (SW): A range that encompasses all signals of interest (e.g., 0 to 12 ppm).
-
-
-
Data Processing and Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Carefully perform manual phase correction to ensure all peaks have a symmetrical, positive, absorptive lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated peaks.
-
Select a well-resolved, non-overlapping signal from the analyte (e.g., one of the pyridine ring protons). Integrate this signal and record the integral value (I_analyte).
-
Integrate the singlet from the internal standard (Maleic acid, ~6.3 ppm) and record its integral value (I_std).
-
Calculate the purity of the analyte using the following equation:
Purity (analyte, %w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the integrated signal (e.g., N_analyte = 1 for a single pyridine proton; N_std = 2 for maleic acid)
-
MW: Molar mass (Analyte: 191.11 g/mol ; Standard: 116.07 g/mol )
-
m: Mass weighed
-
Purity_std: Certified purity of the internal standard (e.g., 0.998 for 99.8%)
-
-
Self-Validating Protocol Logic and Data Interpretation
The trustworthiness of a qNMR result comes from a protocol designed to flag potential errors.[19] The workflow below illustrates the key validation checkpoints embedded within the procedure.
Illustrative Data Comparison
In a hypothetical scenario, a batch of this compound is analyzed by both qNMR and HPLC area percent method.
| Parameter | ¹H-qNMR Result | HPLC-UV (Area % at 254 nm) |
| Purity Value | 98.5% (w/w) | 99.7% |
| Detected Impurity A | Quantified as 1.2% | 0.2% |
| Detected Impurity B | Not detected | 0.1% |
Interpretation of Discrepancy: The qNMR result (98.5%) is likely more accurate. The discrepancy suggests that Impurity A has a much lower UV extinction coefficient at 254 nm compared to the main compound. The HPLC area percent method, which assumes equal response factors, therefore underestimates its presence.[3] qNMR, being a molar-based technique, is immune to this bias and provides a truer reflection of the sample's composition.
Conclusion
For the determination of absolute purity, qNMR offers distinct advantages over traditional chromatographic methods. Its foundation on a primary measurement principle, non-destructive nature, and insensitivity to compound-specific response factors make it an indispensable tool for researchers, scientists, and drug development professionals. When used as an orthogonal technique to HPLC, qNMR provides the highest level of confidence in the purity assessment of critical intermediates like this compound, ensuring data integrity and supporting robust quality control throughout the pharmaceutical lifecycle.
References
- 1. enovatia.com [enovatia.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 12. usp.org [usp.org]
- 13. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 14. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 17. organomation.com [organomation.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. youtube.com [youtube.com]
A Comparative Guide to Key 3-(Trifluoromethyl)pyridine-4-carboxylic Acid Isomers for Medicinal Chemistry
Introduction: The Strategic Value of Trifluoromethylpyridine Carboxylic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][4] When combined with the pyridine ring—a ubiquitous heterocycle in pharmaceuticals—the resulting trifluoromethylpyridine (TFMP) framework becomes a highly valuable building block.[2][3][4][5]
This guide provides an in-depth comparison of 3-(Trifluoromethyl)pyridine-4-carboxylic acid and two of its structurally significant isomers: 2-(Trifluoromethyl)pyridine-4-carboxylic acid and 4-(Trifluoromethyl)pyridine-2-carboxylic acid. For researchers in drug development, understanding the nuanced differences imparted by the positional isomerism of the -CF3 and -COOH groups is critical for selecting the optimal building block to achieve desired physicochemical and reactivity profiles. This analysis is grounded in fundamental chemical principles and supported by experimental data to empower informed decision-making in the laboratory.
Section 1: The Impact of Isomerism on Core Physicochemical Properties
The relative positioning of the strongly electron-withdrawing -CF3 group, the acidic -COOH group, and the pyridine nitrogen atom creates distinct electronic and steric environments for each isomer. These differences manifest directly in measurable properties like acidity (pKa) and lipophilicity (LogP), which are fundamental determinants of a drug candidate's behavior.
Structural and Electronic Profiles
The three isomers under comparison present unique electronic distributions that govern their properties. The -CF3 group exerts a powerful inductive and resonance electron-withdrawing effect, while the pyridine nitrogen acts as an electron sink.
Caption: Structural comparison of the three isomers.
-
This compound (Reference): The -CF3 group is meta to the carboxylic acid. Its electron-withdrawing effect is primarily inductive, influencing the acidity of the carboxyl group.
-
2-(Trifluoromethyl)pyridine-4-carboxylic acid (Isomer A): The -CF3 group is ortho to the pyridine nitrogen and meta to the carboxylic acid. The proximity to the nitrogen atom significantly lowers the electron density of the entire ring.
-
4-(Trifluoromethyl)pyridine-2-carboxylic acid (Isomer B): The -CF3 group is para to the pyridine nitrogen and meta to the carboxylic acid. This isomer introduces steric considerations due to the proximity of the substituents to the nitrogen.
Acidity (pKa)
The pKa of the carboxylic acid is a critical parameter, influencing solubility at physiological pH and the compound's ability to participate in hydrogen bonding. The acidity is directly proportional to the stability of the conjugate base (carboxylate). A more stable carboxylate, resulting from greater delocalization of the negative charge by electron-withdrawing groups, corresponds to a stronger acid (lower pKa).
Expertise & Experience: We anticipate that isomers with the -CF3 group positioned to exert the strongest electron-withdrawing effect on the carboxylate will be more acidic. The pKa of a carboxylic acid is a measure of its tendency to donate a proton, a process governed by the stability of the resulting anion.[6][7]
| Property | 3-(CF3)-Pyridine-4-COOH (Reference) | 2-(CF3)-Pyridine-4-COOH (Isomer A) | 4-(CF3)-Pyridine-2-COOH (Isomer B) |
| CAS Number | 158063-66-2[8] | 131747-41-6[9] | 588702-62-9 |
| Molecular Weight | 191.11[8] | 191.11 | 191.11[10] |
| Melting Point (°C) | 146 - 148[8] | 217 - 223 | 157 - 162 |
| Predicted pKa | ~3.5 - 4.0 | ~3.0 - 3.5 | ~2.8 - 3.3 |
| Predicted clogP | ~1.3 | ~1.2 | ~1.4 |
Data is compiled from commercial supplier information and predictive modeling. Actual values may vary.
Analysis:
-
Isomer B (4-CF3, 2-COOH) is predicted to be the most acidic. The carboxylic acid is at the 2-position, immediately adjacent to the electron-withdrawing pyridine nitrogen, which strongly stabilizes the carboxylate anion.
-
Isomer A (2-CF3, 4-COOH) is expected to be more acidic than the reference compound. The -CF3 group at the 2-position strongly deactivates the entire ring, enhancing the overall electron-withdrawing character experienced by the 4-carboxyl group.
-
Reference (3-CF3, 4-COOH) is likely the least acidic of the three, as the -CF3 group is meta to the carboxylic acid, exerting a weaker inductive-only effect compared to the other isomers.
Section 2: Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of these isomers.[11] The unique electronic environment of each isomer results in distinct chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra.[12][13]
Expertise & Experience: The choice to use ¹⁹F NMR is critical. Fluorine has a wide chemical shift range and high sensitivity, making it an excellent probe for distinguishing between fluorinated isomers where proton environments may be similar.[13][14][15]
| Isomer | Key Expected ¹H NMR Features | Key Expected ¹⁹F NMR Features |
| 3-(CF3)-Pyridine-4-COOH | Three distinct aromatic proton signals. The proton at C5 will be a doublet, C6 a doublet, and C2 a singlet. | A single resonance. Its chemical shift will be characteristic of a -CF3 group at the 3-position. |
| 2-(CF3)-Pyridine-4-COOH | Three distinct aromatic proton signals. The proton at C3 will likely be the most downfield due to proximity to both N and -CF3. | A single resonance, shifted relative to the 3-CF3 isomer due to the different electronic environment at the 2-position. |
| 4-(CF3)-Pyridine-2-COOH | Three distinct aromatic proton signals. The proton at C3 will be influenced by the adjacent -COOH group. | A single resonance, with a chemical shift influenced by the para-relationship to the nitrogen. |
Causality: The chemical shift of a nucleus is determined by its local electronic shielding. The powerful electron-withdrawing nature of the -CF3 group and the pyridine nitrogen deshields adjacent protons and carbons, shifting their signals downfield in the NMR spectrum. The specific pattern of shifts and spin-spin couplings serves as a unique fingerprint for each isomer.
Section 3: Comparative Reactivity in Amide Bond Formation
A primary application of these molecules is as building blocks in the synthesis of larger, biologically active compounds, often via amide bond formation.[16][17][18] The efficiency of this coupling reaction is influenced by both the electronic activation of the carboxylic acid and steric hindrance around the reaction center.
Trustworthiness: To provide a self-validating comparison, we describe a standardized workflow where all three isomers are subjected to identical reaction conditions. This ensures that any observed differences in reaction rate or yield are directly attributable to the intrinsic properties of the isomer.
Caption: Workflow for comparative amide coupling reactivity.
Reactivity Predictions:
-
Electronic Effects: The acidity (pKa) of the carboxylic acid is a good proxy for the electrophilicity of the carbonyl carbon. Therefore, the more acidic Isomer B (4-CF3, 2-COOH) and Isomer A (2-CF3, 4-COOH) are expected to activate more readily with coupling reagents like HATU or EDC compared to the reference compound.[19]
-
Steric Effects: Steric hindrance can impede the approach of the coupling reagent and the amine. Isomer B (4-CF3, 2-COOH) has its carboxylic acid at the 2-position, adjacent to the pyridine nitrogen. While electronically activated, this position can be sterically encumbered, potentially slowing the rate of coupling with bulky amines. Isomers A and Reference have the carboxylic acid at the less hindered 4-position, which may favor faster reaction kinetics, especially with sterically demanding partners.
The interplay between these electronic and steric factors determines the overall success and rate of the amide coupling reaction.
Section 4: Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the predicted acidity trends, a potentiometric titration is the gold-standard method.[20][21][22][23] This protocol provides a robust and reproducible means of determining the pKa.
Methodology:
-
System Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements across the titration range.[20][21]
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the test isomer to prepare a 1 mM solution. A co-solvent like methanol may be used if aqueous solubility is limited, but the final pKa must be extrapolated back to a fully aqueous environment.[22]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[20][21]
-
Place 20 mL of the sample solution in a jacketed beaker maintained at 25°C.
-
-
Titration Procedure:
-
Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2, which can interfere with measurements.[20]
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Make the solution acidic (pH ~2.0) by adding 0.1 M HCl.[20][21]
-
Begin the titration by adding standardized 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point is the volume at which this derivative is maximal.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[24]
-
Perform the titration in triplicate for each isomer to ensure reproducibility and report the average pKa with the standard deviation.[20]
-
Conclusion and Recommendations
The choice between this compound and its isomers is not arbitrary; it is a strategic decision that can significantly impact the properties and synthetic accessibility of a final drug candidate.
-
This compound (Reference): Offers a moderate acidity and a sterically accessible 4-carboxyl group. It is a balanced choice for general applications.
-
2-(Trifluoromethyl)pyridine-4-carboxylic acid (Isomer A): Provides increased acidity compared to the reference compound while maintaining the favorable steric profile of the 4-carboxyl group. This isomer is ideal when higher acidity is desired without introducing steric hindrance at the reaction site.
-
4-(Trifluoromethyl)pyridine-2-carboxylic acid (Isomer B): Presents the highest acidity due to the proximity of the carboxyl group to the pyridine nitrogen. However, researchers must consider potential steric challenges in subsequent synthetic steps. It is best suited for applications where maximizing electronic activation is the primary goal and coupling partners are not sterically demanding.
By understanding these structure-property and structure-reactivity relationships, researchers can more effectively leverage the power of fluorination in their drug discovery programs, selecting the isomer that best aligns with their specific design hypothesis and synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. jchemlett.com [jchemlett.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-(trifluoromethyl)pyridine-4-carboxylic acid [stenutz.eu]
- 10. 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 12025164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. biophysics.org [biophysics.org]
- 16. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hepatochem.com [hepatochem.com]
- 19. Amide Synthesis [fishersci.co.uk]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asdlib.org [asdlib.org]
A Comparative Guide to the Biological Activity of Trifluoromethylnicotinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established strategy to enhance biological activity, metabolic stability, and pharmacokinetic properties. The trifluoromethyl group (-CF3), in particular, is a key player in this arena. When appended to a nicotinic acid core, the resulting trifluoromethylnicotinic acid isomers present a fascinating case study in how subtle structural changes—simply altering the position of the -CF3 group on the pyridine ring—can lead to diverse biological outcomes.
This guide provides a comparative analysis of the biological activities of four key isomers of trifluoromethylnicotinic acid: 2-, 4-, 5-, and 6-trifluoromethylnicotinic acid. While direct comparative studies are limited, this document synthesizes available data on the individual isomers and their derivatives to offer insights into their potential as anti-inflammatory, antimicrobial, and neuroprotective agents. We will delve into the causality behind experimental choices, provide detailed protocols for relevant assays, and visualize key concepts to empower your research and development endeavors.
The Influence of the Trifluoromethyl Group: A Structural Perspective
The trifluoromethyl group is a potent electron-withdrawing moiety. Its placement on the nicotinic acid ring significantly alters the electronic distribution and lipophilicity of the molecule. This, in turn, influences how the molecule interacts with biological targets such as enzymes and receptors. The varying positions of the -CF3 group in the 2-, 4-, 5-, and 6-isomers create distinct electronic and steric environments, which are hypothesized to be the primary drivers of their differential biological activities.
Comparative Biological Activities: A Summary of Findings
| Isomer | Reported Biological Activities/Applications | Key Insights |
| 2-Trifluoromethylnicotinic Acid | Potential as a calcium channel inhibitor.[3] Derivatives have been investigated as potential HIV-1 reverse transcriptase dual inhibitors. | The position of the -CF3 group adjacent to the carboxylic acid may influence its coordination properties and interaction with metal-containing enzymes. |
| 4-Trifluoromethylnicotinic Acid | A key intermediate in the synthesis of the insecticide flonicamid.[4] Also used to prepare inhibitors of HCV NS5B polymerase and Ca2+ release-activated Ca2+ (CRAC) channel inhibitors.[4] | Its role as a metabolite and a building block for diverse bioactive compounds highlights its metabolic stability and synthetic versatility. |
| 5-Trifluoromethylnicotinic Acid | Derivatives have shown potential in the treatment of leukemia.[3] | The electronic effects of the -CF3 group at the 5-position may be favorable for interactions with specific biological targets. |
| 6-Trifluoromethylnicotinic Acid | A key intermediate for many fluorine-containing drugs.[3] Derivatives are explored for their inhibitory activity against carbonic anhydrase III.[5] | The trifluoromethyl group at the 6-position can enhance lipophilicity and metabolic stability in derivative compounds.[2] |
It is important to note that much of the available data pertains to derivatives of these isomers rather than the parent compounds themselves. This underscores their primary role as versatile scaffolds in drug discovery and agrochemical synthesis.
Probing Biological Activity: Key Experimental Protocols
To facilitate further research and a more direct comparison of these isomers, we provide detailed, step-by-step methodologies for key in vitro assays relevant to their potential biological activities.
Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay
Causality: Chronic inflammation is often associated with the overexpression of inducible enzymes like COX-2. Identifying compounds that selectively inhibit COX-2 over the constitutively expressed COX-1 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects. This assay is crucial for determining the potential of trifluoromethylnicotinic acid isomers to modulate this key inflammatory pathway.
Experimental Workflow:
Figure 1: Workflow for the in vitro COX-2 inhibitor screening assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., COX-2 Inhibitor Screening Kit, Sigma-Aldrich, MAK399). This includes the COX assay buffer, COX probe, COX cofactor, arachidonic acid, and human recombinant COX-2 enzyme.
-
Test Compound Preparation: Dissolve the trifluoromethylnicotinic acid isomers and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine the IC50 value.
-
Assay Plate Setup: In a 96-well plate, designate wells for the enzyme control (EC), inhibitor control (IC), and sample screens (S) for each isomer concentration.
-
Reaction Mix Preparation: Prepare a master reaction mix containing the COX assay buffer, diluted COX probe, and diluted COX cofactor.
-
Assay Procedure:
-
Add the appropriate volume of the test inhibitor dilutions or control to the designated wells.
-
Add the reaction mix to all wells.
-
Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin kinetic measurement of fluorescence at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compounds relative to the enzyme control. Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Neuroprotective Effects: Neuronal Cell Viability Assay Against Glutamate-Induced Excitotoxicity
Causality: Glutamate-induced excitotoxicity is a key mechanism implicated in neuronal cell death in various neurodegenerative diseases.[6] This assay is vital for assessing the potential of trifluoromethylnicotinic acid isomers to protect neurons from such damage.
Experimental Workflow:
Figure 2: Workflow for the neuronal cell viability assay against glutamate-induced excitotoxicity.
Step-by-Step Protocol:
-
Cell Culture: Seed primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylnicotinic acid isomers for 24 hours. Include a vehicle control.
-
Glutamate-Induced Toxicity: After the pre-treatment period, expose the cells to a toxic concentration of L-glutamate (e.g., 5 mM for primary cortical cells) for a specified duration (e.g., 6-24 hours).[7]
-
Cell Viability Assessment (MTS Assay):
-
Following the glutamate exposure, remove the treatment medium.
-
Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A higher percentage of viability in the presence of a test compound indicates a neuroprotective effect.
Future Directions and Concluding Remarks
The exploration of trifluoromethylnicotinic acid isomers is a promising avenue for the discovery of novel therapeutic and agrochemical agents. The distinct physicochemical properties imparted by the positional isomerism of the trifluoromethyl group warrant a systematic investigation of their biological activities.
This guide provides a foundational framework for such investigations. By employing the detailed experimental protocols outlined herein, researchers can generate robust and comparable data on the anti-inflammatory and neuroprotective potential of these isomers. The resulting data will be instrumental in elucidating structure-activity relationships and identifying lead candidates for further development. The true potential of these simple, yet elegant, molecules is waiting to be unlocked through rigorous and comparative biological evaluation.
References
- 1. Buy 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 5. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 6. innoprot.com [innoprot.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. neuroproof.com [neuroproof.com]
A Comparative Guide to the Efficacy of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid Derivatives in Kinase Inhibition
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a cornerstone for enhancing pharmacological properties.[1] The 3-(Trifluoromethyl)pyridine-4-carboxylic acid scaffold represents a "privileged" structure in medicinal chemistry. The pyridine ring, an electron-deficient aromatic system, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, a feature especially useful in enzyme inhibition.[2]
The addition of a trifluoromethyl group to this core imparts several significant advantages:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation and increasing the compound's in vivo half-life.[3]
-
Increased Lipophilicity : The CF3 group increases the molecule's ability to permeate cellular membranes, which is vital for reaching intracellular targets.[3]
-
Modulated Acidity and Basicity : The potent electron-withdrawing nature of the CF3 group alters the electron density of the pyridine ring, which can fine-tune the molecule's binding affinity and selectivity for its target enzyme.[1][3]
This guide provides a comparative analysis of the efficacy of various derivatives built upon the this compound core, with a focus on their application as kinase inhibitors—a critical class of targets in oncology and inflammatory diseases.
Comparative Efficacy of Key Derivatives Against Receptor Tyrosine Kinases
Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a common driver of cancer.[4] Derivatives of the trifluoromethyl-pyridine core have shown significant promise as inhibitors of various kinases. Here, we compare the efficacy of three representative derivatives, modified at the carboxylic acid position to form different amides, against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival.[5]
| Derivative ID | R-Group (Modification of Carboxylic Acid) | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| Compound A | N-(3-methoxyphenyl)acetamide | FAK | 75.3 | MCF-7 (Breast) | 8.2 |
| Compound B | N-(4-chlorophenyl)acetamide | FAK | 22.1 | MCF-7 (Breast) | 2.5 |
| Compound C | N-(3-chloro-4-fluorophenyl)acetamide | FAK | 15.8 | MCF-7 (Breast) | 1.1 |
Note: Data is synthesized for illustrative purposes based on typical findings in kinase inhibitor studies.
Analysis of Structure-Activity Relationships (SAR)
The data clearly indicates that substitutions on the phenylacetamide moiety dramatically influence efficacy.
-
Compound A , with a methoxy group, shows moderate activity.
-
Compound B , replacing the methoxy group with a more electron-withdrawing chlorine atom at the para-position, results in a greater than 3-fold increase in FAK inhibition.
-
Compound C , featuring a di-substituted phenyl ring with both chloro and fluoro groups, demonstrates the highest potency. This suggests that a combination of steric bulk and strong electron-withdrawing character on the distal phenyl ring enhances the binding affinity of the inhibitor to the ATP-binding pocket of the FAK enzyme. This enhanced potency directly translates to superior antiproliferative activity in the MCF-7 breast cancer cell line.
The logical relationship between structural modification and biological activity can be visualized as follows:
Caption: Structure-Activity Relationship (SAR) flow from core scaffold to biological output.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (FAK)
This protocol determines the direct inhibitory effect of a compound on purified enzyme activity.
1. Reagents and Materials:
- Recombinant human FAK enzyme.
- ATP (Adenosine triphosphate).
- Synthetic peptide substrate (e.g., Poly(E,Y)4:1).
- Test compounds (dissolved in DMSO).
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Kinase-Glo® Luminescent Kinase Assay Kit.
- 384-well white plates.
2. Step-by-Step Procedure:
- Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer. The final DMSO concentration should be <1%.
- Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 10 µL of FAK enzyme solution to each well and incubate for 10 minutes at room temperature to allow compound binding.
- Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
- Incubate the reaction for 60 minutes at 30°C.
- Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.
- Incubate for 10 minutes in the dark to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Causality and Controls: The use of a purified enzyme isolates the compound's effect to the specific target, FAK. The DMSO vehicle control establishes the baseline 100% activity, while a known potent FAK inhibitor (e.g., GSK2256098) can be used as a positive control to validate the assay's performance.[5]
Protocol 2: Cell-Based Antiproliferative Assay (MCF-7)
This assay measures the compound's ability to inhibit cancer cell growth, providing a measure of its efficacy in a biological context.
1. Reagents and Materials:
- MCF-7 human breast cancer cell line.
- Growth medium (e.g., DMEM with 10% FBS).
- Test compounds (dissolved in DMSO).
- CellTiter-Glo® Luminescent Cell Viability Assay Kit.
- 96-well clear-bottom plates.
2. Step-by-Step Procedure:
- Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in the growth medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Equilibrate the plates to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence to determine the number of viable cells.
- Calculate the GI50 (concentration for 50% growth inhibition) using a dose-response curve.
Workflow Visualization:
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylpyridine (TFMP) derivatives, a cornerstone scaffold in modern medicinal and agricultural chemistry. We will dissect the nuanced roles of the trifluoromethyl group and the pyridine ring, compare key derivatives across therapeutic and agricultural domains with supporting experimental data, and provide actionable protocols for their evaluation.
Introduction: The Trifluoromethylpyridine Scaffold as a Privileged Motif
In the landscape of drug and pesticide discovery, the trifluoromethylpyridine (TFMP) scaffold has emerged as an exceptionally valuable and versatile fragment.[1][2] Its prevalence is not accidental but is rooted in the synergistic combination of the pyridine ring's unique characteristics and the powerful physicochemical properties imparted by the trifluoromethyl (-CF3) group.[3]
The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated, influencing solubility and receptor interactions. The incorporation of a trifluoromethyl group further enhances the molecular profile in several critical ways:[4][5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism, thereby increasing the compound's half-life.[5]
-
Increased Lipophilicity: The -CF3 group significantly enhances lipophilicity (Hansch π value of +0.88), which can improve a molecule's ability to cross biological membranes and reach its target.[4][5]
-
Enhanced Binding Affinity: As a strong electron-withdrawing group, the -CF3 moiety alters the electronic properties of the pyridine ring, which can modulate the pKa of nearby functional groups and lead to stronger, more selective binding interactions with target proteins.[3][4]
-
Conformational Control: The steric bulk of the -CF3 group can influence the molecule's preferred conformation, locking it into a bioactive shape.[1]
These attributes have enabled the development of numerous successful TFMP-containing agents, from targeted cancer therapies to potent agrochemicals.[3][6] This guide will explore the SAR of these derivatives by comparing key examples in oncology and crop protection.
Comparative Analysis I: Trifluoromethylpyridine Derivatives in Oncology
The TFMP scaffold is particularly prominent in the development of kinase inhibitors for targeted cancer therapy.[7] The pyridine nitrogen often forms a critical hydrogen bond in the hinge region of the kinase active site, while the -CF3 group can be oriented to occupy specific hydrophobic pockets, enhancing potency and selectivity.
Case Study: Pan-PI3K/mTOR Inhibitors
The PI3K/mTOR signaling pathway is frequently hyperactivated in various cancers, making it a prime therapeutic target.[8] Several TFMP derivatives have been developed as potent inhibitors of this pathway. A leading example is Bimiralisib (PQR309) , a brain-penetrant, dual pan-PI3K/mTOR inhibitor that has advanced to clinical trials.[3][9]
The core of Bimiralisib is a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure.[9] The SAR studies leading to its discovery revealed several key insights:
-
The 2-amino group on the pyridine ring is crucial for activity.
-
The trifluoromethyl group at the 4-position provides a balance of potency and desirable pharmacokinetic properties, including brain penetrance, which is vital for treating brain tumors and metastases.[9]
-
The dimorpholino-triazine portion of the molecule occupies the ATP-binding site, with one morpholine oxygen forming a key hydrogen bond with the hinge-region residue Val851 in PI3Kα.[8]
The following diagram illustrates the central role of the PI3K/mTOR pathway in cell regulation, which is the target of inhibitors like Bimiralisib.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by TFMP derivatives like Bimiralisib.
The table below compares the inhibitory activity of Bimiralisib and related compounds, demonstrating the impact of structural modifications on potency against different PI3K isoforms and mTOR.
| Compound | Core Structure | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Data Source(s) |
| Bimiralisib (1) | 5-(Triazinyl)-4-(CF3)pyridin-2-amine | 37 | 158 | 58 | 83 | 17 | [9] |
| GDC-0941 (5) | 4-(Thiazolyl)-indazole | 3 | 33 | 3 | 18 | 580 | [9] |
| GDC-0980 (6) | 2-(Triazinyl)-4-(CF3)pyridin-2-amine | 5 | 27 | 7 | 14 | 17 | [9] |
This table illustrates that while multiple scaffolds can achieve high potency, the trifluoromethylpyridine core in Bimiralisib and GDC-0980 is effective for achieving dual PI3K/mTOR inhibition.
Comparative Analysis II: Trifluoromethylpyridine Derivatives in Agrochemicals
The TFMP scaffold is a workhorse in the crop protection industry, forming the basis of numerous herbicides, insecticides, and fungicides.[10][11] The position of the -CF3 group on the pyridine ring is a critical determinant of the type and spectrum of biological activity.[3]
Case Study: Herbicides - ACCase Inhibitors
Fluazifop-butyl , a post-emergence herbicide, was one of the first agrochemicals to incorporate the TFMP moiety.[3][11] It controls grass weeds by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in plants.[12]
The key structural feature is a 5-trifluoromethyl-pyridin-2-yloxy group linked to a propionate ester. SAR studies in this class have shown:
-
The 5-CF3 substitution on the pyridine ring is optimal for herbicidal activity.
-
The corresponding benzene analogue shows inferior activity, highlighting the beneficial role of the pyridine nitrogen.[3]
-
Modifications to the linker and ester group can modulate soil activity and crop selectivity. For example, Haloxyfop , which uses a 3-chloro-5-trifluoromethyl-pyridin-2-yloxy core, exhibits longer residual soil activity.[3]
Case Study: Insecticides & Fungicides
The versatility of the TFMP scaffold is further demonstrated in insecticides and fungicides.
-
Flonicamid is a novel insecticide that controls aphids.[3] Its structure features a 4-trifluoromethyl-nicotinamide core, demonstrating that different substitution patterns lead to entirely different modes of action.
-
Fluazinam is a broad-spectrum fungicide that acts as a respiratory uncoupler.[11] Its structure is based on a 3-chloro-5-trifluoromethyl-pyridin-2-yl amine derivative, again showing how precise placement of the -CF3 group and other substituents dictates the biological target.
The table below provides a comparative overview of representative TFMP-based agrochemicals.
| Compound | Class | Target/Mode of Action | Core TFMP Structure | Data Source(s) |
| Fluazifop-butyl | Herbicide | ACCase Inhibition | 5-Trifluoromethyl-pyridin-2-yloxy | [3][11] |
| Pyroxsulam | Herbicide | ALS Inhibition | 2-Methoxy-4-trifluoromethyl-pyridine | [3] |
| Chlorfluazuron | Insecticide | Chitin Biosynthesis Inhibition | 3,5-Dichloro-2-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy) | [3] |
| Fluazinam | Fungicide | Respiratory Uncoupling | N-(3-chloro-5-trifluoromethyl-pyridin-2-yl) | [11] |
Experimental Protocols for Compound Evaluation
To ensure trustworthiness and reproducibility, the evaluation of novel TFMP derivatives must follow robust, self-validating protocols. Below are methodologies for assessing the biological activity of these compounds in both pharmaceutical and agricultural contexts.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of a TFMP derivative against a target kinase, such as PI3Kα. It relies on a competitive binding format using a fluorescently labeled tracer.
Causality: The choice of a competitive binding assay allows for a direct measurement of the compound's ability to displace a known ligand from the kinase's ATP pocket. This provides a quantitative measure of affinity (Ki), which can be correlated with inhibitory potency (IC50).
Methodology:
-
Reagent Preparation:
-
Prepare a 4X Kinase/Tracer Mixture: Dilute the europium-labeled anti-tag antibody, the GST-tagged kinase (e.g., PI3Kα), and the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer. The final concentrations should be optimized as per the manufacturer's guidelines.
-
Prepare Compound Dilutions: Perform a serial dilution of the test TFMP derivative in DMSO, then dilute further in 1X Kinase Buffer to create 4X final assay concentrations.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X compound dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.
-
Add 2.5 µL of the 4X Kinase/Tracer Mixture to all wells.
-
Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Normalize the data using the "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.
-
The following diagram outlines the workflow for this kinase inhibition assay.
Caption: Experimental workflow for a TR-FRET based in vitro kinase inhibition assay.
Protocol 2: Antibacterial Activity Assay (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a TFMP derivative against a bacterial strain, such as Xanthomonas oryzae pv. oryzae (Xoo).[13]
Causality: The broth microdilution method is a gold standard for quantifying bacteriostatic activity. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, one can identify the lowest concentration that prevents visible growth, providing a clear and reproducible endpoint.
Methodology:
-
Inoculum Preparation:
-
Culture the bacterial strain (Xoo) on a suitable agar medium for 24-48 hours.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.
-
-
Compound Plating:
-
Prepare serial twofold dilutions of the TFMP derivative in DMSO.
-
Add 2 µL of each dilution to the wells of a 96-well microtiter plate.
-
Add 98 µL of CAMHB to each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Seal the plate and incubate at 28-30°C for 24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion and Future Outlook
The trifluoromethylpyridine scaffold is a testament to the power of strategic fluorination in molecular design. The SAR principles discussed herein demonstrate that precise control over the substitution pattern on the pyridine ring is paramount to achieving high potency and selectivity for a desired biological target, whether it be a kinase in a cancer cell or an essential enzyme in a crop pest.[1][2] The interplay between the electron-withdrawing -CF3 group and the hydrogen-bonding capacity of the pyridine nitrogen provides a robust platform for optimization.
Future research will undoubtedly continue to leverage this privileged scaffold. The development of novel synthetic methodologies will grant access to more diverse and complex TFMP derivatives.[3][10] Furthermore, as our understanding of disease biology and resistance mechanisms deepens, the TFMP core will serve as a reliable starting point for designing next-generation inhibitors and agrochemicals that can overcome emerging challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
A Senior Application Scientist's Guide to the Synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid: A Comparative Protocol Validation
For professionals in pharmaceutical and agrochemical development, the synthesis of key heterocyclic building blocks is a foundational challenge where efficiency, scalability, and purity are paramount. 3-(Trifluoromethyl)pyridine-4-carboxylic acid, also known as 4-(trifluoromethyl)nicotinic acid, is a critical intermediate, notably in the synthesis of the insecticide Flonicamid and other bioactive molecules.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties and biological activity of the final products, making robust synthetic access to this scaffold essential.[3]
This guide provides an in-depth, comparative validation of two distinct and field-proven protocols for the synthesis of this vital compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the strategic advantages of each route, and present the necessary data for you to make an informed decision for your specific research or production needs.
Strategic Overview: Two Paths to a Core Scaffold
The synthesis of this compound can be broadly approached from two strategic directions:
-
Late-Stage Functional Group Interconversion: This strategy involves modifying a pre-existing, correctly substituted pyridine ring. The most common example is the hydrolysis of a nitrile group at the C4 position. This approach is often shorter but is entirely dependent on the commercial availability and cost of the advanced cyanopyridine intermediate.
-
De Novo Ring Construction: This bottom-up approach builds the pyridine ring from acyclic precursors. While typically involving more steps, this strategy can offer greater flexibility, control over substitution patterns, and may be more cost-effective for large-scale production if the starting materials are inexpensive commodities.
We will now examine a validated protocol for each of these strategies.
Protocol A: Synthesis via Hydrolysis of 4-Cyano-3-(trifluoromethyl)pyridine
This protocol represents the late-stage functionalization approach. It is a direct and often high-yielding method, contingent on the availability of the starting cyanopyridine. The core of this protocol is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions.[4][5] Strong acid hydrolysis is often preferred for its direct conversion and straightforward workup.
Mechanistic Rationale
Nitrile hydrolysis in strong acid, such as sulfuric acid, proceeds via protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. This forms a protonated amide intermediate. Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. The reaction is typically driven to completion by using a high concentration of acid and elevated temperatures.
Experimental Workflow: Protocol A
Caption: Workflow for Protocol A: Nitrile Hydrolysis.
Step-by-Step Methodology: Protocol A
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 4-cyano-3-(trifluoromethyl)pyridine.
-
Acid Addition: Carefully add 75% (w/w) sulfuric acid. The molar ratio of substrate to sulfuric acid should be optimized, but a significant excess of acid is typical for this transformation.
-
Hydrolysis: Heat the reaction mixture to 120-140°C. The reaction progress should be monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed. This can take several hours.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
Precipitation: The acidic solution is then carefully neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 3-4. The target product, being a carboxylic acid, will precipitate out of the solution at its isoelectric point.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product can be characterized by NMR and its melting point (146-148 °C) can be confirmed.[2]
Protocol B: De Novo Synthesis via Ring Construction
This protocol is a multi-step sequence adapted from a patented industrial process, showcasing the de novo ring construction strategy.[6] It begins with simple, acyclic starting materials—ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide—and proceeds through cyclization, chlorination, dehalogenation, and finally, hydrolysis to yield the target molecule. This route provides an excellent case study in strategic functionalization for building complex heterocycles.
Strategic Rationale
The core logic of this pathway is to first construct a substituted dihydroxypyridine ring. The hydroxyl groups are excellent leaving groups once converted to chlorides, enabling a subsequent reductive dehalogenation. This entire sequence is designed to strategically place the required cyano and trifluoromethyl groups around the ring before finalizing the structure. The final step is the same hydrolysis as in Protocol A, but performed on an intermediate generated in-house.
Experimental Workflow: Protocol B
Caption: Workflow for Protocol B: De Novo Ring Synthesis.
Step-by-Step Methodology: Protocol B
-
Cyclization: React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in the presence of a base catalyst like potassium hydroxide in a suitable solvent (e.g., ethanol). Refluxing the mixture yields 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine after acidification and isolation.
-
Chlorination: Convert the dihydroxy intermediate to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. This is a standard transformation accomplished by heating the substrate with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine. This reaction is hazardous and must be conducted with extreme care in a well-ventilated fume hood.
-
Reductive Dehalogenation (Hydrogenolysis): The dichloro-intermediate is subjected to catalytic hydrogenolysis. The substrate is dissolved in ethanol with a base (e.g., triethylamine, to neutralize the HCl byproduct) and treated with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (typically in a high-pressure reactor).[6] This selectively removes the chlorine atoms, yielding 4-cyano-3-(trifluoromethyl)pyridine.
-
Hydrolysis: The resulting cyanopyridine intermediate is then hydrolyzed to the final carboxylic acid product using the exact same procedure as described in Protocol A (Steps 1-7) .
Comparative Analysis: Protocol A vs. Protocol B
The choice between these two protocols is not merely academic; it has significant implications for cost, time, safety, and scale.
| Parameter | Protocol A: Nitrile Hydrolysis | Protocol B: De Novo Synthesis | Justification & Expert Insights |
| Number of Steps | 1 (from cyanopyridine) | 4 | Protocol A is significantly shorter, making it ideal for rapid synthesis if the starting material is readily available. Protocol B is a manufacturing route from basic materials. |
| Starting Materials | 4-Cyano-3-(trifluoromethyl)pyridine | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide | The key difference lies here. Protocol A's starting material is an advanced, specialty intermediate. Protocol B's materials are more fundamental and generally cheaper, making it more suitable for large-scale economic production. |
| Typical Yield | High (often >90% for the hydrolysis step) | Moderate-to-Good Overall (product of 4 steps, likely 40-60% overall) | While the final step is high-yielding, the cumulative yield of Protocol B will be lower. However, its cost-effectiveness at scale may outweigh the lower percentage yield. |
| Scalability | Excellent | Good, with caveats | Protocol A is easily scalable. Protocol B's chlorination (POCl₃) and catalytic hydrogenation (high-pressure H₂) steps require specialized industrial equipment and stringent safety protocols, making them less suitable for a standard academic lab but routine in industry. |
| Safety & Hazards | Use of hot, concentrated acid. | Use of POCl₃ (highly corrosive and toxic), high-pressure hydrogen (flammable/explosive). | Protocol B is demonstrably more hazardous. The handling of phosphorus oxychloride and high-pressure hydrogenation requires significant engineering controls and expertise. |
| Ideal Application | Bench-scale research, medicinal chemistry, rapid analog synthesis. | Large-scale industrial manufacturing, process chemistry development. | Protocol A is favored when speed and simplicity are prioritized over raw material cost. Protocol B is a classic process chemistry approach, optimizing for cost at the expense of simplicity and step-count. |
Conclusion and Recommendation
Both protocols presented are robust and validated routes to this compound. The optimal choice is dictated entirely by the context of the synthesis.
For the research scientist or drug development professional focused on discovery and small-to-medium scale synthesis, Protocol A is the superior choice . Its simplicity, high yield for the final step, and avoidance of highly hazardous reagents (like POCl₃ and high-pressure H₂) make it a more practical and efficient method for laboratory settings, provided the starting 4-cyano-3-(trifluoromethyl)pyridine is commercially accessible.
For the process chemist or manufacturing organization, Protocol B offers a more economically viable long-term strategy . By starting from inexpensive, commodity-like materials, it circumvents the high cost of the advanced intermediate required for Protocol A. While the initial investment in specialized equipment and process safety is significant, the cost savings on raw materials make it the preferred route for large-scale, commercial production.
Ultimately, this guide validates that both pathways are chemically sound. The decision rests on a strategic evaluation of your specific objectives, balancing the trade-offs between speed, cost, safety, and scale.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
A Comparative Guide to Purity Standards of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid for Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision that reverberates through the entire lifecycle of a pharmaceutical product. The purity of a starting material like 3-(Trifluoromethyl)pyridine-4-carboxylic acid, a key building block in modern medicinal chemistry, is not merely a matter of quality but a cornerstone of safety, efficacy, and regulatory compliance.[1][2] This guide provides an in-depth comparison of purity standards for this compound, offering experimental protocols and data-driven insights to inform your selection process.
The trifluoromethyl group (-CF3) is a powerful addition to pharmaceutical scaffolds, often enhancing metabolic stability, lipophilicity, and binding affinity.[3][4] this compound, with its pyridine core, is a versatile intermediate for introducing this valuable moiety into complex drug molecules.[3][5] However, the synthetic routes to this compound can introduce impurities that may have their own biological activity or interfere with downstream reactions, making a thorough understanding of its purity essential.[6]
The Regulatory Landscape: Why Purity is Paramount
Regulatory bodies such as the FDA and EMA, guided by the International Conference on Harmonisation (ICH) guidelines, place stringent controls on active pharmaceutical ingredients (APIs).[7][8] These controls logically extend to the starting materials used in API synthesis. According to ICH Q11, a regulatory starting material is the point at which Good Manufacturing Practices (GMPs) are introduced.[8] The quality and purity of this material are essential to ensure the safety and efficacy of the final drug product.[1] A well-defined starting material should have a consistent impurity profile, and any potential impurities should be well-characterized and controlled.[9][10] The presence of unknown or poorly controlled impurities can lead to the formation of undesirable side products, reduced yield, and, most critically, the introduction of potentially toxic or mutagenic compounds into the final drug substance.[6][11]
Comparative Analysis: Standard vs. High-Purity Grades
While various suppliers may offer this compound, the purity levels can range from "synthesis grade" (often around 95-98%) to high-purity grades (>99%). The choice between these depends on the stage of development and the specific application.
| Feature | Standard Purity Grade (95-98%) | High Purity Grade (>99%) |
| Intended Use | Early-stage discovery, process development, non-GMP synthesis | Late-stage development, GMP synthesis, clinical trial material manufacturing |
| Purity Assay | Typically ≥95% or ≥98% by HPLC or GC | Commonly >99.5% by HPLC, with detailed impurity profiling |
| Potential Impurities | Higher levels of residual starting materials, synthetic by-products, and residual solvents. | Tightly controlled levels of specified and unspecified impurities (often <0.1%).[7] |
| Impact on Synthesis | May lead to inconsistent reaction yields, formation of difficult-to-remove by-products, and challenges in purification. | Ensures reproducible reaction kinetics, cleaner reaction profiles, and simpler purification of the final API. |
| Regulatory Risk | High risk for GMP applications; may not meet the stringent requirements for a regulatory starting material. | Low risk; suitable for use as a regulatory starting material with proper documentation. |
Illustrative Impurity Profile Comparison:
| Impurity Type | Standard Grade (e.g., 97%) | High Purity Grade (>99.5%) |
| Unreacted Precursors | Up to 1.0% | < 0.1% |
| Isomeric Impurities | Up to 0.5% | < 0.05% |
| Process-Related Impurities | Up to 1.0% | < 0.1% |
| Residual Solvents | May be present at higher, less controlled levels | Conforms to ICH Q3C limits |
| Heavy Metals | Not typically specified | Conforms to ICH Q3D limits |
Experimental Protocols for Purity Verification
A robust in-house quality control system is crucial for verifying the purity of incoming batches of this compound. The following protocols provide a framework for a comprehensive assessment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic compounds. A well-developed method can separate the main component from its impurities, allowing for accurate quantification.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Impurities should be reported as a percentage of the main component. For GMP applications, any impurity above 0.10% should be identified.[7]
Analysis of Volatile Impurities and Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is essential for identifying and quantifying volatile organic compounds, including residual solvents from the synthesis process.
Methodology:
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injector: Splitless, 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
Sample Preparation: Prepare a solution of the sample in a high-purity solvent (e.g., DMSO) at a concentration of 10 mg/mL.
Data Interpretation: Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents. Quantify using an internal or external standard method.
Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
NMR and IR provide crucial information about the chemical structure of the main component and can help in the identification of unknown impurities.
-
¹H and ¹³C NMR: Confirms the identity of the compound and can reveal the presence of structurally related impurities.
-
¹⁹F NMR: Particularly useful for fluorinated compounds, providing a clear signal for the trifluoromethyl group and any fluorine-containing impurities.
-
FT-IR: Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches, pyridine ring vibrations).
Establishing a Robust In-House Purity Standard
For drug development professionals, relying solely on a supplier's Certificate of Analysis is insufficient. A robust internal system for qualifying starting materials is necessary.
Workflow for Starting Material Qualification:
Caption: Workflow for qualifying a new batch of starting material.
Decision Tree for Impurity Management:
Caption: Decision tree for managing identified impurities.
Conclusion and Recommendations
The purity of this compound is a critical parameter that directly impacts the quality, safety, and reproducibility of pharmaceutical manufacturing. While standard grades may be suitable for early-stage, non-critical applications, a high-purity, well-characterized grade is indispensable for GMP synthesis and the manufacturing of clinical trial materials.
Key Recommendations:
-
For early-stage research: A standard purity grade (≥98%) may be cost-effective. However, be aware of potential inconsistencies between batches.
-
For process development and scale-up: Transition to a high-purity grade (>99%) to ensure process robustness and to begin building a comprehensive impurity profile.
-
For GMP manufacturing: Exclusively use a high-purity grade from a qualified supplier. Implement a rigorous in-house testing protocol to verify the purity and impurity profile of every batch.
By investing in high-purity starting materials and robust analytical validation, drug developers can mitigate risks, streamline regulatory submissions, and ultimately ensure the safety and efficacy of the final pharmaceutical product.
References
- 1. youtube.com [youtube.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. youtube.com [youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. dsinpharmatics.com [dsinpharmatics.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Spectroscopic Differentiation of Trifluoromethylpyridine Isomers
Introduction: The Critical Need for Isomer-Specific Characterization
Trifluoromethylpyridines (TFMPs) are a cornerstone of modern medicinal and agricultural chemistry.[1][2] The incorporation of the trifluoromethyl (-CF3) group onto a pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are highly desirable in drug and pesticide development.[3][4] However, the biological activity and synthetic utility of a TFMP are critically dependent on the precise location of the -CF3 group on the pyridine ring. The 2-, 3-, and 4-isomers, despite sharing the same molecular formula (C₆H₄F₃N) and mass, exhibit distinct electronic profiles that govern their interactions with biological targets and their reactivity in subsequent synthetic steps.[5]
Therefore, unambiguous identification of the specific isomer is not merely an academic exercise but a crucial step in quality control, process development, and regulatory compliance. This guide provides a comprehensive comparison of the three primary trifluoromethylpyridine isomers, leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying principles that drive the spectroscopic differences and provide robust, field-proven protocols for their analysis.
The Foundational Principle: Isomerism and Electronic Distribution
The key to differentiating the TFMP isomers lies in understanding how the position of the strongly electron-withdrawing -CF3 group, in concert with the inherent electron-withdrawing nature of the ring nitrogen, modulates the electron density across the aromatic system. This differential electron distribution creates unique chemical environments for each proton and carbon atom in the ring, which are the very properties that spectroscopic techniques are designed to measure.
-
2-(Trifluoromethyl)pyridine: The -CF3 group is adjacent to the nitrogen, creating a strong inductive pull in the most electron-deficient region of the ring.
-
3-(Trifluoromethyl)pyridine: The -CF3 group is meta to the nitrogen, leading to a different pattern of electron withdrawal that strongly influences the ortho and para positions relative to it.
-
4-(Trifluoromethyl)pyridine: The -CF3 group is para to the nitrogen, placing it in direct electronic communication with the nitrogen lone pair through the π-system, resulting in a distinct electronic environment compared to the other isomers.
This guide will demonstrate how these subtle electronic variations manifest as clear, distinguishable signatures in their respective spectra.
Comparative Analysis Workflow
The definitive identification of a TFMP isomer is best achieved through a multi-technique approach. The following workflow outlines a logical progression from structural elucidation to mass confirmation.
Caption: Analytical workflow for TFMP isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy provides the most detailed structural information and is the primary technique for distinguishing TFMP isomers. We will examine ¹H, ¹⁹F, and ¹³C NMR spectra, as each provides a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the four aromatic protons are highly diagnostic. The electron withdrawal by both the nitrogen atom and the -CF3 group causes all protons to appear downfield relative to benzene (δ 7.27).[6] The specific positions, however, are unique to each isomer.
| Isomer | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) |
| 2-CF₃-Pyridine | - | ~7.70 (d) | ~7.89 (t) | ~7.51 (m) | ~8.75 (d) |
| 3-CF₃-Pyridine | ~8.93 (s) | - | ~8.10 (d) | ~7.55 (dd) | ~8.80 (d) |
| 4-CF₃-Pyridine | ~8.75 (d) | ~7.45 (d) | - | ~7.45 (d) | ~8.75 (d) |
| Note: Approximate chemical shifts compiled from various sources.[7][8][9] Actual values may vary slightly based on solvent and concentration. |
Expertise in Action: The most deshielded proton is consistently the one at the 2-position (alpha to the nitrogen), unless that position is substituted. For 4-(trifluoromethyl)pyridine, the symmetry of the molecule results in only two distinct proton signals, a key identifying feature.[7] In contrast, the 2- and 3-isomers will each display four unique proton signals.
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a powerful and often simpler tool for isomer differentiation.[10] Each isomer gives a sharp singlet (due to the absence of neighboring fluorine or hydrogen atoms to couple with, though long-range couplings can sometimes be observed) at a characteristic chemical shift.
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| 2-CF₃-Pyridine | ~ -68.1 |
| 3-CF₃-Pyridine | ~ -63.6 |
| 4-CF₃-Pyridine | ~ -64.0 |
| Note: Chemical shifts are relative to CCl₃F (δ 0 ppm).[11][12] Values compiled from supporting information data.[9][11] |
Expertise in Action: The significant difference in chemical shifts (several ppm) allows for straightforward identification, even in mixtures. The upfield shift of the 2-isomer is particularly notable and is attributed to the direct proximity of the -CF3 group to the ring nitrogen.
¹³C NMR Spectroscopy
¹³C NMR provides a map of the carbon skeleton. The carbon directly attached to the -CF3 group is a key diagnostic signal, appearing as a quartet due to one-bond C-F coupling (¹JCF). The chemical shifts of the other ring carbons are also unique to each isomer.
| Isomer | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-CF₃ (δ, ppm) |
| 2-CF₃-Pyridine | ~147.5 (q) | ~123.5 | ~137.2 | ~127.5 | ~150.1 | ~121.8 (q) |
| 3-CF₃-Pyridine | ~152.3 | ~132.0 (q) | ~134.0 | ~123.8 | ~148.0 | ~123.2 (q) |
| 4-CF₃-Pyridine | ~150.5 | ~121.5 | ~140.0 (q) | ~121.5 | ~150.5 | ~122.5 (q) |
| Note: Approximate chemical shifts compiled from various sources. The (q) indicates a quartet. Actual values may vary. |
Expertise in Action: The carbon bearing the -CF3 group (e.g., C-2 for the 2-isomer) will exhibit a large C-F coupling constant (¹JCF ≈ 270-280 Hz). Furthermore, the carbons adjacent to the substituted carbon will show smaller couplings (²JCF ≈ 30-40 Hz). These coupling patterns provide definitive proof of the substitution site.
Infrared (IR) Spectroscopy: A Rapid Fingerprinting Method
While NMR provides unparalleled detail, FT-IR spectroscopy offers a rapid, non-destructive method for confirming functional groups and obtaining a unique "fingerprint" for each isomer.[13] The primary differences appear in the C-F stretching region and the fingerprint region, which is sensitive to the overall molecular symmetry and substitution pattern.[14]
| Isomer | C-F Stretch (cm⁻¹) | Ring Vibrations (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
| 2-CF₃-Pyridine | 1300-1100 (strong, complex) | ~1600, ~1450 | Specific pattern for 1,2-disubstitution |
| 3-CF₃-Pyridine | 1300-1100 (strong, complex) | ~1590, ~1430 | Specific pattern for 1,3-disubstitution |
| 4-CF₃-Pyridine | 1300-1100 (strong, complex) | ~1610, ~1420 | Specific pattern for 1,4-disubstitution |
| Note: Frequencies are approximate and based on general principles of IR spectroscopy for substituted pyridines.[15][16][17][18] |
Expertise in Action: The most diagnostic region is often the C-H out-of-plane bending region (900-700 cm⁻¹). The number and position of these bands are highly characteristic of the substitution pattern on an aromatic ring. While a reference spectrum is required for definitive identification, these patterns provide a quick and reliable check.
Mass Spectrometry (MS): Confirmation and Fragmentation
Mass spectrometry confirms the molecular weight and can distinguish isomers based on their unique fragmentation patterns, particularly under Electron Impact (EI) ionization.[19] While all three isomers will show a molecular ion (M⁺) peak at m/z = 147, the relative abundances of their fragment ions will differ.
Caption: General fragmentation pathways for TFMP isomers.
| Ion Fragment | m/z | 2-Isomer (Rel. Abundance) | 3-Isomer (Rel. Abundance) | 4-Isomer (Rel. Abundance) |
| [M]⁺ | 147 | High | High | High |
| [M-HCN]⁺ | 120 | Moderate | Moderate | Moderate |
| [M-F]⁺ | 128 | Low | Low | Low |
| [C₅H₄N]⁺ | 78 | High | High | High |
Expertise in Action: The key differentiator is often the presence of unique fragmentation pathways enabled by the substituent's position. For 2-(trifluoromethyl)pyridine, fragmentation can involve interaction with the adjacent nitrogen atom, potentially leading to unique ions or different abundance ratios compared to the 3- and 4-isomers, where the -CF3 group is more remote from the nitrogen.[19] The loss of HF (m/z 127) might be more pronounced in the 2-isomer due to the proximity of the fluorine atoms to the ortho-hydrogen.
Detailed Experimental Protocols
Trustworthiness through Rigor: The quality of spectroscopic data is entirely dependent on the rigor of the experimental procedure. The following protocols represent best practices for the analysis of TFMP isomers.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the TFMP isomer into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (final concentration ~0.03% v/v).
-
Cap the tube and gently invert to ensure a homogeneous solution.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').
-
Set a spectral width of ~12 ppm, centered around 5 ppm.
-
Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set a spectral width of ~220 ppm, centered around 110 ppm.
-
Use an acquisition time of ~1 second and a relaxation delay of 2 seconds.
-
Collect 1024 or more scans, as ¹³C is much less sensitive than ¹H.
-
Process and calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence, ensuring the probe is tuned to the ¹⁹F frequency.
-
Set a spectral width of ~50 ppm, centered around -65 ppm.
-
Crucially, reference the spectrum externally using a sealed capillary of CCl₃F or by referencing to a known standard in the solvent. [11][12]
-
Collect 64-128 scans. Process as with ¹H NMR.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Place one drop of the neat liquid TFMP isomer onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Place the prepared salt plates into the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ for optimal data quality.[18]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks, paying close attention to the 1300-1100 cm⁻¹ and 900-700 cm⁻¹ regions.
-
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the TFMP isomer (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.
-
-
Instrument Setup (GC-MS):
-
Use a standard non-polar GC column (e.g., DB-5ms).
-
Set the injection port temperature to 250°C.
-
Use a temperature program (e.g., hold at 50°C for 1 min, then ramp at 15°C/min to 250°C) to ensure good separation from any impurities.
-
-
MS Acquisition:
-
Set the ion source to Electron Impact (EI) mode.
-
Use a standard electron energy of 70 eV. This energy level is crucial as it provides reproducible fragmentation patterns that are comparable to library spectra.
-
Set the mass analyzer to scan a range of m/z 40-200.
-
Acquire data throughout the GC run.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the TFMP isomer.
-
Identify the molecular ion peak (m/z 147) and the major fragment ions. Compare the relative abundances of these fragments to reference data to aid in isomer differentiation.
-
Conclusion
The differentiation of 2-, 3-, and 4-trifluoromethylpyridine is a task that demands precision. While each spectroscopic technique offers valuable clues, a consolidated approach provides the most definitive and trustworthy identification. NMR spectroscopy , particularly the combination of ¹H, ¹⁹F, and ¹³C data, stands as the most powerful single technique for unambiguous structural assignment. FT-IR spectroscopy serves as an excellent, rapid method for fingerprinting and confirming substitution patterns, while Mass Spectrometry verifies the molecular weight and offers additional structural confirmation through isomer-specific fragmentation. By employing these techniques with rigorous, validated protocols, researchers, scientists, and drug development professionals can confidently characterize these critical building blocks, ensuring the integrity and success of their scientific endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
- 8. Pyridine, 2-?(trifluoromethyl)?-(368-48-9) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. biophysics.org [biophysics.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. hpst.cz [hpst.cz]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
The protocols outlined herein are grounded in the foundational principles of chemical hazard assessment, waste stream management, and regulatory compliance, primarily drawing from the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Part 1: Hazard Profile and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. 3-(Trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 590371-38-3) is a fluorinated pyridine derivative.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related isomers and the compound's structure provide a clear hazard profile.
Known Hazards: Data from suppliers and chemical databases classify isomers such as 4-(Trifluoromethyl)pyridine-3-carboxylic acid as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] It is therefore imperative to handle this compound with the same level of caution.
This hazard profile is the primary determinant in its classification as a hazardous waste.
RCRA Waste Classification: A Step-by-Step Determination
Under the EPA's RCRA, a chemical waste is deemed hazardous if it is either specifically "listed" or exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5][6]
-
Is it a "Listed" Waste? The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists).[7][8][9] While this compound is not explicitly on these lists, its parent compound, Pyridine , is listed as U196 (from commercial chemical products) and is a component of the F005 listed waste stream (spent non-halogenated solvents).[8][9] This relationship strongly implies that its derivatives should be managed as hazardous waste.
-
Does it exhibit Hazardous Characteristics?
-
Ignitability (D001): As a solid with a melting point between 146-148°C, it is not expected to be ignitable under standard conditions.[4]
-
Corrosivity (D002): As a carboxylic acid, it is acidic. However, without specific pH data for a concentrated solution, it is prudent to handle it as potentially corrosive.
-
Reactivity (D003): There is no evidence to suggest it is reactive in the RCRA sense (e.g., explosive, water-reactive).
-
Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While this specific compound has not been tested, the presence of the pyridine ring (related to the toxic constituent D038 for Pyridine) warrants a conservative approach, assuming it could leach toxic components.[10]
-
| Hazard Data Summary: this compound & Isomers | |
| CAS Number | 158063-66-2 (for 4-(Trifluoromethyl)pyridine-3-carboxylic acid)[2][3][4] |
| Molecular Formula | C7H4F3NO2[3] |
| Physical State | Solid[4] |
| GHS Hazard Statements | H315: Causes skin irritation[2][3][4] H319: Causes serious eye irritation[2][3][4] H335: May cause respiratory irritation[2][3][4] |
| Recommended PPE | Nitrile gloves, chemical splash goggles, lab coat, N95 dust mask[4] |
Part 2: Procedural Guide for Disposal
The disposal of this compound follows the "cradle-to-grave" principle mandated by RCRA, where the generator of the waste is responsible for its management from creation to final disposal.[6][11]
Step 1: In-Lab Waste Collection (Satellite Accumulation)
This initial phase is critical for ensuring safety and compliance within the laboratory.
-
Designate a Compatible Waste Container:
-
Use a container made of materials compatible with acidic and fluorinated organic compounds (e.g., High-Density Polyethylene - HDPE, glass).
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is in good condition, free from cracks or contamination.
-
-
Properly Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound" . Avoid abbreviations or formulas.
-
List all constituents, including any solvents used. For example: "Waste this compound in Methanol."
-
Indicate the hazards: "Irritant," "Corrosive (Acidic)."
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste. This is a common and critical EPA violation.[6]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.
-
The SAA should be under the control of the operator and away from drains, heat sources, and incompatible materials.
-
Do not mix this waste stream with other incompatible wastes (e.g., bases, strong oxidizing agents).
-
Step 2: Transfer to Central Accumulation Area (CAA)
Once the container is full, or when the experiment is complete, it must be transferred to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste transporter.
-
Finalize the Label: Date the hazardous waste label on the day you decide the container is full or ready for disposal.
-
Request a Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from your Environmental Health & Safety (EHS) department.
-
Transport Safely: If you are responsible for moving the container to a local CAA within your building, use a secondary containment bin or cart to prevent spills during transit.
Disposal Decision Workflow
The following diagram illustrates the key decision points and actions for the proper management and disposal of this chemical waste.
Caption: Workflow for the disposal of this compound.
Part 3: Final Disposition - The Science of Destruction
The ultimate fate of this compound is destruction at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6] Given its chemical structure, the preferred method is high-temperature incineration .
Why Incineration? The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this environmentally persistent.[12] High-temperature incineration (typically >850°C) is necessary to provide sufficient energy to break these bonds.[13][14]
The Chemistry of Destruction: In a properly operated incinerator with flue gas scrubbing, the compound will be broken down. The trifluoromethyl group (-CF3) and the pyridine ring will decompose. The fluorine atoms will ideally be converted to hydrogen fluoride (HF), which is then "scrubbed" from the exhaust gas, typically by reacting it with a base like calcium carbonate to form inert calcium fluoride (CaF2).[1][15]
It is critical that this process is handled by a professional TSDF. Incomplete combustion of fluorinated materials can lead to the formation of other hazardous compounds, such as smaller perfluorinated substances.[1][15]
Trust Through Diligence: Your Role in the Process
As a laboratory professional, your expertise extends to the entire lifecycle of the chemicals you handle. Adherence to these disposal protocols is not merely a regulatory burden; it is a self-validating system that confirms your commitment to safety, scientific integrity, and environmental responsibility. By meticulously managing your waste streams, you build a foundation of trust with your colleagues, your institution, and the community.
References
- 1. cswab.org [cswab.org]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2 [sigmaaldrich.com]
- 5. uhcl.edu [uhcl.edu]
- 6. Resoruce Conservation and Recovery Act (RCRA) | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. Resource Conservation and Recovery Act (RCRA) | South Carolina Department of Environmental Services [des.sc.gov]
- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. turi.org [turi.org]
Comprehensive Safety and Handling Guide for 3-(Trifluoromethyl)pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Handling 3-(Trifluoromethyl)pyridine-4-carboxylic acid requires a comprehensive understanding of its chemical properties to ensure laboratory safety and operational success. This guide provides essential, field-proven insights into the necessary personal protective equipment (PPE), safe handling protocols, and emergency procedures. By explaining the causality behind each recommendation, we aim to build a deeper understanding of safe laboratory practices.
Hazard Analysis: Understanding the "Why"
This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] The irritant nature of this compound stems from its molecular structure:
-
Pyridine Ring and Carboxylic Acid: The pyridine moiety, a heterocyclic aromatic ring, and the acidic carboxylic acid group can interact with biological tissues. Pyridine and its derivatives are known skin, eye, and respiratory tract irritants.[4]
-
Trifluoromethyl (CF3) Group: The CF3 group is a strong electron-withdrawing group.[5][6][7] This electronic effect increases the acidity of the carboxylic acid and can enhance the compound's reactivity and ability to disrupt cell membranes, contributing to its irritant properties.[8][9] The high electronegativity of the fluorine atoms plays a significant role in the molecule's overall electronic properties and biological interactions.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A risk assessment is the foundation of proper PPE selection. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to employees.[10]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet the ANSI/ISEA Z87.1 standard for impact and splash protection.[4][11][12][13] A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face. |
| Hand Protection | Double-Gloving: Nitrile Gloves | While no specific breakthrough time data exists for this compound, nitrile gloves offer good short-term protection against a range of chemicals.[14] However, pyridine can have poor resistance with nitrile. Therefore, double-gloving is recommended for splash protection, with immediate replacement of the outer glove upon contamination. For prolonged contact, heavier-duty gloves should be considered after consulting manufacturer-specific chemical resistance data. |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat, preferably one rated for chemical resistance, should be worn over personal clothing to protect the skin from accidental spills. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator | To be used when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. A NIOSH-approved N95 particulate respirator is the minimum recommendation.[2][15][16][17] All respirator use must be in accordance with a documented respiratory protection program, including medical clearance and fit testing, as required by OSHA's 29 CFR 1910.134.[10] |
Operational Plan: From Benchtop to Disposal
A self-validating protocol minimizes risk at every step. This workflow illustrates the critical safety checkpoints for handling this compound.
Caption: A logical workflow for handling this compound.
Reactivity Considerations:
-
Strong Oxidizers and Acids: Pyridine and its derivatives are incompatible with strong oxidizers and strong acids.[4][18] Reactions can be vigorous and exothermic.
-
Bases: As a carboxylic acid, it will react with bases in a standard acid-base neutralization. This reaction can be exothermic.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[11][12][18]
Emergency and Disposal Protocols
Spill Management (for solid/powder):
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: If not already in a fume hood, ensure the area is well-ventilated. Avoid breathing dust.
-
Don PPE: Wear the minimum PPE outlined in the table above, including respiratory protection.
-
Contain and Neutralize: Gently cover the spill with a neutralizing agent for acidic compounds, such as sodium bicarbonate or soda ash, starting from the outside and working inwards.[5][8][19] Avoid creating dust.
-
Clean-Up: Once neutralized, carefully sweep the material into a designated, labeled hazardous waste container.[8] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or designated safety officer.
Caption: Step-by-step emergency response for a solid spill.
Waste Disposal:
As a halogenated organic compound, this compound waste must be disposed of following specific environmental regulations.
-
Segregation: Do not mix with non-halogenated waste streams. Collect waste in a dedicated, properly labeled container for halogenated organic waste.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[12] Incineration is a common disposal method for pyridine-containing wastes.[19][20]
References
- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2 [sigmaaldrich.com]
- 3. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 14. 4-(Trifluoromethyl)nicotinic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. nbinno.com [nbinno.com]
- 16. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nj.gov [nj.gov]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
